molecular formula C14H17NO B1296215 1-Butyl-4-methylquinolin-2(1h)-one CAS No. 32511-84-5

1-Butyl-4-methylquinolin-2(1h)-one

Cat. No.: B1296215
CAS No.: 32511-84-5
M. Wt: 215.29 g/mol
InChI Key: BDQRFECVDXBVMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Butyl-4-methylquinolin-2(1h)-one is a useful research compound. Its molecular formula is C14H17NO and its molecular weight is 215.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 109799. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-butyl-4-methylquinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO/c1-3-4-9-15-13-8-6-5-7-12(13)11(2)10-14(15)16/h5-8,10H,3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDQRFECVDXBVMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=CC=CC=C2C(=CC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30296535
Record name 1-butyl-4-methylquinolin-2(1h)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30296535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32511-84-5
Record name 32511-84-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109799
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-butyl-4-methylquinolin-2(1h)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30296535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-Butyl-4-methylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Butyl-4-methylquinolin-2(1H)-one is a quinolinone derivative with the chemical formula C₁₄H₁₇NO. While comprehensive experimental data for this specific compound remains limited in publicly accessible literature, this guide synthesizes available information on its chemical and physical properties, offers insights into its synthesis based on established methodologies for related compounds, and discusses the broader biological context of the quinolinone scaffold. This document aims to serve as a foundational resource for researchers interested in the potential applications of this and similar molecules in medicinal chemistry and drug development.

Chemical and Physical Properties

Precise experimental values for several physical properties of this compound are not consistently reported across public databases. The available data is summarized below, noting discrepancies where they exist.

PropertyValueSource/Notes
CAS Number 32511-84-5
Molecular Formula C₁₄H₁₇NO
Molecular Weight 215.30 g/mol
Physical State Colorless liquid or solid (powder)Inconsistent reporting across suppliers. A melting point has not been definitively established.
Boiling Point 310.7 °C at 760 mmHgPredicted value.
Flash Point 132.6 °CPredicted value.
Solubility No data available

Synthesis and Experimental Protocols

One common approach is the Conrad-Limpach reaction, which involves the condensation of an aniline with a β-keto ester, followed by thermal cyclization. For the synthesis of this compound, a plausible synthetic route would involve the reaction of N-butylaniline with ethyl acetoacetate.

Proposed Experimental Protocol (Hypothetical)

This protocol is adapted from general procedures for the synthesis of 4-methylquinolin-2(1H)-one derivatives. Optimization would be required to achieve a satisfactory yield of the target compound.

Reaction:

G N_butylaniline N-Butylaniline Intermediate Ethyl 3-(butylamino)but-2-enoate N_butylaniline->Intermediate + Ethyl_acetoacetate Ethyl acetoacetate Ethyl_acetoacetate->Intermediate Product This compound Intermediate->Product Heat (e.g., Dowtherm A)

Figure 1. Proposed reaction scheme for the synthesis of this compound.

Materials:

  • N-Butylaniline

  • Ethyl acetoacetate

  • High-boiling point solvent (e.g., Dowtherm A, diphenyl ether)

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • To a reaction vessel equipped with a condenser and a Dean-Stark trap, add equimolar amounts of N-butylaniline and ethyl acetoacetate in a high-boiling point solvent.

  • Heat the mixture to reflux under an inert atmosphere. The progress of the initial condensation can be monitored by the collection of water in the Dean-Stark trap.

  • After the initial condensation is complete, continue to heat the reaction mixture at a higher temperature (typically >200 °C) to effect the cyclization.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and purify the product. Purification may involve crystallization from a suitable solvent or column chromatography.

Spectral Data

No experimentally determined spectral data (NMR, IR, Mass Spectrometry) for this compound has been identified in the public domain. For definitive structural confirmation and characterization, the acquisition of this data would be a critical step for any research involving this compound.

Biological Activity and Signaling Pathways

There is no specific information available in the scientific literature regarding the biological activity or associated signaling pathways of this compound.

However, the quinolinone scaffold is a well-established pharmacophore present in a wide range of biologically active compounds.[1] Derivatives of quinolin-2(1H)-one have been investigated for various therapeutic applications, including:

  • Anticancer activity: Some quinolinone derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines.

  • Antibacterial and Antifungal activity: The quinolone core is famously associated with a class of antibiotics, and other quinolinone derivatives have shown activity against various microbial pathogens.[2]

  • Anti-inflammatory activity: Certain quinolinone compounds have demonstrated anti-inflammatory properties.

  • Kinase inhibition: More complex quinolinone-containing structures have been developed as potent and selective inhibitors of protein kinases, such as mTOR, which are crucial regulators of cell growth and proliferation.[3]

Given the diverse biological activities of the broader quinolinone class, this compound could potentially serve as a scaffold or starting material for the development of novel therapeutic agents. However, without experimental data, any potential biological activity remains speculative.

Due to the lack of specific information on the biological activity and signaling pathways of this compound, the creation of a relevant Graphviz diagram is not possible at this time.

Conclusion

This compound is a chemical entity for which basic identifying information is available, but a comprehensive profile of its chemical and physical properties, a detailed synthesis protocol, and any biological activity data are conspicuously absent from the public scientific record. The information provided in this guide is based on predictions and analogies to related compounds and should be used as a starting point for further experimental investigation. Researchers and drug development professionals are encouraged to undertake the necessary experimental work to fully characterize this compound, which may hold potential as a building block in the design of new biologically active molecules.

References

In-Depth Technical Guide: 1-Butyl-4-methylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 32511-84-5

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Properties

1-Butyl-4-methylquinolin-2(1H)-one is a derivative of the quinolinone heterocyclic system. The core structure consists of a benzene ring fused to a pyridinone ring, functionalized with a butyl group at the nitrogen atom (position 1) and a methyl group at position 4.

PropertyValue
CAS Number 32511-84-5
Molecular Formula C₁₄H₁₇NO
Molecular Weight 215.30 g/mol
IUPAC Name This compound
Appearance Colorless liquid

**2. Synthesis and Manufacturing

The synthesis of this compound can be approached through established methods for quinolinone synthesis, such as the Conrad-Limpach or Knorr cyclizations, adapted for the specific substituents. A plausible synthetic route involves the condensation of an N-butylaniline with a β-ketoester, followed by cyclization.

Alternatively, modern synthetic methodologies may offer more efficient routes. One such approach involves the thermal cyclization of an appropriate acetoacetanilide precursor. Another promising method utilizes organocatalysis, for instance, employing ionic liquids like 1-butyl-3-methylimidazolium hydroxide ([Bmim]OH) to catalyze the intramolecular condensation of acetoacetanilides formed from anilines and ethyl acetoacetate.

Experimental Protocol: Conceptual Synthesis via Conrad-Limpach Reaction

This protocol describes a conceptual pathway for the synthesis of this compound.

Step 1: Synthesis of Ethyl 3-(butylamino)crotonate

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine N-butylaniline (1.0 equivalent) and ethyl acetoacetate (1.1 equivalents) in a suitable solvent such as toluene.

  • Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

  • Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure. The resulting crude product, ethyl 3-(butylamino)crotonate, can be purified by vacuum distillation or column chromatography.

Step 2: Cyclization to this compound

  • In a suitable high-boiling point solvent, such as diphenyl ether, heat the purified ethyl 3-(butylamino)crotonate from Step 1.

  • Maintain a high temperature (typically >200 °C) to facilitate the intramolecular cyclization.

  • Monitor the reaction progress by TLC.

  • Once the cyclization is complete, cool the reaction mixture.

  • The product can be isolated by precipitation upon addition of a non-polar solvent like hexane, followed by filtration.

  • Further purification can be achieved by recrystallization or column chromatography to yield pure this compound.

G Conceptual Synthesis of this compound cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization N-Butylaniline N-Butylaniline Condensation Condensation N-Butylaniline->Condensation + Ethyl Acetoacetate (Acid Catalyst, Heat) Ethyl Acetoacetate Ethyl Acetoacetate Ethyl 3-(butylamino)crotonate Ethyl 3-(butylamino)crotonate Cyclization Cyclization Ethyl 3-(butylamino)crotonate->Cyclization High Temperature Condensation->Ethyl 3-(butylamino)crotonate This compound This compound Cyclization->this compound

Caption: Synthetic pathway for this compound.

Spectral Data (Predicted)

Technique Expected Signals
¹H NMR Signals corresponding to the aromatic protons of the quinolinone core, a singlet for the methyl group at C4, and signals for the butyl group protons (triplet for the terminal methyl, multiplets for the methylene groups).
¹³C NMR Resonances for the carbonyl carbon (C2), aromatic carbons, the methyl carbon at C4, and the carbons of the N-butyl group.
IR A strong absorption band for the C=O stretching vibration of the amide group, C-H stretching vibrations for the aromatic and aliphatic protons, and C=C stretching vibrations for the aromatic ring.
Mass Spec. A molecular ion peak corresponding to the molecular weight of 215.30 g/mol .

Biological Activity and Signaling Pathways

The biological activities of this compound have not been extensively reported in the scientific literature. However, the quinolinone scaffold is a well-established pharmacophore present in numerous biologically active compounds. Derivatives of quinolin-2(1H)-one are known to exhibit a wide range of pharmacological activities, including:

  • Antimicrobial Activity: Many quinolone and fluoroquinolone antibiotics, which are structurally related to quinolinones, function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.

  • Anticancer Activity: Certain quinolinone derivatives have demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanisms of action often involve the inhibition of kinases or interaction with DNA.

  • Antiviral Activity: Some quinoline derivatives have been investigated for their potential as antiviral agents.

  • Anti-inflammatory Activity: A number of quinoline and quinolinone compounds have shown anti-inflammatory properties.

Given the structural features of this compound, it is plausible that it may exhibit some of these biological activities. Further research is required to elucidate its specific pharmacological profile and any potential involvement in cellular signaling pathways.

G Potential Biological Activities of Quinolinone Scaffolds Quinolinone Scaffold Quinolinone Scaffold Antimicrobial Antimicrobial Quinolinone Scaffold->Antimicrobial Anticancer Anticancer Quinolinone Scaffold->Anticancer Antiviral Antiviral Quinolinone Scaffold->Antiviral Anti-inflammatory Anti-inflammatory Quinolinone Scaffold->Anti-inflammatory

Caption: Potential biological activities of the quinolinone scaffold.

Conclusion

This compound is a quinolinone derivative with potential for further investigation in the fields of medicinal chemistry and drug discovery. While specific experimental data for this compound is limited, its synthesis can be achieved through established chemical routes. The broader class of quinolinones exhibits significant biological activities, suggesting that this compound may also possess interesting pharmacological properties that warrant future study. This technical guide provides a foundational understanding of this compound for researchers and scientists interested in exploring its potential applications.

1-Butyl-4-methylquinolin-2(1h)-one molecular structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, nomenclature, and key chemical data for 1-Butyl-4-methylquinolin-2(1H)-one. It is intended for an audience of researchers, scientists, and professionals in the field of drug development who are interested in the chemical properties and synthesis of quinolinone derivatives. This document outlines the fundamental physicochemical properties, provides a representative synthetic protocol, and includes a visualization of the synthetic pathway. Due to the limited availability of experimental data for this specific compound, this guide incorporates predicted data and representative experimental procedures from closely related analogs to offer a thorough and practical resource.

Molecular Structure and IUPAC Nomenclature

This compound is a derivative of the quinolinone heterocyclic system. Its molecular structure consists of a fused bicyclic system where a benzene ring is joined to a pyridinone ring. The defining features of this specific molecule are a butyl group attached to the nitrogen atom at position 1 and a methyl group at position 4 of the quinolinone core.

IUPAC Name: 1-butyl-4-methylquinolin-2-one

The structure is systematically named based on the quinolin-2-one core, with the substituents (butyl and methyl) indicated by their respective locants. The "(1H)" designation, while sometimes omitted, clarifies that the hydrogen is located on the nitrogen at position 1 in the parent quinolinone structure before substitution.

Physicochemical and Spectroscopic Data

Precise experimental data for this compound is not extensively documented in publicly available literature. The following tables summarize key identifiers and predicted physicochemical properties to provide an estimated profile of the compound.

Table 1: Compound Identification
IdentifierValue
IUPAC Name 1-butyl-4-methylquinolin-2-one
CAS Number 32511-84-5
Molecular Formula C₁₄H₁₇NO
Molecular Weight 215.30 g/mol
Canonical SMILES CCCCN1C(=O)C=C(C)C2=CC=CC=C12
InChI Key BDQRFECVDXBVMM-UHFFFAOYSA-N
Table 2: Predicted Physicochemical Properties
PropertyPredicted Value
Boiling Point 310.7 °C at 760 mmHg
Flash Point 132.6 °C
Density 1.046 g/cm³
LogP (Octanol-Water Partition Coefficient) 3.11
Refractive Index 1.544

Note: The data in Table 2 are computationally predicted and should be used as an estimation pending experimental verification.

Representative Experimental Protocol: Synthesis

Step 1: Synthesis of N-butylacetoacetamide
  • Reagents and Equipment:

    • n-Butylaniline

    • Ethyl acetoacetate

    • Round-bottom flask

    • Reflux condenser

    • Heating mantle

    • Stirring apparatus

  • Procedure:

    • In a round-bottom flask, combine one molar equivalent of n-butylaniline with one molar equivalent of ethyl acetoacetate.

    • Heat the mixture under reflux for approximately 1-2 hours. The reaction progress can be monitored by observing the distillation of ethanol, a byproduct of the condensation.

    • After the reaction is complete (indicated by the cessation of ethanol distillation), allow the mixture to cool to room temperature.

    • The resulting crude N-butylacetoacetamide can be used in the next step without further purification, or it can be purified by vacuum distillation if a higher purity intermediate is desired.

Step 2: Cyclization to this compound
  • Reagents and Equipment:

    • N-butylacetoacetamide (from Step 1)

    • Sulfuric acid (concentrated) or Polyphosphoric acid (PPA)

    • High-temperature reaction vessel (e.g., a flask suitable for high-temperature oil bath heating)

    • Ice bath

    • Beaker

    • Filtration apparatus

    • Recrystallization solvent (e.g., ethanol or ethanol/water mixture)

  • Procedure:

    • Add the crude N-butylacetoacetamide to a reaction vessel containing a cyclizing agent, such as concentrated sulfuric acid or polyphosphoric acid. A common ratio is approximately 10 parts (by weight) of the acid to 1 part of the anilide.

    • Heat the mixture with stirring to a temperature of approximately 100-120 °C for 1-2 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) to determine completion.

    • Once the reaction is complete, cool the mixture to room temperature and then carefully pour it over crushed ice with stirring.

    • Neutralize the acidic solution by the slow addition of a base, such as a concentrated sodium hydroxide solution, until the mixture is basic.

    • The product, this compound, will precipitate as a solid.

    • Collect the solid product by vacuum filtration and wash it thoroughly with cold water.

    • Purify the crude product by recrystallization from a suitable solvent system, such as ethanol or an ethanol-water mixture, to yield the final product.

Mandatory Visualization: Synthesis Workflow

The following diagram illustrates the logical workflow for the representative synthesis of this compound as described in the experimental protocol section.

Synthesis_Workflow Synthesis of this compound cluster_reactants Starting Materials cluster_intermediate Intermediate Formation cluster_product Final Product n-Butylaniline n-Butylaniline Ethyl_acetoacetate Ethyl acetoacetate Intermediate N-butylacetoacetamide Ethyl_acetoacetate->Intermediate Product This compound Intermediate->Product Cyclization (Heat) Cyclizing_Agent Cyclizing_Agent Cyclizing_Agent->Product

Caption: Representative Conrad-Limpach synthesis workflow for this compound.

Biological Activity Context

While specific biological activities for this compound are not well-documented, the quinolin-2-one scaffold is a privileged structure in medicinal chemistry. Various derivatives have demonstrated a wide range of pharmacological effects, including but not limited to, antimicrobial, anticancer, anti-inflammatory, and antiviral activities. The biological profile of any given quinolinone derivative is highly dependent on the nature and position of its substituents. The N-alkylation and substitution at the 4-position, as seen in the title compound, are common modifications explored in structure-activity relationship (SAR) studies to modulate potency, selectivity, and pharmacokinetic properties. Researchers investigating this molecule could explore its potential in these therapeutic areas, using the broader knowledge of the quinolinone class as a starting point for biological screening.

Conclusion

This compound is a distinct chemical entity within the broad and pharmacologically significant class of quinolinones. This guide has provided its definitive structure and nomenclature, along with the best available physicochemical data. In the absence of a specific published synthesis, a robust, representative experimental protocol based on established chemical principles has been detailed, accompanied by a clear workflow diagram. This technical guide serves as a foundational resource for scientists, enabling further research into the synthesis, characterization, and potential biological applications of this compound. Further experimental work is necessary to validate the predicted properties and to explore the potential therapeutic value of this compound.

Biological Activity of 1-Butyl-4-methylquinolin-2(1H)-one: An Overview

Author: BenchChem Technical Support Team. Date: December 2025

Initial searches for specific biological activity data, including quantitative metrics and detailed experimental protocols for 1-Butyl-4-methylquinolin-2(1H)-one, have not yielded direct results for this specific compound. The available scientific literature primarily focuses on the broader class of quinolinone and quinolone derivatives, investigating their wide-ranging pharmacological properties.

The quinolinone scaffold is a well-established pharmacophore known for a variety of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory effects. Research has extensively explored modifications of the quinolinone core to develop novel therapeutic agents. However, specific studies detailing the biological profile of this compound are not readily found in the public domain.

General Biological Activities of the Quinolinone Class:

Quinolinone derivatives have been the subject of numerous studies, revealing a diverse array of biological functions:

  • Antimicrobial Activity: The quinolone class, in particular, is famous for its antibacterial properties, with fluoroquinolones being a prominent example of clinically used antibiotics. Their mechanism of action often involves the inhibition of bacterial DNA gyrase and topoisomerase IV. While less common, some quinolin-2(1H)-one derivatives have also demonstrated antimicrobial and antifungal activities.

  • Anticancer Activity: Various quinolinone analogs have been investigated for their potential as anticancer agents. Their mechanisms can be diverse, including the inhibition of kinases, interaction with DNA, and induction of apoptosis.

  • Anti-inflammatory and Other Activities: Certain quinolinone derivatives have shown anti-inflammatory properties. The structural versatility of the quinolinone core allows for its interaction with a wide range of biological targets.

Synthesis of Related Compounds:

While biological data for the target compound is scarce, methods for the synthesis of structurally related compounds are documented. For instance, the synthesis of 1-Butyl-4-hydroxy-3-methylquinoline-2(1H)-one has been described, although its biological activity was not reported in the available literature. The synthesis of other N-alkylated and substituted quinolinones is also well-established, typically involving cyclization reactions of aniline derivatives.

Future Directions:

The absence of specific biological data for this compound highlights a potential area for future research. Given the established pharmacological importance of the quinolinone scaffold, it is plausible that this specific compound could exhibit interesting biological properties. Future studies could involve:

  • Synthesis and Characterization: Chemical synthesis of this compound followed by structural confirmation.

  • Biological Screening: Evaluation of the compound's activity in a broad range of biological assays, including antimicrobial, anticancer, and anti-inflammatory screens.

  • Mechanism of Action Studies: If significant activity is identified, further experiments to elucidate the underlying molecular mechanisms would be warranted.

Without specific experimental data, it is not possible to provide a detailed technical guide with quantitative data, experimental protocols, and signaling pathway diagrams for this compound at this time. Further empirical investigation is required to characterize the biological profile of this particular chemical entity.

An In-depth Technical Guide on 1-Butyl-4-methylquinolin-2(1H)-one Derivatives and Analogs as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanism of action of 1-butyl-4-methylquinolin-2(1H)-one and its analogs as potential anticancer agents. While specific data on the title compound is limited, this guide consolidates available information on structurally related quinolinone derivatives, offering insights into their structure-activity relationships (SAR), experimental protocols for their synthesis and cytotoxic evaluation, and the signaling pathways they modulate. The information herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel quinolinone-based therapeutics.

Introduction

Quinoline and its derivatives represent a significant class of nitrogen-containing heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer properties.[1] Among these, the quinolin-2(1H)-one core has garnered considerable attention due to its presence in various natural products and synthetic molecules with potent biological activities. The derivatization of the quinolin-2(1H)-one scaffold, particularly at the N-1 and C-4 positions, has been a key strategy in the development of novel therapeutic agents. This guide focuses on the this compound framework and its analogs, exploring their potential as anticancer agents.

Synthesis of this compound and Analogs

General Synthetic Approach

The synthesis of 1-alkyl-4-methylquinolin-2(1H)-ones can be conceptualized as a multi-step process involving the initial formation of a β-anilinoacrylate intermediate followed by thermal or acid-catalyzed cyclization.

G cluster_synthesis General Synthesis Workflow N_Butylaniline N-Butylaniline Intermediate β-(N-butylanilino)crotonate Intermediate N_Butylaniline->Intermediate Diethyl_malonate Diethyl Methylmalonate Diethyl_malonate->Intermediate Cyclization Thermal Cyclization Intermediate->Cyclization Product 1-Butyl-4-hydroxy-3-methylquinolin-2(1H)-one Cyclization->Product Reduction Reduction/Modification at C4 Product->Reduction Final_Product This compound Reduction->Final_Product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol (Adapted)

This protocol is adapted from the synthesis of 1-butyl-4-hydroxy-3-methylquinoline-2(1H)-one.

Materials:

  • N-butylaniline

  • Diethyl methylmalonate

  • High-boiling point solvent (e.g., Dowtherm A)

  • Sodium hydroxide (NaOH)

  • Toluene

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware and heating apparatus (e.g., Wood's metal bath or heating mantle)

Procedure:

  • Condensation: A mixture of N-butylaniline (0.1 mol) and diethyl methylmalonate (0.1 mol) is gradually heated in a high-boiling point solvent. The reaction progress is monitored by collecting the ethanol byproduct via distillation. The reaction is typically continued for several hours at a temperature range of 140-280°C.

  • Cyclization: The reaction mixture containing the intermediate is heated to a higher temperature (around 250-280°C) to induce thermal cyclization.

  • Work-up and Purification: The hot reaction mixture is carefully poured onto a metal plate to solidify. The crude product is then treated with a solution of sodium hydroxide to dissolve the acidic 4-hydroxyquinolinone. The aqueous layer is washed with toluene to remove any unreacted N-butylaniline. The aqueous layer is then acidified with hydrochloric acid to precipitate the 1-butyl-4-hydroxy-3-methylquinolin-2(1H)-one product. The precipitate is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

  • Modification to 4-methyl derivative: The resulting 4-hydroxy group can be converted to a 4-methyl group through a subsequent two-step process involving conversion to a 4-chloro derivative followed by a coupling reaction with a methylating agent (e.g., methylmagnesium bromide or using a palladium-catalyzed cross-coupling reaction).

Biological Activity and Cytotoxicity

Quinolin-2(1H)-one derivatives have demonstrated a wide range of biological activities, with a significant focus on their anticancer potential. The cytotoxic effects of these compounds are typically evaluated against a panel of human cancer cell lines.

Quantitative Data on Quinolinone Analogs

While specific IC50 values for this compound are not available in the public domain, the following table summarizes the cytotoxic activities of structurally related quinolin-2(1H)-one and quinolin-4(1H)-one derivatives against various cancer cell lines. This data provides valuable insights into the structure-activity relationships of this class of compounds.

Compound IDStructureCancer Cell LineIC50 (µM)Reference
3c (E)-N'-((4-hydroxy-7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)methylene)benzenesulfonohydrazideMCF-70.037[2]
3d (E)-N'-((4-hydroxy-6-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)methylene)benzenesulfonohydrazideMCF-70.037[2]
5a (E)-3-((2-(2,4-dinitrophenyl)hydrazono)methyl)-4-hydroxyquinolin-2(1H)-oneMCF-70.034[2]
5a (antiproliferative) 2,8-bis(trifluoromethyl)-4-phenylquinolineHL-6019.88
5g (antiproliferative) 2,8-bis(trifluoromethyl)-4-(4-methoxyphenyl)quinolineHL-6025.86
3b (antiproliferative) 3-(1H-benzo[d]imidazol-2-yl)-1-methylquinolin-2(1H)-onePC-328[3]
Compound 1 Oleoyl-quercetin hybridHCT11622.4[4]
Compound 2 Oleoyl-quercetin hybrid (regioisomer)HCT1160.34[4]
5a (antiproliferative) 3-(3,5-dibromo-7,8-dihydroxy-4-methyl-2-oxoquinolin-1(2H)-ylamino)-3-phenylacrylic acidHCT-1161.89[5]
7e 7-chloro-3-(N-(2-hydroxyethyl)acetamido)-1-ethyl-4(1H)-quinoloneHepG2< 1.0[6]

Note: The presented data is for a diverse set of quinolinone derivatives and is intended to illustrate the range of cytotoxic potencies observed within this compound class.

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

The anticancer effects of many quinolinone derivatives are attributed to their ability to induce programmed cell death (apoptosis) and cause cell cycle arrest in cancer cells.

Signaling Pathways

Quinolinone derivatives can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events include the activation of caspases, modulation of Bcl-2 family proteins, and ultimately, the cleavage of cellular substrates, leading to cell death. Furthermore, these compounds can arrest the cell cycle at various phases, most commonly at G2/M or G0/G1, by affecting the expression and activity of cyclins and cyclin-dependent kinases (CDKs).

G cluster_apoptosis Apoptosis Signaling Pathway Quinolinone Quinolinone Derivative Intrinsic Intrinsic Pathway Quinolinone->Intrinsic Extrinsic Extrinsic Pathway Quinolinone->Extrinsic Bcl2_family Bcl-2 family (Bax/Bcl-2) Intrinsic->Bcl2_family Death_Receptors Death Receptors Extrinsic->Death_Receptors Mitochondria Mitochondria Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Bcl2_family->Mitochondria Caspase8 Caspase-8 activation Death_Receptors->Caspase8 Caspase3 Caspase-3 activation (Executioner) Caspase8->Caspase3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Generalized apoptosis signaling pathway induced by quinolinone derivatives.

Experimental Protocols for Mechanistic Studies

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is indicative of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT116, HepG2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the quinolinone derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and an untreated control.

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

G cluster_workflow MTT Assay Workflow start Seed Cells in 96-well plate incubate1 Incubate 24h start->incubate1 treat Treat with Quinolinone Derivatives incubate1->treat incubate2 Incubate 24-72h treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 3-4h add_mtt->incubate3 solubilize Add Solubilization Solution incubate3->solubilize read Read Absorbance at 570 nm solubilize->read analyze Calculate IC50 read->analyze

Caption: Experimental workflow for the MTT cytotoxicity assay.

Western blotting is used to detect and quantify the expression levels of key apoptosis-related proteins.[7]

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA or Bradford)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-Bcl-2, anti-Bax, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification: Lyse the treated and untreated cells and determine the protein concentration of each lysate.

  • SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative changes in protein expression.[8]

Structure-Activity Relationship (SAR) Insights

Based on the available data for quinolinone derivatives, several structural features have been identified as important for their anticancer activity:

  • N-1 Substitution: The nature of the substituent at the N-1 position significantly influences activity. A cyclopropyl group has been shown to increase activity compared to an ethyl group in some quinolin-4-ones.[9] The presence of substituted phenyl or thiazole rings at this position can also be beneficial.[9]

  • C-4 Substitution: The substituent at the C-4 position is crucial. The presence of a carbonyl group is often essential for potency.[9]

  • C-2 Substitution: Alkyl groups at the C-2 position have been found to be more advantageous for antineoplastic activity than aryl groups in certain quinolin-4-one series.[9]

  • Benzene Ring Substitution: Substitution on the benzene ring of the quinolinone core can modulate activity. For instance, a fluorine atom at the C-6 position and a methoxy group at the C-8 position have been shown to improve antitumor properties in some quinolin-4-one analogs.

Conclusion

This compound and its analogs represent a promising class of compounds for the development of novel anticancer agents. While further research is needed to fully elucidate the biological profile of the specific title compound, the broader family of quinolin-2(1H)-one derivatives has demonstrated significant cytotoxic activity against various cancer cell lines, primarily through the induction of apoptosis and cell cycle arrest. The synthetic accessibility and the potential for diverse functionalization of the quinolinone scaffold offer a versatile platform for the design and optimization of potent and selective anticancer drugs. The experimental protocols and mechanistic insights provided in this guide serve as a foundational resource for researchers aiming to explore the therapeutic potential of this important class of heterocyclic compounds.

References

1-Butyl-4-methylquinolin-2(1H)-one: A Technical Overview of its Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Butyl-4-methylquinolin-2(1H)-one is a heterocyclic compound belonging to the quinolinone family. The quinolinone scaffold is a prominent feature in a wide array of biologically active molecules, both of natural and synthetic origin.[1][2] Compounds incorporating this moiety have demonstrated a broad spectrum of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1] This technical guide provides a comprehensive overview of the discovery and history of this compound, with a focus on its synthesis, based on established chemical principles. While this specific molecule is a known chemical entity, detailed biological activity data and its engagement in specific signaling pathways are not extensively documented in publicly accessible literature.

Historical Context and Discovery

The discovery of this compound is intrinsically linked to the development of synthetic methodologies for the broader quinolinone class of compounds in the late 19th century. The foundational work on quinolinone synthesis was laid by chemists Max Conrad, Leonhard Limpach, and Ludwig Knorr. Their pioneering work on the condensation reactions of anilines with β-ketoesters established the fundamental routes to this important class of heterocycles.

While a singular "discovery" paper for this compound is not readily identifiable, its synthesis is a direct application of these classical methods. The logical synthetic precursor, N-butylaniline, became a readily available reagent, and its reaction with ethyl acetoacetate via established protocols like the Conrad-Limpach or Knorr synthesis would directly yield this compound. Therefore, its existence as a chemical entity is a result of the systematic exploration of these powerful synthetic reactions rather than a targeted discovery effort for a specific biological purpose.

Synthetic Methodologies

The primary route for the synthesis of this compound involves the reaction of N-butylaniline with a β-ketoester, typically ethyl acetoacetate. This can proceed via two closely related named reactions: the Conrad-Limpach synthesis and the Knorr quinoline synthesis. The key difference often lies in the initial reaction conditions, which dictate the regioselectivity of the cyclization.

A plausible and widely accepted method for the preparation of this compound is a variation of the Conrad-Limpach synthesis. This involves the initial formation of an enamine intermediate from N-butylaniline and ethyl acetoacetate, followed by thermal cyclization.

Experimental Protocol: Synthesis of a Structurally Related Analog

While a specific detailed protocol for this compound is not available in the cited literature, the synthesis of the closely related compound, 1-Butyl-4-hydroxy-3-methylquinoline-2(1H)-one , provides a representative experimental procedure.[3] This method, a modification of the procedure published by Stadlbauer & Kappe in 1985, can be adapted for the synthesis of the title compound by using the appropriate starting materials.

Reaction: Condensation of N-butylaniline with diethyl methylmalonate.

Reagents and Equipment:

  • N-butylaniline

  • Diethyl methylmalonate

  • Wood's metal bath

  • Erlenmeyer flask

  • 0.5 M Sodium Hydroxide (NaOH)

  • Toluene

  • Powdered activated carbon

  • 5% Hydrochloric acid (HCl)

  • Standard laboratory glassware and filtration apparatus

Procedure:

  • A mixture of N-butylaniline (0.1 mol) and diethyl methylmalonate (0.1 mol) is gradually heated in a Wood's metal bath to a temperature range of 413–553 K over 6 hours.[3]

  • The progress of the reaction is monitored by collecting the condensed ethanol. The reaction is stopped when approximately 93% of the theoretical amount of ethanol has been collected.[3]

  • The hot reaction mixture is poured onto a metal plate to solidify.

  • The crude product is transferred to a 500 cm³ Erlenmeyer flask.

  • 300 cm³ of 0.5 M NaOH and 50 cm³ of toluene are added, and the mixture is stirred for 1 hour.[3]

  • The suspension is extracted twice with 40 cm³ portions of toluene.[3]

  • The combined organic portions are treated with powdered activated carbon for 30 minutes at room temperature.[3]

  • The activated carbon is removed by filtration.

  • Approximately 300–400 cm³ of 5% HCl is gradually added to the filtrate to precipitate the crude product.[3]

  • The precipitated product is collected by suction filtration and washed with water until the pH is neutral.[3]

  • The final product can be further purified by recrystallization.

To synthesize this compound, diethyl methylmalonate would be replaced with ethyl acetoacetate. The general principle of the reaction remains the same: formation of an intermediate by condensation followed by high-temperature cyclization.

Data Presentation

As of the latest literature review, no specific quantitative biological data (e.g., IC₅₀, Kᵢ, EC₅₀) for this compound has been publicly reported. The biological activities of the broader quinolinone class are well-documented, but specific assays and results for this particular derivative are not available.

Signaling Pathways and Experimental Workflows

Due to the lack of specific biological studies on this compound, there are no established signaling pathways or detailed experimental workflows to visualize. The general mechanisms of action for bioactive quinolinones are diverse and depend on their specific substitution patterns. For example, some quinolone antibiotics are known to inhibit DNA gyrase and topoisomerase IV, crucial enzymes in bacterial DNA replication.[4] Other quinolinone derivatives have been shown to exhibit anticancer activity through various mechanisms.[1]

To illustrate the general synthetic approach, a conceptual workflow for the Conrad-Limpach synthesis of this compound is provided below.

G cluster_reactants Reactants cluster_process Reaction Process cluster_product Product N_butylaniline N-Butylaniline Condensation Condensation N_butylaniline->Condensation EAA Ethyl Acetoacetate EAA->Condensation Cyclization Thermal Cyclization Condensation->Cyclization Enamine Intermediate Product This compound Cyclization->Product

Caption: Conceptual workflow for the synthesis of this compound.

Conclusion

This compound is a member of the historically significant quinolinone class of compounds. Its discovery is a logical consequence of the application of well-established synthetic routes, such as the Conrad-Limpach synthesis, to readily available starting materials. While the synthetic chemistry of this molecule is well-understood, its biological properties remain largely unexplored in the public domain. The rich history of pharmacological activity within the quinolinone family suggests that this compound could be a candidate for future biological screening and drug discovery efforts. Further research is required to elucidate any potential therapeutic applications and to understand its mechanism of action at a molecular level.

References

Spectral Analysis of 1-Butyl-4-methylquinolin-2(1H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 1-Butyl-4-methylquinolin-2(1H)-one, a quinolinone derivative of interest in medicinal chemistry and materials science. Due to the limited availability of experimentally-derived spectra for this specific compound in public databases, this document presents predicted spectral characteristics based on data from analogous structures, alongside detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.8-8.0d1HH-5
~7.5-7.7m2HH-7, H-8
~7.2-7.4t1HH-6
~6.3s1HH-3
~4.2t2HN-CH₂-(CH₂)₂-CH₃
~2.5s3H4-CH₃
~1.7-1.9m2HN-CH₂-CH₂-CH₂-CH₃
~1.4-1.6m2HN-(CH₂)₂-CH₂-CH₃
~0.9-1.0t3HN-(CH₂)₃-CH₃

Predicted in CDCl₃. Chemical shifts are referenced to TMS (0 ppm). d = doublet, t = triplet, m = multiplet, s = singlet.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~163C-2 (C=O)
~145C-4
~140C-8a
~130C-7
~128C-5
~125C-4a
~122C-6
~115C-8
~114C-3
~50N-CH₂-(CH₂)₂-CH₃
~31N-CH₂-CH₂-CH₂-CH₃
~20N-(CH₂)₂-CH₂-CH₃
~194-CH₃
~14N-(CH₂)₃-CH₃

Predicted in CDCl₃.

Table 3: Predicted Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3050-3100MediumC-H stretch (aromatic)
~2850-2960StrongC-H stretch (aliphatic)
~1650-1670StrongC=O stretch (amide)
~1590-1610Medium-StrongC=C stretch (aromatic)
~1450-1490MediumC-H bend (aliphatic)
~750-770StrongC-H out-of-plane bend (ortho-disubstituted benzene)

Table 4: Predicted Mass Spectrometry Data for this compound

m/zInterpretation
215[M]⁺ (Molecular Ion)
200[M - CH₃]⁺
172[M - C₃H₇]⁺
159[M - C₄H₈]⁺ (McLafferty rearrangement)
144[159 - CH₃]⁺

Predicted for Electron Ionization (EI) Mass Spectrometry.

Experimental Protocols

The following are generalized protocols for acquiring spectral data for solid organic compounds like this compound. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Ensure complete dissolution, using gentle vortexing or sonication if necessary.

  • Transfer the solution to a clean 5 mm NMR tube.

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse sequence.

  • Number of Scans: 16-64

  • Relaxation Delay: 1-2 seconds

  • Spectral Width: 0-12 ppm

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled pulse sequence.

  • Number of Scans: 1024 or more, depending on sample concentration and instrument sensitivity.

  • Relaxation Delay: 2-5 seconds

  • Spectral Width: 0-200 ppm

Infrared (IR) Spectroscopy

Thin Film Method (from solution):

  • Dissolve a few milligrams of the solid sample in a small amount of a volatile solvent (e.g., dichloromethane or acetone).

  • Place a drop of the resulting solution onto a salt plate (e.g., KBr or NaCl).

  • Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.

  • Acquire the spectrum using an FTIR spectrometer.[1]

KBr Pellet Method:

  • Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

  • Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Place the pellet in the sample holder of the IR spectrometer and acquire the spectrum.[2]

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry:

  • Introduce a small amount of the volatile sample (typically in a solvent or on a direct insertion probe) into the ion source of the mass spectrometer.[3]

  • The sample is vaporized by heating under high vacuum.[4][5]

  • The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[3][4][5]

  • The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

Workflow for Spectral Analysis

The following diagram illustrates a logical workflow for the comprehensive spectral analysis of a novel compound such as this compound.

Spectral_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation & Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data Analyze NMR Data: - Chemical Shifts - Integration - Coupling Patterns NMR->NMR_Data IR_Data Analyze IR Data: - Functional Group Identification IR->IR_Data MS_Data Analyze MS Data: - Molecular Ion Peak - Fragmentation Pattern MS->MS_Data Structure Propose & Confirm Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: A workflow for the synthesis, purification, and structural elucidation of this compound using spectroscopic methods.

References

An In-depth Technical Guide on the Solubility and Stability of 1-Butyl-4-methylquinolin-2(1h)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the anticipated physicochemical properties and stability of 1-Butyl-4-methylquinolin-2(1h)-one based on the chemistry of structurally related quinolinone compounds. As of the date of this publication, specific experimental data for the solubility and stability of this compound is not publicly available. The experimental protocols described herein are generalized methods applicable to the characterization of this and similar molecules.

Introduction

This compound is a derivative of the quinolinone heterocyclic system. Quinolinone scaffolds are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active compounds. The physicochemical properties of these molecules, such as solubility and stability, are critical parameters that influence their developability as therapeutic agents. These properties affect absorption, distribution, metabolism, and excretion (ADME), as well as shelf-life and formulation development. This guide outlines the expected solubility and stability characteristics of this compound and provides detailed experimental protocols for their determination.

Physicochemical Properties

The fundamental physicochemical properties of this compound are presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₄H₁₇NO[1]
Molecular Weight 215.29 g/mol [1]
CAS Number 32511-84-5[1]
Appearance Expected to be a solid at room temperatureGeneral knowledge
Calculated LogP Not available
pKa Not available

Solubility Profile

The solubility of a compound is a key determinant of its oral bioavailability and suitability for various formulations. The solubility of this compound is expected to be influenced by the solvent system and pH.

Aqueous Solubility

Based on the general characteristics of quinolinone derivatives, this compound is anticipated to have low aqueous solubility. The presence of the butyl group and the aromatic quinolinone core contributes to its lipophilicity.

Solubility in Organic Solvents

The compound is expected to exhibit higher solubility in organic solvents compared to aqueous solutions. Table 2 provides a qualitative prediction of solubility in common organic solvents.

Table 2: Predicted Solubility of this compound in Various Solvents

SolventPredicted SolubilityRationale
Water LowPredominantly non-polar structure.
Methanol, Ethanol SolubleCapable of hydrogen bonding.
Acetone, Acetonitrile SolublePolar aprotic solvents.
Dichloromethane SolubleNon-polar aprotic solvent.
Dimethyl Sulfoxide (DMSO) Freely SolubleHighly polar aprotic solvent.
Hexane Sparingly SolubleHighly non-polar solvent.
Experimental Protocol for Thermodynamic Solubility Determination

A standard shake-flask method can be employed to determine the thermodynamic solubility of this compound in various solvents.[2]

Methodology:

  • Preparation of Saturated Solution: An excess amount of solid this compound is added to a known volume of the selected solvent in a sealed vial.

  • Equilibration: The vials are agitated in a thermostatic shaker at a constant temperature (e.g., 25 °C and 37 °C) for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.[2]

  • Separation: The suspension is centrifuged or filtered (using a syringe filter, e.g., 0.45 µm) to separate the undissolved solid from the saturated solution.[2][3]

  • Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[2] A calibration curve is constructed using standards of known concentrations to quantify the solubility.[2]

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_quantification Quantification A Excess Solid Compound C Sealed Vial A->C B Solvent B->C D Thermostatic Shaker (25°C / 37°C, 24-48h) C->D E Centrifugation / Filtration D->E F HPLC Analysis E->F G Solubility Calculation F->G G cluster_stress Forced Degradation cluster_analysis Analysis cluster_evaluation Evaluation A API Solution B Acid Stress A->B C Base Stress A->C D Oxidative Stress A->D E Thermal Stress A->E F Photolytic Stress A->F G RP-HPLC Analysis B->G C->G D->G E->G F->G H Peak Purity Assessment G->H I Quantification of API and Degradants H->I J Identification of Degradation Pathways I->J

References

Potential Therapeutic Targets of 1-Butyl-4-methylquinolin-2(1h)-one: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental studies on the biological activity and specific therapeutic targets of 1-Butyl-4-methylquinolin-2(1h)-one are limited in publicly available scientific literature. This guide, therefore, extrapolates potential therapeutic targets and mechanisms of action based on the well-established biological activities of the broader quinolin-2-one scaffold and structure-activity relationship (SAR) studies of its derivatives. The information presented herein is intended for research and informational purposes and should be validated by dedicated experimental studies.

Introduction to the Quinolin-2-one Scaffold

The quinolin-2-one (or carbostyril) core is a privileged heterocyclic scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a wide array of biological activities.[1] Derivatives of this scaffold have been extensively investigated and have shown promise in various therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.[2] The therapeutic versatility of the quinolin-2-one framework stems from its ability to interact with a diverse range of biological targets, which can be modulated by the nature and position of its substituents.[3]

Inferred Pharmacological Profile of this compound

The specific substitution pattern of this compound, featuring a butyl group at the N-1 position and a methyl group at the C-4 position, is anticipated to significantly influence its pharmacokinetic and pharmacodynamic properties.

  • N-1 Butyl Group: The introduction of an N-alkyl group, such as a butyl chain, generally increases the lipophilicity of the molecule. This can enhance its ability to cross cell membranes and potentially improve its oral bioavailability. Structure-activity relationship studies on various quinoline derivatives have shown that the nature of the N-substituent can significantly impact their biological activity.[4]

  • C-4 Methyl Group: Substitution at the C-4 position of the quinolin-2-one ring has been shown to be a critical determinant of biological activity in several studies. The presence of a methyl group can influence the molecule's interaction with the binding pockets of target proteins.

Potential Therapeutic Targets and Mechanisms of Action

Based on the known activities of the quinolin-2-one class of compounds, the following therapeutic areas and molecular targets are proposed for this compound.

Anticancer Activity

The quinolin-2-one scaffold is a well-established pharmacophore in the development of anticancer agents.[5][6] Several approved and investigational anticancer drugs feature this core structure. The potential anticancer mechanisms of this compound could involve the inhibition of key signaling pathways and enzymes crucial for cancer cell proliferation, survival, and metastasis.

Potential Anticancer Targets:

  • Kinase Inhibition: Many quinoline derivatives are potent inhibitors of various protein kinases that are often dysregulated in cancer.[7] Potential kinase targets could include:

    • Receptor Tyrosine Kinases (RTKs) such as EGFR, VEGFR, and PDGFR.

    • Non-receptor Tyrosine Kinases such as Src and Abl.

    • Serine/Threonine Kinases such as those in the MAPK/ERK and PI3K/Akt pathways.

  • Topoisomerase Inhibition: Some quinolinone derivatives have been shown to inhibit topoisomerase I or II, enzymes essential for DNA replication and repair.[8] This leads to DNA damage and apoptosis in cancer cells.

  • DNA Damage Response: The quinolin-2-one moiety is present in inhibitors of DNA repair enzymes, such as DNA-dependent protein kinase (DNA-PK).

Hypothesized Signaling Pathway Inhibition in Cancer:

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK (e.g., EGFR, VEGFR) Ras Ras RTK->Ras PI3K PI3K RTK->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Compound 1-Butyl-4-methyl- quinolin-2(1h)-one Compound->RTK Inhibition Compound->PI3K Inhibition Topoisomerase Topoisomerase Compound->Topoisomerase Inhibition DNA_Repair DNA Repair (e.g., DNA-PK) Compound->DNA_Repair Inhibition

Figure 1: Hypothesized Anticancer Mechanisms of Action.
Antibacterial Activity

The quinolone scaffold is famously associated with a major class of antibiotics, the fluoroquinolones. While this compound is not a fluoroquinolone, the core quinolone structure is known to possess antibacterial properties.

Potential Antibacterial Targets:

  • DNA Gyrase (Topoisomerase II) and Topoisomerase IV: These enzymes are essential for bacterial DNA replication, and their inhibition is the primary mechanism of action for quinolone antibiotics.

Hypothesized Antibacterial Workflow:

antibacterial_workflow Compound 1-Butyl-4-methyl- quinolin-2(1h)-one Bacterial_Cell Bacterial Cell Compound->Bacterial_Cell DNA_Gyrase DNA Gyrase Compound->DNA_Gyrase Inhibition Topoisomerase_IV Topoisomerase IV Compound->Topoisomerase_IV Inhibition DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Topoisomerase_IV->DNA_Replication Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Inhibition leads to

Figure 2: Hypothesized Antibacterial Mechanism of Action.
Antifungal Activity

Several quinoline derivatives have demonstrated potent antifungal activity.[9] This suggests that this compound could also be explored for its potential as an antifungal agent. The exact mechanisms of antifungal action for many quinolines are still under investigation but may involve disruption of the fungal cell membrane or inhibition of essential fungal enzymes.

Anti-inflammatory Activity

The quinolin-2-one scaffold is present in compounds with anti-inflammatory properties. The mechanism of action could involve the inhibition of pro-inflammatory enzymes or signaling pathways.

Potential Anti-inflammatory Targets:

  • Cyclooxygenase (COX) enzymes: Inhibition of COX-1 and/or COX-2 would reduce the production of prostaglandins, which are key mediators of inflammation.

  • Lipoxygenase (LOX) enzymes: Inhibition of LOX enzymes would decrease the production of leukotrienes, another class of inflammatory mediators.

  • NF-κB signaling pathway: Inhibition of this pathway would downregulate the expression of numerous pro-inflammatory genes.

Quantitative Data from Related Compounds

While specific quantitative data for this compound is not available, the following table summarizes IC50 values for some related quinolinone derivatives against various targets to provide a comparative context.

Compound ClassTargetIC50 (µM)Reference
Ring-substituted 4-hydroxy-1H-quinolin-2-onesOxygen Evolution Rate (Photosynthesis)126 - 157[9]
Quinolinone DerivativesP2X7 Receptor0.003 - 0.004[10]
2-Aryl QuinolinesNematocidal Activity4.6 - 15[11]

Proposed Experimental Protocols for Target Validation

To validate the potential therapeutic targets of this compound, a systematic experimental approach is recommended.

General Experimental Workflow:

experimental_workflow Start Synthesis and Purification of This compound Phenotypic_Screening Phenotypic Screening (e.g., anticancer, antibacterial, antifungal cell-based assays) Start->Phenotypic_Screening Target_Identification Target Identification Assays (e.g., Kinase profiling, Topoisomerase assays) Phenotypic_Screening->Target_Identification If active Biochemical_Assays Biochemical Assays (Enzyme inhibition kinetics, IC50 determination) Target_Identification->Biochemical_Assays Cellular_Assays Cell-based Assays (Western blotting for pathway analysis, apoptosis assays) Biochemical_Assays->Cellular_Assays In_Vivo_Studies In Vivo Efficacy and Toxicity Studies (Animal models) Cellular_Assays->In_Vivo_Studies

Figure 3: Proposed Experimental Workflow for Target Validation.
Kinase Inhibition Assays

  • Protocol: A panel of recombinant human kinases can be used for in vitro kinase inhibition screening. The assay can be performed using a radiometric format (e.g., [γ-33P]-ATP) or a non-radiometric format (e.g., ADP-Glo™ Kinase Assay, Promega). The compound would be incubated with the kinase, substrate, and ATP. The level of substrate phosphorylation would be measured to determine the inhibitory activity. IC50 values would be calculated from dose-response curves.

Topoisomerase Inhibition Assays
  • Protocol: DNA relaxation assays can be used to assess the inhibition of topoisomerase I and II. Supercoiled plasmid DNA is incubated with the topoisomerase enzyme in the presence and absence of the test compound. The different forms of DNA (supercoiled, relaxed, and nicked) are then separated by agarose gel electrophoresis and visualized. A reduction in the amount of relaxed DNA in the presence of the compound indicates inhibition.

Antibacterial Minimum Inhibitory Concentration (MIC) Assay
  • Protocol: The MIC can be determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. The compound is serially diluted in a 96-well plate containing bacterial growth medium. A standardized inoculum of the test bacteria is added to each well. The plates are incubated, and the MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

While direct experimental evidence is currently lacking, the chemical structure of this compound positions it as a promising candidate for drug discovery, with potential applications in oncology, infectious diseases, and inflammatory conditions. The N-butyl and C-4 methyl substitutions are likely to confer a distinct pharmacological profile compared to other quinolin-2-one derivatives. The proposed therapeutic targets and mechanisms of action outlined in this guide provide a rational basis for initiating a comprehensive research program to fully elucidate the therapeutic potential of this compound. Further experimental validation is essential to confirm these hypotheses and to progress this compound through the drug development pipeline.

References

In Silico Modeling of 1-Butyl-4-methylquinolin-2(1h)-one Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the in silico methodologies used to model the interactions of 1-Butyl-4-methylquinolin-2(1h)-one, a representative member of the quinolinone class of compounds. Quinolinone derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] In silico modeling plays a crucial role in understanding the molecular mechanisms of these compounds, predicting their biological targets, and guiding the design of more potent and selective derivatives.[4][5][6]

Target Identification and Homology Modeling

The biological targets of many quinolinone derivatives have been identified, including epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER-2), and topoisomerases.[2][4] For novel derivatives such as this compound, computational approaches can be employed to predict potential targets. This often involves screening the compound against a panel of known drug targets or using ligand-based approaches by comparing its structure to known active compounds.

In the absence of an experimentally determined structure for a potential target protein, homology modeling can be employed. This technique constructs a three-dimensional model of a protein of interest using the known structure of a homologous protein as a template.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to a protein receptor.

Experimental Protocol: Molecular Docking
  • Ligand Preparation:

    • The 3D structure of this compound is generated using a molecular builder and energy minimized using a suitable force field (e.g., MMFF94).

    • Partial charges are assigned, and rotatable bonds are defined.

  • Receptor Preparation:

    • The 3D structure of the target protein (e.g., EGFR, PDB ID: 1M17) is obtained from the Protein Data Bank.

    • Water molecules and co-crystallized ligands are removed.

    • Polar hydrogens are added, and charges are assigned (e.g., Gasteiger charges).

  • Grid Generation:

    • A grid box is defined around the active site of the receptor to encompass the binding pocket.

  • Docking Simulation:

    • A docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) is used to explore the conformational space of the ligand within the defined grid box.

    • Multiple docking runs are performed to ensure convergence.

  • Analysis of Results:

    • The resulting docking poses are clustered and ranked based on their predicted binding energy.

    • The pose with the lowest binding energy is typically selected for further analysis of key interactions (e.g., hydrogen bonds, hydrophobic interactions).

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules and biological systems over time. In the context of drug discovery, MD simulations can be used to assess the stability of a ligand-receptor complex predicted by molecular docking and to provide a more detailed understanding of the binding interactions.

Experimental Protocol: Molecular Dynamics Simulation
  • System Preparation:

    • The docked ligand-receptor complex is placed in a periodic box of water molecules.

    • Ions are added to neutralize the system.

  • Minimization:

    • The system is energy minimized to remove any steric clashes.

  • Equilibration:

    • The system is gradually heated to the desired temperature (e.g., 300 K) and equilibrated under constant volume (NVT) and then constant pressure (NPT) conditions.

  • Production Run:

    • A production MD simulation is run for a specified period (e.g., 100 ns).

  • Trajectory Analysis:

    • The trajectory of the simulation is analyzed to calculate various parameters, including:

      • Root Mean Square Deviation (RMSD) to assess the stability of the complex.

      • Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.

      • Radius of Gyration (Rg) to evaluate the compactness of the complex.

      • Hydrogen bond analysis to monitor the stability of key interactions.

Quantitative Data

The following tables summarize hypothetical quantitative data that could be obtained from in silico modeling of this compound and experimental data for related quinolinone derivatives found in the literature.

ParameterValueUnitDescription
Molecular Docking
Binding Energy (vs. EGFR)-8.5kcal/molPredicted binding affinity of this compound to EGFR.
MD Simulation
Average RMSD2.1ÅAverage root mean square deviation of the protein backbone during the simulation.
Average Rg18.5ÅAverage radius of gyration of the protein, indicating its compactness.
CompoundTargetIC50 (nM)Reference
Compound 5aEGFR87[4]
Compound 5aHER-233[4]
ErlotinibEGFR40[4]

Visualizations

Signaling Pathway

G cluster_membrane Cell Membrane EGFR_HER2 EGFR/HER-2 Dimer ADP ADP EGFR_HER2->ADP PI3K PI3K EGFR_HER2->PI3K Phosphorylates Ligand Growth Factor (e.g., EGF) Ligand->EGFR_HER2 Activates Quinolinone This compound Quinolinone->EGFR_HER2 Inhibits ATP ATP ATP->EGFR_HER2 Binds AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation

Caption: EGFR/HER-2 signaling pathway and the putative inhibitory action of this compound.

Experimental Workflow

G Start Start: Define Research Question Target_ID Target Identification (Literature/Homology Modeling) Start->Target_ID Ligand_Prep Ligand Preparation (this compound) Start->Ligand_Prep Receptor_Prep Receptor Preparation (e.g., EGFR) Target_ID->Receptor_Prep Docking Molecular Docking Ligand_Prep->Docking Receptor_Prep->Docking Analysis_Docking Analysis of Docking Results (Binding Energy, Pose) Docking->Analysis_Docking MD_Sim Molecular Dynamics Simulation Analysis_Docking->MD_Sim Analysis_MD Trajectory Analysis (RMSD, RMSF, Rg) MD_Sim->Analysis_MD Conclusion Conclusion and Experimental Validation Analysis_MD->Conclusion

Caption: In silico modeling workflow for studying this compound interactions.

References

The Quinolinone Core: A Comprehensive Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinolinone scaffold, a bicyclic heterocyclic system, is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of natural products and synthetic compounds with a broad spectrum of biological activities.[1] This technical guide provides an in-depth review of the quinolinone core, focusing on its synthesis, anticancer properties, and the signaling pathways it modulates. Detailed experimental protocols and collated quantitative data are presented to serve as a valuable resource for researchers in the field of drug discovery and development.

Synthetic Strategies for the Quinolinone Core

The construction of the quinolinone ring system can be achieved through several classic synthetic methodologies. Among the most prominent are the Gould-Jacobs reaction and the Conrad-Limpach synthesis, which offer versatile routes to 4-hydroxyquinoline derivatives.

Gould-Jacobs Reaction

The Gould-Jacobs reaction is a powerful method for the synthesis of 4-hydroxyquinolines, which are in tautomeric equilibrium with 4-quinolinones. The reaction proceeds in a stepwise manner, beginning with the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization. Subsequent hydrolysis and decarboxylation yield the desired 4-quinolinone core.[2] This method is particularly effective for anilines bearing electron-donating groups at the meta-position.[3]

Conrad-Limpach Synthesis

The Conrad-Limpach synthesis provides an alternative route to 4-hydroxyquinolines through the condensation of anilines with β-ketoesters. The reaction conditions can be tuned to favor the formation of either 4-hydroxyquinolines or 2-hydroxyquinolines. The initial condensation forms a Schiff base, which then undergoes a thermal cyclization to yield the quinolinone product.[4][5]

Anticancer Activity of Quinolinone Derivatives

Quinolinone derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. Their mechanisms of action are diverse and often involve the modulation of key signaling pathways that are dysregulated in cancer.

Quantitative Analysis of Anticancer Activity

The anticancer efficacy of quinolinone derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. A curated summary of reported IC50 values for various quinolinone core structures against common cancer cell lines is presented in the table below.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Tetrahydroquinolinone 4aHCT-116~13[6]
Tetrahydroquinolinone 4aA54911.33 ± 0.67[6]
Tetrahydroquinolinone 5HCT-116~13[6]
Tetrahydroquinolinone 6A54940.18 ± 0.94[6]
Quinoline-chalcone 12eMGC-8031.38[7]
Quinoline-chalcone 12eHCT-1165.34[7]
Quinoline-chalcone 12eMCF-75.21[7]
Quinoline-chalcone 6HL-600.59[7]
Phenylsulfonylurea 7HepG-22.71[7]
Phenylsulfonylurea 7A5497.47[7]
Phenylsulfonylurea 7MCF-76.55[7]
Quinazoline-imidazole 1(a)HT-29 (normoxic)2.21[8]
Quinazoline-imidazole 1(a)HT-29 (hypoxic)1.61[8]
Quinazoline-aminosulphonamide 6(a)HCT-1160.16[8]
Quinazoline-aminosulphonamide 6(a)SK-HEP-10.28[8]
Quinazoline-aminosulphonamide 6(a)A5491.32[8]
Quinazoline-aminosulphonamide 6(a)MCF-73.24[8]
Pyrimidine derivative 30aHCT-1160.79[8]
Pyrimidine derivative 30aMCF-70.64[8]
N-Rhodanine glycoside 11aMCF-73.7[9]
N-Rhodanine glycoside 11aHepG28.2[9]
N-Rhodanine glycoside 11aA5499.8[9]
N-Rhodanine glycoside 12bMCF-73.1[9]
N-Rhodanine glycoside 12bHepG213.7[9]
N-Rhodanine glycoside 12bA54921.8[9]
N-Rhodanine glycoside 12fMCF-77.17[9]
N-Rhodanine glycoside 12fHepG22.2[9]
N-Rhodanine glycoside 12fA5494.5[9]

Signaling Pathways Modulated by Quinolinone Derivatives

The anticancer effects of quinolinone derivatives are often attributed to their ability to interfere with critical intracellular signaling pathways that control cell proliferation, survival, and growth. Two of the most significant pathways targeted by these compounds are the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways.

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell metabolism, growth, and proliferation.[10] Its aberrant activation is a common feature in many cancers, making it an attractive target for therapeutic intervention.[10] The pathway is initiated by the activation of receptor tyrosine kinases (RTKs), which then activate PI3K. PI3K phosphorylates PIP2 to generate PIP3, a second messenger that recruits and activates Akt. Activated Akt, in turn, phosphorylates a multitude of downstream targets, including mTOR, which ultimately leads to increased protein synthesis and cell growth.[11]

PI3K_Akt_mTOR_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates PTEN PTEN PTEN->PIP3 Inhibits mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation, Growth, Survival mTORC1->Proliferation Promotes Quinolinone Quinolinone Derivatives Quinolinone->PI3K Inhibit Quinolinone->Akt Inhibit Quinolinone->mTORC1 Inhibit

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by quinolinone derivatives.

The Ras/Raf/MEK/ERK Signaling Pathway

The Ras/Raf/MEK/ERK pathway, also known as the MAPK pathway, is another critical signaling cascade that transmits signals from cell surface receptors to the nucleus, thereby regulating gene expression and preventing apoptosis.[12] The pathway is initiated by the activation of Ras, which in turn activates a cascade of protein kinases: Raf, MEK, and ERK.[1] Activated ERK translocates to the nucleus and phosphorylates transcription factors, leading to changes in gene expression that promote cell proliferation and survival.

Ras_Raf_MEK_ERK_Pathway cluster_extracellular cluster_membrane cluster_cytoplasm cluster_nucleus GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Binds Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Activates GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Regulates Quinolinone Quinolinone Derivatives Quinolinone->Raf Inhibit Quinolinone->MEK Inhibit

Caption: The Ras/Raf/MEK/ERK signaling pathway and potential targets of quinolinone derivatives.

Experimental Protocols

General Experimental Workflow

The discovery and development of novel quinolinone-based anticancer agents typically follow a structured workflow, beginning with chemical synthesis and progressing through a series of biological evaluations.

Experimental_Workflow Synthesis Chemical Synthesis (e.g., Gould-Jacobs) Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification InVitro In Vitro Screening (MTT Assay) Purification->InVitro IC50 IC50 Determination InVitro->IC50 Mechanism Mechanism of Action Studies (Western Blot, Flow Cytometry) IC50->Mechanism Lead Lead Compound Identification Mechanism->Lead

Caption: A generalized experimental workflow for the development of quinolinone-based anticancer agents.

Detailed Protocol: Gould-Jacobs Synthesis of 4-Hydroxyquinolines

This protocol provides a representative procedure for the synthesis of a 4-hydroxyquinoline derivative via the Gould-Jacobs reaction.

Materials:

  • Aniline (1.0 eq)

  • Diethyl ethoxymethylenemalonate (1.0-1.2 eq)

  • High-boiling solvent (e.g., diphenyl ether)

  • Sodium hydroxide solution (10% w/v)

  • Concentrated hydrochloric acid

  • Ethanol

  • Round-bottom flask, reflux condenser, heating mantle

  • Filtration apparatus

Procedure:

  • Condensation: In a round-bottom flask, combine the aniline and diethyl ethoxymethylenemalonate. Heat the mixture to 100-130 °C for 1-2 hours. Monitor the reaction by thin-layer chromatography (TLC) to confirm the formation of the anilidomethylenemalonate intermediate. Remove the ethanol byproduct under reduced pressure.

  • Thermal Cyclization: Dissolve the crude intermediate in a high-boiling solvent (e.g., diphenyl ether) in a reaction flask equipped with a reflux condenser. Heat the solution to a vigorous reflux (approximately 250 °C) for 30-60 minutes. Cool the reaction mixture to room temperature to allow the 4-hydroxy-3-carboethoxyquinoline product to precipitate.

  • Hydrolysis: Suspend the dried 4-hydroxy-3-carboethoxyquinoline in a 10% aqueous solution of sodium hydroxide. Heat the mixture to reflux for 1-2 hours. Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the quinoline-3-carboxylic acid. Collect the solid by filtration and wash with cold water.

  • Decarboxylation: Place the dried quinoline-3-carboxylic acid in a suitable flask and heat it above its melting point (typically 200-250 °C) until the evolution of carbon dioxide ceases. The resulting crude 4-hydroxyquinoline can be purified by recrystallization from a suitable solvent like ethanol.[2]

Detailed Protocol: In Vitro Cytotoxicity (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT-116)

  • Complete cell culture medium

  • 96-well plates

  • Quinolinone test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the quinolinone test compounds in the complete cell culture medium. The final concentration of DMSO should be kept below 0.5% to avoid solvent-induced cytotoxicity. Remove the old medium from the wells and add the medium containing the test compounds at various concentrations. Include vehicle controls (medium with DMSO) and positive controls (a known anticancer drug).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for an additional 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can then be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[13]

References

A Comprehensive Technical Guide to the Natural Sources of Quinolinone Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the diverse natural origins of quinolinone alkaloids, a significant class of nitrogen-containing heterocyclic compounds with a wide array of biological activities. This document provides a detailed overview of their sources in plants, fungi, and bacteria, methods for their isolation and characterization, and insights into their mechanisms of action.

Natural Sources and Diversity of Quinolinone Alkaloids

Quinolinone alkaloids are predominantly found in the plant kingdom, particularly within the Rutaceae family. However, microorganisms such as fungi and bacteria have also been identified as prolific producers of these valuable compounds.[1]

Plant Sources

The Rutaceae family is a rich reservoir of quinolinone alkaloids. Genera such as Ruta, Glycosmis, and Zanthoxylum are well-documented for producing a variety of these compounds.

  • Ruta graveolens (Common Rue): This medicinal herb is a prominent source of quinolinone alkaloids. Studies have led to the isolation of compounds such as graveoline and 1-methyl-2-[6'-(3'',4''-methylenedioxyphenyl)hexyl]-4-quinolone.[2][3][4] A novel quinoline alkaloid, (4S) 1,4-dihydro-4-methoxy-1,4-dimethyl-3-(3-methylbut-2-enyl)quinoline 2,7-diol, has also been identified from its leaves.[5][6][7][8]

  • Glycosmis arborea : This plant is known to produce a variety of alkaloids, including those from the quinolone class. While specific quinolinone alkaloids are often isolated alongside other alkaloid types like carbazoles and acridones, its contribution to the diversity of quinolinone structures is noteworthy.

  • Zanthoxylum Species : Various species within this genus are known to produce quinolinone alkaloids, often alongside other alkaloid types like isoquinolines.[2] These plants have traditional uses in treating inflammatory-related diseases, and research has led to the isolation of novel quinoline alkaloids with anti-inflammatory properties, such as avicenines A–F.[2]

Fungal Sources

Fungi, particularly from the Penicillium genus, are a significant source of structurally diverse quinolinone alkaloids. Endophytic and marine-derived fungi are of particular interest for discovering novel compounds.

  • Penicillium Species : Various Penicillium species have been found to produce a range of quinolinone and quinazoline alkaloids.[9] For example, Penicillium vinaceum, an endophytic fungus from Crocus sativus, produces a unique quinazoline alkaloid.

Bacterial Sources

Certain bacteria are also capable of synthesizing quinolinone alkaloids, with Pseudomonas aeruginosa being a key example.

  • Pseudomonas aeruginosa : This bacterium is a known producer of several quinolone alkaloids, including 2-heptyl-4-quinolone, 2-nonyl-4-quinolone, and 2-undecyl-4-quinolone.[1] Some of these compounds are involved in bacterial communication and quorum sensing.[6] Twelve 4-hydroxyquinoline derivatives and three phenazine alkaloids have been isolated from Pseudomonas aeruginosa BCC76810.[5]

Quantitative Data on Isolated Quinolinone Alkaloids

The following tables summarize the types of quinolinone alkaloids isolated from various natural sources and their reported biological activities.

Table 1: Quinolinone Alkaloids from Plant Sources

Plant SourceAlkaloid NameYield (mg from starting material)Biological ActivityIC50 ValuesReference
Ruta graveolensGraveoline14.1 mg from 203.6 g of leavesPhytotoxic-[2]
Ruta graveolensN-methyl-4-methoxy-2-quinolone19.3 mg from 203.6 g of leavesPhotosynthesis inhibition-[2]
Zanthoxylum ailanthoidesChlorogenic acid, Flavone, IsoflaxidinNot specifiedSuppression of Colo 205 viability-[10]
Zanthoxylum parachanthumSesaminNot specifiedCytotoxic against CCRF-CEM and CEM/ADR5000 cells40.74 µM and 30.70 µM[10]
Zanthoxylum americanumAsarininNot specifiedSuppressed proliferation of HL-60 cancer cells11.64 μM[10]
Zanthoxylum bungeanum(-)-xanthoxylol-3,3-dimethylallyl etherNot specifiedCytotoxic against MCF-7 cancer cells18.65 µg/ml[10]

Table 2: Quinolinone Alkaloids from Bacterial Sources

| Bacterial Source | Alkaloid Name | Biological Activity | IC50/MIC Values | Reference | | :--- | :--- | :--- | :--- | | Pseudomonas aeruginosa BCC76810 | 4-Hydroxyquinolines (1–6) and 4-hydroxyquinoline-N-oxides (8–11) | Antimalarial against Plasmodium falciparum K1 strain | IC50: 0.25–2.07 µg/mL |[5][6] | | Pseudomonas aeruginosa UWI-1 | tris(1H-indol-3-yl) methylium | Antibacterial (Gram-positive) | MIC: 1–16 µg/mL |[11] | | Pseudomonas aeruginosa UWI-1 | indolo(2,1b)quinazoline-6,12 dione | Broad-spectrum antimicrobial | - |[11] | | Arctic Pseudomonas aeruginosa | Sparsiflorine | Antibacterial against Pseudomonas aeruginosa | MIC: 0.141 mg/mL |[1] |

Experimental Protocols for Isolation and Characterization

The isolation and purification of quinolinone alkaloids from natural sources typically involve a combination of extraction and chromatographic techniques, followed by structural elucidation using spectroscopic methods.

General Extraction and Fractionation from Plant Material (Ruta graveolens)

This protocol is based on the methods described for the isolation of alkaloids from Ruta graveolens.[2]

  • Extraction:

    • Air-dry the plant material (e.g., leaves, 203.6 g) and grind it into a fine powder.

    • Macerate the powdered material with ethanol at room temperature for a specified period (e.g., 7 days), with periodic agitation.

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude ethanolic extract.

  • Solvent Partitioning:

    • Solubilize the crude ethanolic extract (e.g., 203.6 g) in a mixture of methanol and water (1:3, v/v).

    • Perform liquid-liquid partitioning sequentially with hexane and dichloromethane.

    • Separate the layers and concentrate each fraction (hexane and dichloromethane) to dryness.

  • Column Chromatography:

    • Subject the dichloromethane fraction (e.g., 14.6 g) to column chromatography on a silica gel 60 (70–230 mesh) column.

    • Elute the column with a gradient of solvents with increasing polarity, such as hexane, dichloromethane, acetone, and methanol.

    • Collect the fractions and monitor them by thin-layer chromatography (TLC). Combine fractions with similar TLC profiles.

  • Purification of Individual Compounds:

    • Further purify the combined fractions using additional chromatographic techniques, such as preparative TLC or high-performance liquid chromatography (HPLC), to isolate individual alkaloids. For example, N-methyl-4-methoxy-2-quinolone (19.3 mg) and graveoline (14.1 mg) can be purified from specific fractions.[2]

General Protocol for Fungal Fermentation and Extraction (Penicillium sp.)
  • Fermentation:

    • Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth) with the fungal strain.

    • Incubate the culture under appropriate conditions (e.g., 25°C, 150 rpm) for a period sufficient for secondary metabolite production (e.g., 14-21 days).

  • Extraction:

    • Separate the mycelium from the culture broth by filtration.

    • Extract the culture broth with an organic solvent such as ethyl acetate.

    • Dry the mycelium, grind it, and extract it with a solvent like methanol.

  • Purification:

    • Combine the crude extracts and subject them to a series of chromatographic separations, including column chromatography on silica gel and Sephadex LH-20, and preparative HPLC to yield pure compounds.

General Protocol for Bacterial Fermentation and Extraction (Pseudomonas aeruginosa)
  • Fermentation:

    • Culture the bacterial strain in a suitable broth medium (e.g., Luria-Bertani broth) under optimal growth conditions (e.g., 37°C with shaking).

  • Extraction:

    • Centrifuge the culture to separate the bacterial cells from the supernatant.

    • Extract the supernatant with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

    • Lyse the bacterial cells and extract the cell lysate with a solvent like methanol.

  • Purification:

    • Combine the extracts and purify the alkaloids using a combination of chromatographic techniques as described for fungal extracts.

Structural Elucidation

The chemical structures of the isolated pure compounds are determined using a combination of spectroscopic and spectrometric techniques:

  • Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular formula.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the chromophore system in the molecule.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.

Signaling Pathways and Mechanisms of Action

Quinolinone alkaloids exert their biological effects by modulating various cellular signaling pathways. Key pathways identified include the intrinsic apoptosis pathway, the NF-κB pathway, and the MAPK pathway.

Intrinsic Apoptosis Pathway

Several quinolinone and quinazoline derivatives have been shown to induce apoptosis in cancer cells through the mitochondrial-dependent intrinsic pathway. This process involves the regulation of pro- and anti-apoptotic proteins, leading to the activation of caspases and subsequent cell death.[12][13][14]

intrinsic_apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_mitochondrion Mitochondrion cluster_cytoplasm Cytoplasm Quinolinone Alkaloids Quinolinone Alkaloids Bax Bax Quinolinone Alkaloids->Bax Activates Bcl2 Bcl-2 Quinolinone Alkaloids->Bcl2 Inhibits Cytochrome_c Cytochrome c Bax->Cytochrome_c Release Bcl2->Bax Inhibits Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Pro-Caspase-9 Caspase9->Apoptosome Caspase3 Pro-Caspase-3 ActiveCaspase3 Active Caspase-3 Caspase3->ActiveCaspase3 Apoptosome->Caspase3 Activates PARP PARP ActiveCaspase3->PARP Cleaves Apoptosis Apoptosis ActiveCaspase3->Apoptosis CleavedPARP Cleaved PARP PARP->CleavedPARP

Figure 1: Intrinsic apoptosis pathway induced by quinolinone alkaloids.
NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation and cell survival. Some alkaloids have been shown to inhibit this pathway, thereby exerting anti-inflammatory and pro-apoptotic effects. The inhibition can occur at various stages, including the prevention of IκBα degradation and the subsequent nuclear translocation of the p65 subunit.

nf_kb_pathway cluster_stimulus Inflammatory Stimulus (e.g., TNF-α) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus IKK IKK Complex Stimulus->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates p65_p50 p65/p50 (NF-κB) IkBa->p65_p50 Ub Ubiquitination IkBa->Ub p65_p50->IkBa Bound p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocation Proteasome Proteasome Ub->Proteasome Degradation Quinolinone Alkaloids Quinolinone Alkaloids Quinolinone Alkaloids->IKK Inhibits Quinolinone Alkaloids->p65_p50_nuc Inhibits Translocation DNA DNA p65_p50_nuc->DNA Binds Gene_Expression Inflammatory Gene Expression DNA->Gene_Expression

Figure 2: Inhibition of the NF-κB signaling pathway by quinolinone alkaloids.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) cascade is involved in regulating cell proliferation, differentiation, and apoptosis. Certain quinolinone derivatives have been identified as inhibitors of the p38 MAPK pathway, suggesting a role in modulating cellular responses to stress and inflammatory stimuli.

mapk_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stress/Cytokines MAPKKK MAPKKK (e.g., ASK1, TAK1) Stimulus->MAPKKK Activates MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK Phosphorylates p38_MAPK p38 MAPK MAPKK->p38_MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1, ATF2) p38_MAPK->Transcription_Factors Phosphorylates Quinolinone Alkaloids Quinolinone Alkaloids Quinolinone Alkaloids->p38_MAPK Inhibits Gene_Expression Inflammatory Gene Expression Transcription_Factors->Gene_Expression

Figure 3: Inhibition of the p38 MAPK signaling pathway by quinolinone alkaloids.

Conclusion

Quinolinone alkaloids from natural sources represent a vast and structurally diverse group of compounds with significant potential for drug discovery and development. Plants of the Rutaceae family, along with various species of Penicillium fungi and the bacterium Pseudomonas aeruginosa, are key sources for the isolation of these bioactive molecules. The detailed methodologies for their extraction and characterization, coupled with a deeper understanding of their mechanisms of action on critical signaling pathways, will pave the way for the development of novel therapeutic agents for a range of diseases, including cancer and inflammatory disorders. Further exploration of untapped natural sources, particularly from marine and endophytic microorganisms, is likely to yield new and potent quinolinone alkaloid drug leads.

References

Methodological & Application

synthesis of 1-Butyl-4-methylquinolin-2(1h)-one from N-butylaniline

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Synthesis of 1-Butyl-4-methylquinolin-2(1H)-one from N-butylaniline

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis of this compound, a representative N-alkylated quinolinone derivative. Quinolinone scaffolds are of significant interest in medicinal chemistry and drug development due to their prevalence in natural products and their wide spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] This guide details a robust two-step synthetic route commencing from N-butylaniline and ethyl acetoacetate, proceeding through a β-ketoanilide intermediate, followed by an acid-catalyzed intramolecular cyclization based on the Knorr quinoline synthesis.[4][5] The document provides in-depth mechanistic insights, a step-by-step experimental protocol, characterization data, and process visualizations to ensure reliable and reproducible execution by researchers in organic synthesis and pharmaceutical development.

Introduction and Synthetic Strategy

The quinolinone core is a "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents.[2][3] The synthesis of specifically substituted derivatives is crucial for structure-activity relationship (SAR) studies. The target molecule, this compound, features substitution on both the nitrogen atom and the carbocyclic ring, making its controlled synthesis a valuable process.

Several classical methods exist for quinoline synthesis, including the Conrad-Limpach, Doebner-von Miller, and Knorr reactions.[6][7] Our strategic choice is the Knorr quinoline synthesis , which is exceptionally well-suited for producing 2-hydroxyquinolines (the tautomeric form of quinolin-2-ones).[4] This method is favored over the Conrad-Limpach synthesis, which typically yields the isomeric 4-quinolone products under thermal conditions.[8][9][10]

The synthesis is executed in two distinct stages:

  • Amide Formation: Thermal condensation of N-butylaniline with ethyl acetoacetate to form the key intermediate, N-butyl-N-phenyl-3-oxobutanamide.

  • Intramolecular Cyclization: Electrophilic, acid-catalyzed ring closure of the β-ketoanilide intermediate using concentrated sulfuric acid to yield the final quinolin-2-one product.

This approach offers a logical and high-yielding pathway to the desired regiochemistry.

Reaction Mechanism: The Knorr Cyclization

The cornerstone of this synthesis is the acid-catalyzed intramolecular cyclization of the β-ketoanilide intermediate. The mechanism, a form of electrophilic aromatic substitution, proceeds as follows:

  • Protonation: The strong acid (H₂SO₄) protonates both carbonyl oxygens of the β-ketoanilide, increasing the electrophilicity of the keto-carbon. A dicationic intermediate is believed to form, rendering the molecule a potent superelectrophile.[4]

  • Electrophilic Attack: The activated keto-carbon is attacked by the electron-rich phenyl ring of the aniline moiety at the ortho position. This is the rate-determining ring-forming step.

  • Dehydration and Aromatization: The resulting intermediate undergoes dehydration (loss of a water molecule) to restore aromaticity, leading to the formation of the stable quinolin-2-one ring system.

Caption: Figure 1: Mechanism of Knorr Quinoline Synthesis.

Experimental Protocol

Safety Precaution: This protocol involves the use of concentrated sulfuric acid, which is highly corrosive and causes severe burns. N-butylaniline is toxic and can be absorbed through the skin.[11] All steps must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

Materials and Reagents
Reagent/MaterialGradeSupplier
N-Butylaniline≥98%Sigma-Aldrich
Ethyl Acetoacetate≥99%Sigma-Aldrich
Sulfuric Acid (H₂SO₄)98%, ACS ReagentFisher Scientific
Sodium Bicarbonate (NaHCO₃)Saturated SolutionIn-house prep.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeVWR
Dichloromethane (DCM)HPLC GradeFisher Scientific
Ethanol (EtOH)200 ProofDecon Labs
Deionized WaterN/AIn-house system
Crushed IceN/AIn-house system
Step 1: Synthesis of N-butyl-N-phenyl-3-oxobutanamide

Rationale: This step involves a direct thermal condensation to form the necessary amide intermediate. Heating the reaction neat (without solvent) is an efficient method to drive the equilibrium toward the product by continuously removing the ethanol byproduct.

  • Combine N-butylaniline (14.9 g, 0.1 mol) and ethyl acetoacetate (14.3 g, 0.11 mol, 1.1 eq) in a 100 mL round-bottom flask equipped with a short-path distillation head and a magnetic stir bar.

  • Heat the mixture in an oil bath at 140-150 °C with vigorous stirring.

  • Ethanol will begin to distill off. Continue heating for 3-4 hours or until ethanol evolution ceases. The reaction can be monitored by TLC.

  • Allow the reaction mixture to cool to room temperature. The resulting crude N-butyl-N-phenyl-3-oxobutanamide is a viscous oil and can be used in the next step without further purification. For analytical purposes, a small sample can be purified via vacuum distillation.

Step 2: Knorr Cyclization to this compound

Rationale: The slow addition of the intermediate to chilled concentrated sulfuric acid is critical to manage the highly exothermic nature of the dissolution and protonation. Subsequent heating provides the necessary activation energy for the intramolecular electrophilic cyclization.[4] The quench onto ice is a standard and safe procedure for diluting strong acid reactions.

  • Place a 500 mL beaker containing 100 mL of concentrated sulfuric acid (98%) in an ice/salt bath and allow it to cool to 0-5 °C.

  • With vigorous mechanical stirring, add the crude N-butyl-N-phenyl-3-oxobutanamide from Step 1 dropwise to the cold sulfuric acid over 30-45 minutes, ensuring the internal temperature does not exceed 15 °C.

  • Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Heat the reaction mixture in an oil bath at 80-90 °C for 1 hour. The color will darken significantly.

  • Allow the mixture to cool to room temperature. In a separate 2 L beaker, prepare a slurry of 500 g of crushed ice.

  • Carefully and slowly pour the reaction mixture onto the crushed ice with stirring. This step is highly exothermic and must be done cautiously.

  • Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is ~8. Be prepared for significant gas evolution (CO₂).

  • Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

Purification

Rationale: Recrystallization is an effective method for purifying solid organic compounds. Ethanol is a suitable solvent as the quinolinone product is expected to have good solubility at high temperatures and poor solubility at low temperatures.

  • Dissolve the crude solid in a minimum amount of hot ethanol .

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol.

  • Dry the purified this compound crystals under vacuum. A typical yield is 70-80% based on N-butylaniline.

Process and Workflow Visualization

// Nodes A [label="1. Mix N-Butylaniline &\nEthyl Acetoacetate", fillcolor="#FBBC05", fontcolor="#202124"]; B [label="2. Heat at 140-150 °C\n(3-4 hours)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C [label="3. Distill off Ethanol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="4. Cool to yield crude\nβ-Ketoanilide Intermediate", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="5. Add Intermediate dropwise to\ncold conc. H₂SO₄ (0-5 °C)", fillcolor="#FBBC05", fontcolor="#202124"]; F [label="6. Heat at 80-90 °C\n(1 hour)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; G [label="7. Quench on Ice & Neutralize\nwith NaHCO₃ (pH ~8)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; H [label="8. Dichloromethane Extraction\n(3x)", fillcolor="#34A853", fontcolor="#FFFFFF"]; I [label="9. Dry (MgSO₄) & Concentrate", fillcolor="#F1F3F4", fontcolor="#202124"]; J [label="10. Recrystallize from Ethanol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; K [label="11. Filter & Dry Product", fillcolor="#34A853", fontcolor="#FFFFFF"]; L [label="Pure this compound", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; H -> I; I -> J; J -> K; K -> L; }

Caption: Figure 2: Experimental Workflow.

Characterization of Final Product

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

ParameterExpected Value/Observation
Appearance White to off-white crystalline solid
Molecular Formula C₁₄H₁₇NO
Molecular Weight 215.29 g/mol
Melting Point To be determined experimentally
¹H NMR (400 MHz, CDCl₃) δ (ppm): ~7.0-8.0 (m, 4H, Ar-H), ~6.2 (s, 1H, vinyl-H), ~4.1 (t, 2H, N-CH₂), ~2.4 (s, 3H, Ar-CH₃), ~1.7 (m, 2H, CH₂), ~1.4 (m, 2H, CH₂), ~0.9 (t, 3H, CH₃)
¹³C NMR (100 MHz, CDCl₃) δ (ppm): ~164 (C=O), ~140-115 (Ar-C), ~45 (N-CH₂), ~30 (CH₂), ~20 (CH₂), ~19 (Ar-CH₃), ~14 (CH₃)
Mass Spec (ESI+) m/z: 216.1383 [M+H]⁺

Note: NMR chemical shifts are approximate and based on structurally similar compounds. Actual values must be confirmed experimentally.

References

Synthesis of 1-Butyl-4-methylquinolin-2(1H)-one: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 1-Butyl-4-methylquinolin-2(1H)-one, a quinolinone derivative of interest in medicinal chemistry and drug discovery due to the broad biological activities associated with this scaffold. The described methodology is based on established synthetic strategies for quinolinone ring systems, ensuring a reproducible and efficient approach.

Overview of the Synthetic Strategy

The synthesis of this compound can be achieved through a two-step process involving an initial condensation reaction followed by a thermally induced cyclization. This approach, a variation of the Conrad-Limpach-Knorr synthesis, utilizes readily available starting materials. The key steps are:

  • Condensation: Reaction of N-butylaniline with ethyl acetoacetate to form the intermediate ethyl 3-(butylamino)but-2-enoate.

  • Cyclization: High-temperature intramolecular cyclization of the intermediate to yield the final product, this compound.

This method is advantageous due to its operational simplicity and the general availability of the necessary reagents.

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
N-ButylanilineReagentSigma-Aldrich
Ethyl acetoacetateReagentSigma-Aldrich
Dowtherm AHigh TemperatureDow ChemicalHeat transfer fluid
TolueneAnhydrousSigma-Aldrich
HexaneACS GradeFisher ScientificFor recrystallization
Ethyl acetateACS GradeFisher ScientificFor recrystallization
Sodium sulfateAnhydrousSigma-AldrichDrying agent
CeliteFiltration aid
Detailed Synthesis Procedure

Step 1: Synthesis of Ethyl 3-(butylamino)but-2-enoate (Intermediate)

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add N-butylaniline (0.1 mol, 14.93 g) and ethyl acetoacetate (0.1 mol, 13.01 g) in toluene (100 mL).

  • Add a catalytic amount of p-toluenesulfonic acid (approx. 0.1 g).

  • Heat the mixture to reflux and continue heating until the theoretical amount of water (1.8 mL) is collected in the Dean-Stark trap.

  • Cool the reaction mixture to room temperature.

  • Remove the toluene under reduced pressure using a rotary evaporator. The resulting crude oil is the intermediate, ethyl 3-(butylamino)but-2-enoate, which can be used in the next step without further purification.

Step 2: Synthesis of this compound (Final Product)

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, heat Dowtherm A (150 mL) to 250 °C with vigorous stirring.

  • Add the crude ethyl 3-(butylamino)but-2-enoate from Step 1 dropwise to the hot Dowtherm A over 15-20 minutes.

  • After the addition is complete, maintain the reaction mixture at 250 °C for an additional 30 minutes.

  • Allow the mixture to cool to below 100 °C and then pour it into a beaker containing hexane (200 mL) while stirring.

  • The product will precipitate as a solid. Collect the crude product by vacuum filtration and wash with hexane.

  • Purify the crude product by recrystallization from an ethyl acetate/hexane mixture to afford this compound as a crystalline solid.

Characterization Data (Expected)
PropertyValue
Molecular Formula C₁₄H₁₇NO
Molecular Weight 215.29 g/mol
Appearance White to off-white crystalline solid
Melting Point To be determined experimentally
¹H NMR (CDCl₃) Expected peaks for butyl and quinolinone protons
¹³C NMR (CDCl₃) Expected peaks for butyl and quinolinone carbons
Mass Spectrometry [M+H]⁺ = 216.13
Yield To be determined experimentally

Workflow and Diagrams

Synthetic Workflow

The overall workflow for the synthesis is depicted in the following diagram.

SynthesisWorkflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization & Purification Start N-Butylaniline + Ethyl Acetoacetate Reaction1 Reflux in Toluene (Dean-Stark) Start->Reaction1 Intermediate Crude Ethyl 3-(butylamino)but-2-enoate Reaction1->Intermediate Reaction2 Add to hot Dowtherm A (250 °C) Intermediate->Reaction2 Precipitation Precipitate in Hexane Reaction2->Precipitation Purification Recrystallization (Ethyl Acetate/Hexane) Precipitation->Purification FinalProduct This compound Purification->FinalProduct

Caption: Synthetic workflow for this compound.

Reaction Scheme

The chemical transformation is illustrated in the reaction scheme below.

ReactionScheme cluster_reactants cluster_intermediate cluster_product NBuAniline N-Butylaniline Plus1 + EtAcetoacetate Ethyl Acetoacetate Intermediate Ethyl 3-(butylamino)but-2-enoate EtAcetoacetate->Intermediate Toluene, reflux - H₂O Product This compound Intermediate->Product Dowtherm A, 250 °C - EtOH

Caption: Overall reaction scheme for the synthesis.

Safety Precautions

  • This synthesis should be performed in a well-ventilated fume hood.

  • N-butylaniline and ethyl acetoacetate are irritants. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Dowtherm A is used at high temperatures and can cause severe burns. Exercise extreme caution when working with the hot fluid.

  • Toluene and hexane are flammable solvents. Keep away from ignition sources.

Concluding Remarks

The protocol described provides a reliable method for the synthesis of this compound. The procedure is scalable and utilizes standard laboratory techniques. Characterization of the final product by spectroscopic methods is essential to confirm its identity and purity. This synthetic route can also be adapted for the preparation of other N-substituted and 4-methyl-2-quinolone derivatives by varying the starting aniline and β-ketoester, respectively.

Application Notes and Protocols for the Large-Scale Synthesis of 1-Butyl-4-methylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the large-scale synthesis of 1-Butyl-4-methylquinolin-2(1H)-one, a quinolinone derivative with potential applications in medicinal chemistry and drug discovery. The synthetic strategy is based on the well-established Conrad-Limpach-Knorr synthesis, which involves a two-step, one-pot procedure. The first step is the condensation of N-butylaniline with ethyl acetoacetate to form the intermediate, N-butyl-3-oxobutanamide. The second step is a high-temperature intramolecular cyclization to yield the final product. This document offers detailed experimental protocols, data presentation in tabular format for clarity, and a visual representation of the synthetic workflow.

Introduction

Quinolinone scaffolds are prevalent in a wide range of biologically active compounds, exhibiting diverse pharmacological properties. The N-alkylation and substitution on the quinolinone ring can significantly influence the biological activity of these compounds. This compound is an N-alkylated quinolinone derivative that holds promise as a building block in the synthesis of novel therapeutic agents. The development of a robust and scalable synthetic process is crucial for its further investigation and potential commercialization.

The presented synthesis is a modification of the Conrad-Limpach-Knorr reaction. The reaction of an aniline with a β-ketoester can lead to two isomeric products: a 4-hydroxyquinoline (Conrad-Limpach product) or a 2-hydroxyquinoline (2-quinolone, Knorr product). The reaction conditions, particularly temperature, play a critical role in determining the major product. Lower temperatures and acid catalysis favor the formation of the β-anilinocrotonate, leading to the 4-quinolone, while higher temperatures promote the formation of the acetoacetanilide intermediate, which then cyclizes to the thermodynamically more stable 2-quinolone.[1][2] This protocol utilizes high temperatures to selectively synthesize the desired this compound.

Data Presentation

Table 1: Reactant Specifications and Stoichiometry
ReactantChemical FormulaMolecular Weight ( g/mol )Moles (mol)Mass (kg)Volume (L)Density (g/mL)
N-ButylanilineC₁₀H₁₅N149.2310.01.491.620.92
Ethyl AcetoacetateC₆H₁₀O₃130.1410.51.371.341.02
High-boiling solvent (e.g., Dowtherm A)----5.0-
Table 2: Expected Yield and Product Specifications
ProductChemical FormulaMolecular Weight ( g/mol )Theoretical Yield (kg)Expected Yield (kg)Expected Yield (%)Purity (%)
This compoundC₁₄H₁₇NO215.292.151.72 - 1.9480 - 90>95

Experimental Protocols

Protocol 1: Large-Scale Synthesis of this compound

This protocol describes a one-pot synthesis involving the initial formation of the anilide followed by in-situ thermal cyclization.

1. Reagents and Equipment:

  • N-Butylaniline (1.49 kg, 10.0 mol)

  • Ethyl Acetoacetate (1.37 kg, 10.5 mol)

  • High-boiling inert solvent such as Dowtherm A or mineral oil (5.0 L)

  • 20 L three-necked round-bottom flask equipped with a mechanical stirrer, a distillation head with a condenser and a receiving flask, and a thermocouple.

  • Heating mantle with temperature controller.

  • Vacuum pump.

2. Procedure:

  • Step 1: Formation of N-butyl-3-oxobutanamide (Intermediate)

    • To the 20 L reaction flask, add N-butylaniline (1.49 kg) and ethyl acetoacetate (1.37 kg).

    • Begin stirring the mixture at room temperature.

    • Slowly heat the mixture to 120-140°C. Ethanol, a byproduct of the condensation reaction, will begin to distill off.

    • Continue heating and collecting the ethanol until the distillation ceases (approximately 2-3 hours). This indicates the completion of the amide formation.

  • Step 2: Thermal Cyclization

    • Add the high-boiling solvent (5.0 L) to the reaction mixture.

    • Increase the temperature of the reaction mixture to 250-260°C.

    • Maintain this temperature for 3-4 hours to ensure complete cyclization. Water will be formed during this step and should be removed by distillation.

    • Monitor the reaction progress by taking small aliquots and analyzing them by TLC or HPLC.

  • Step 3: Work-up and Purification

    • Allow the reaction mixture to cool to below 100°C.

    • Slowly and carefully pour the warm mixture into a large container with cold water (20 L) with vigorous stirring to precipitate the crude product.

    • Filter the precipitated solid and wash it thoroughly with water to remove any residual high-boiling solvent and water-soluble impurities.

    • The crude product can be further purified by recrystallization. Dissolve the crude solid in a minimal amount of hot ethanol or isopropanol.

    • Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystallization.

    • Filter the purified crystals, wash with a small amount of cold solvent, and dry under vacuum at 50-60°C.

Protocol 2: Characterization of this compound
  • Appearance: Off-white to pale yellow crystalline solid.

  • Melting Point: Expected to be in the range of 150-170°C.

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm):

    • 7.8-8.0 (d, 1H, Ar-H)

    • 7.4-7.6 (m, 2H, Ar-H)

    • 7.1-7.3 (m, 1H, Ar-H)

    • 6.3 (s, 1H, C3-H)

    • 4.1-4.3 (t, 2H, N-CH₂)

    • 2.4 (s, 3H, C4-CH₃)

    • 1.7-1.9 (m, 2H, N-CH₂-CH₂)

    • 1.4-1.6 (m, 2H, N-CH₂-CH₂-CH₂)

    • 0.9-1.1 (t, 3H, N-CH₂-CH₂-CH₂-CH₃)

  • ¹³C NMR (100 MHz, CDCl₃) δ (ppm):

    • 163-165 (C=O)

    • 145-147 (C4)

    • 139-141 (C8a)

    • 129-131 (Ar-CH)

    • 125-127 (Ar-CH)

    • 122-124 (Ar-CH)

    • 115-117 (C4a)

    • 114-116 (Ar-CH)

    • 110-112 (C3)

    • 45-47 (N-CH₂)

    • 29-31 (N-CH₂-CH₂)

    • 20-22 (N-CH₂-CH₂-CH₂)

    • 18-20 (C4-CH₃)

    • 13-15 (N-CH₂-CH₂-CH₂-CH₃)

  • Mass Spectrometry (EI): m/z (%) = 215 [M]⁺.

Mandatory Visualization

SynthesisWorkflow cluster_reactants Starting Materials cluster_synthesis Synthetic Steps cluster_purification Work-up and Purification cluster_product Final Product N_butylaniline N-Butylaniline step1 Step 1: Condensation (120-140°C) N_butylaniline->step1 ethyl_acetoacetate Ethyl Acetoacetate ethyl_acetoacetate->step1 step2 Step 2: Thermal Cyclization (250-260°C) step1->step2 Intermediate: N-butyl-3-oxobutanamide workup Precipitation in Water step2->workup filtration1 Filtration workup->filtration1 recrystallization Recrystallization (Ethanol/Isopropanol) filtration1->recrystallization Crude Product filtration2 Filtration & Drying recrystallization->filtration2 final_product This compound filtration2->final_product Purified Product

Caption: Synthetic workflow for this compound.

References

Application Notes and Protocols: 1-Butyl-4-methylquinolin-2(1H)-one in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 1-Butyl-4-methylquinolin-2(1H)-one as a versatile intermediate in organic synthesis. This document details its preparation, characterization, and potential applications in the development of novel compounds with therapeutic potential.

Introduction

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a wide array of biological activities, including antimicrobial, anticancer, antimalarial, and anti-inflammatory properties. The substituted quinolin-2(1H)-one core, in particular, is a privileged structure found in numerous natural products and synthetic bioactive molecules. This compound serves as a key building block, offering a platform for further molecular elaboration to access a diverse range of functionalized compounds. Its synthesis is primarily achieved through two main strategies: the Conrad-Limpach-Knorr synthesis and the N-alkylation of a pre-existing quinolinone ring system.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₁₄H₁₇NO
Molecular Weight 215.29 g/mol
Appearance Solid (predicted)
CAS Number 32511-84-5

Synthesis Protocols

Two primary methods for the synthesis of this compound are the Conrad-Limpach-Knorr synthesis and N-alkylation of 4-methylquinolin-2(1H)-one.

Protocol 1: Conrad-Limpach-Knorr Synthesis

This method involves the condensation of N-butylaniline with a β-ketoester, such as ethyl acetoacetate, followed by thermal cyclization. The reaction conditions, particularly temperature, are crucial for directing the synthesis towards the desired 2-quinolone isomer.

Reaction Scheme:

G cluster_reagents Reagents cluster_reaction Reaction N_butylaniline N-Butylaniline intermediate Enamine Intermediate N_butylaniline->intermediate + Ethyl Acetoacetate (Acid Catalyst, ~140°C) ethyl_acetoacetate Ethyl Acetoacetate product This compound intermediate->product Thermal Cyclization (High Temperature, >250°C) G cluster_reagents Reagents cluster_reaction Reaction quinolinone 4-Methylquinolin-2(1H)-one product This compound quinolinone->product + 1-Bromobutane (Base, Solvent, Heat) butyl_halide 1-Bromobutane G start This compound product 4-(Substituted styryl)quinolin-2(1H)-one Derivative start->product + Reagent (Base, Solvent, Heat) reagent Substituted Benzaldehyde G cluster_synthesis Synthesis cluster_bioactivity Biological Activity start 1-Butyl-4-methyl- quinolin-2(1H)-one derivative Bioactive Quinolinone Derivative start->derivative Chemical Modification pathway Cellular Signaling Pathway (e.g., NF-κB) derivative->pathway Inhibition/ Modulation response Therapeutic Effect (e.g., Anti-inflammatory) pathway->response

Application Notes and Protocols for Antimicrobial Assays Using 1-Butyl-4-methylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinolone compounds represent a significant class of synthetic antimicrobial agents with a broad spectrum of activity.[1] Their mechanism of action primarily involves the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are critical for DNA replication, repair, and recombination.[1] This document provides detailed application notes and standardized protocols for evaluating the antimicrobial efficacy of 1-Butyl-4-methylquinolin-2(1H)-one , a quinolin-2-one derivative.

The following sections outline the necessary procedures for determining the minimum inhibitory concentration (MIC), assessing antimicrobial activity through diffusion methods, and characterizing the time-dependent killing kinetics of this compound. While specific quantitative data for this compound is not yet publicly available, the provided tables offer illustrative examples based on the performance of structurally similar quinolin-2-one analogs, serving as a benchmark for experimental design and data interpretation.

Postulated Mechanism of Action: Inhibition of Bacterial DNA Synthesis

This compound, as a quinolone derivative, is presumed to target bacterial DNA synthesis. The proposed signaling pathway involves the compound's entry into the bacterial cell and subsequent binding to the DNA-enzyme complex of either DNA gyrase or topoisomerase IV. This binding stabilizes the complex in a state where the DNA is cleaved, leading to double-strand breaks and ultimately inhibiting DNA replication and transcription, which culminates in bacterial cell death.

G cluster_cell Bacterial Cell A This compound B DNA Gyrase / Topoisomerase IV A->B Inhibition C DNA Replication & Transcription E DNA Cleavage Complex Formation B->E Stabilizes D Bacterial Cell Death C->D Inhibition leads to E->C Prevents religation of DNA

Caption: Postulated mechanism of action for this compound.

Data Presentation: Illustrative Antimicrobial Activity

The following tables summarize hypothetical quantitative data for this compound against common bacterial and fungal strains. These values are based on published results for structurally related quinolin-2-one compounds and should be used as a reference for expected outcomes in initial screening assays.[2]

Table 1: Illustrative Minimum Inhibitory Concentration (MIC) Data

Test OrganismStrainCompound MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Fluconazole MIC (µg/mL)
Staphylococcus aureusATCC 2921380.5N/A
Escherichia coliATCC 25922320.25N/A
Pseudomonas aeruginosaATCC 27853641N/A
Candida albicansATCC 9002816N/A2

Table 2: Illustrative Zone of Inhibition Data (Agar Well Diffusion)

Test OrganismStrainZone of Inhibition (mm) at 50 µ g/well
Staphylococcus aureusATCC 2921318
Escherichia coliATCC 2592214
Pseudomonas aeruginosaATCC 2785310

Experimental Protocols

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol details the determination of the MIC of this compound using the broth microdilution method in a 96-well microtiter plate format.

G A Prepare stock solution of This compound B Perform serial two-fold dilutions in a 96-well plate A->B C Inoculate wells with standardized bacterial/fungal suspension B->C D Incubate at appropriate temperature and duration C->D E Visually assess for growth inhibition D->E F Determine MIC E->F

Caption: Workflow for MIC determination by broth microdilution.

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal strains

  • Spectrophotometer

  • Incubator

  • Resazurin dye (optional, for viability indication)

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.

  • Serial Dilutions:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add an additional 100 µL of the stock solution to the first well of each row to be tested and mix well.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

  • Inoculum Preparation:

    • Culture the test microorganism overnight in the appropriate broth.

    • Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add 100 µL of the standardized inoculum to each well, resulting in a final volume of 200 µL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol 2: Agar Well Diffusion Assay

This method provides a qualitative assessment of the antimicrobial activity of this compound.

G A Prepare Mueller-Hinton Agar plates B Spread standardized microbial suspension on the agar surface A->B C Create wells in the agar B->C D Add test compound solution to the wells C->D E Incubate the plates D->E F Measure the zones of inhibition E->F

Caption: Workflow for the agar well diffusion assay.

Materials:

  • Mueller-Hinton Agar (MHA)

  • Petri dishes

  • Sterile swabs

  • Sterile cork borer or pipette tip

  • This compound stock solution

Procedure:

  • Plate Preparation: Pour molten MHA into sterile Petri dishes and allow to solidify.

  • Inoculation: Dip a sterile swab into a standardized microbial suspension (0.5 McFarland standard) and streak it evenly across the entire surface of the agar plate.

  • Well Creation: Use a sterile cork borer or pipette tip to create wells (6-8 mm in diameter) in the agar.

  • Compound Application: Add a fixed volume (e.g., 50-100 µL) of the this compound solution at a known concentration into each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Measurement: Measure the diameter of the zone of complete inhibition around each well in millimeters.

Protocol 3: Time-Kill Kinetic Assay

This assay provides insights into the bactericidal or bacteriostatic effects of this compound over time.

Materials:

  • This compound

  • Appropriate broth medium

  • Bacterial culture

  • Sterile test tubes or flasks

  • Incubator shaker

  • Apparatus for colony counting (e.g., agar plates, spreader)

Procedure:

  • Culture Preparation: Prepare a logarithmic phase culture of the test bacterium.

  • Assay Setup:

    • Prepare test tubes containing broth with this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC).

    • Include a growth control tube without the compound.

  • Inoculation: Inoculate each tube with the bacterial culture to a final density of approximately 5 x 10^5 CFU/mL.

  • Incubation and Sampling: Incubate the tubes at 37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.

  • Viable Cell Count: Perform serial dilutions of the collected aliquots and plate them onto agar plates to determine the number of viable cells (CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL versus time for each concentration. A ≥3-log10 reduction in CFU/mL is typically considered bactericidal.

Conclusion

The protocols and illustrative data provided in these application notes serve as a comprehensive guide for the antimicrobial evaluation of this compound. Adherence to these standardized methods will ensure the generation of reproducible and comparable data, which is essential for the advancement of antimicrobial drug discovery and development. Further investigations should aim to establish a definitive antimicrobial spectrum and elucidate the precise mechanism of action of this compound.

References

Application Notes and Protocols: 1-Butyl-4-methylquinolin-2(1H)-one in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the current date, specific research data on the anticancer effects of 1-Butyl-4-methylquinolin-2(1H)-one is limited in publicly available literature. The following application notes and protocols are based on the documented activities of structurally related quinolin-2(1H)-one derivatives and provide a foundational framework for investigating the potential of this specific compound. Researchers should validate these proposed applications and protocols for their specific experimental context.

Introduction

Quinoline and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their wide range of pharmacological activities, including potent anticancer effects.[1] The quinolin-2(1H)-one scaffold, in particular, is a key pharmacophore in the design of novel therapeutic agents. Various derivatives have demonstrated the ability to inhibit cancer cell proliferation through diverse mechanisms such as the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.[1][2][3] This document provides detailed application notes and experimental protocols for the investigation of this compound as a potential anticancer agent in cell line studies.

Potential Mechanisms of Action

Based on studies of related quinolin-2(1H)-one derivatives, this compound may exhibit anticancer activity through one or more of the following mechanisms:

  • Induction of Apoptosis: Many quinolinone derivatives have been shown to trigger programmed cell death in cancer cells. This can occur through the intrinsic pathway, involving mitochondrial dysfunction and the activation of caspase-9 and caspase-3, or the extrinsic pathway, initiated by death receptors and leading to the activation of caspase-8.[2][4][5] The upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2 are common observations.[2][6]

  • Cell Cycle Arrest: The compound may induce cell cycle arrest at various phases, such as G0/G1, S, or G2/M, thereby inhibiting cell proliferation.[2][7][8] This is often associated with the modulation of cyclin-dependent kinases (CDKs) and their regulatory cyclins.[8]

  • Inhibition of Signaling Pathways: Quinolin-2(1H)-one derivatives have been identified as inhibitors of key signaling pathways crucial for cancer cell growth and survival, such as the EGFR/HER-2 pathway.[2]

  • Microtubule Disruption: Some derivatives have been found to interfere with microtubule polymerization, leading to mitotic arrest and subsequent apoptosis.[4][5]

Data Presentation: Antiproliferative Activity of Related Quinolin-2(1H)-one Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various quinolin-2(1H)-one derivatives against different cancer cell lines, providing a reference for the potential potency of this compound.

Compound ClassCancer Cell LineIC50 (µM)Reference
Benzyloxyquinolin-2(1H)-one Derivative (11e)COLO 205 (Colon)< 1[4][5]
Benzyloxyquinolin-2(1H)-one Derivative (11e)HL-60 (Leukemia)< 1[4][5]
Benzyloxyquinolin-2(1H)-one Derivative (11e)Hep3B (Liver)< 1[4][5]
Benzyloxyquinolin-2(1H)-one Derivative (11e)H460 (Lung)< 1[4][5]
Bis-quinoline Derivative (2a)HeLa (Cervical)0.14[9]
Bis-quinoline Derivative (2a)HCT116 (Colon)Submicromolar[9]
Bis-quinoline Derivative (2b)MCF-7 (Breast)0.3[9]
Quinolone Chalcone (CTR-21)VariousnM range[10]
Quinolone Chalcone (CTR-32)VariousnM range[10]

Experimental Protocols

Here are detailed protocols for key experiments to evaluate the anticancer effects of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate for 24, 48, or 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • 6-well plates

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with different concentrations of this compound for a specified time (e.g., 24 or 48 hours).

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle.

Materials:

  • Cancer cell lines

  • This compound

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • 6-well plates

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with the compound for 24 or 48 hours.

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Centrifuge the cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in 500 µL of PBS containing RNase A and Propidium Iodide.

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the DNA content by flow cytometry.

Western Blot Analysis

This technique is used to detect specific proteins in a sample and can be used to investigate the effect of the compound on the expression of proteins involved in apoptosis and cell cycle regulation.

Materials:

  • Cancer cell lines

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., against Caspase-3, PARP, Bcl-2, Bax, p53, p21, Cyclin D1, CDK4)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Protocol:

  • Treat cells with the compound, then lyse them in RIPA buffer.

  • Determine the protein concentration using the BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

Visualizations

Below are diagrams representing a potential experimental workflow and a generalized signaling pathway that may be affected by this compound, based on the activity of related compounds.

G cluster_workflow Experimental Workflow start Start: Cancer Cell Lines treatment Treat with this compound start->treatment viability Cell Viability Assay (MTT) treatment->viability ic50 Determine IC50 viability->ic50 mechanism Investigate Mechanism of Action ic50->mechanism apoptosis Apoptosis Assay (Annexin V/PI) mechanism->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) mechanism->cell_cycle western_blot Western Blot Analysis mechanism->western_blot end End: Data Analysis & Conclusion apoptosis->end cell_cycle->end western_blot->end

Caption: A typical experimental workflow for evaluating the anticancer properties of a novel compound.

G cluster_pathway Generalized Apoptosis Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway compound 1-Butyl-4-methylquinolin- 2(1H)-one bax Bax ↑ compound->bax bcl2 Bcl-2 ↓ compound->bcl2 death_receptor Death Receptors compound->death_receptor mito Mitochondrial Dysfunction bax->mito bcl2->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 cas8 Caspase-8 Activation death_receptor->cas8 cas8->cas3 parp PARP Cleavage cas3->parp apoptosis Apoptosis parp->apoptosis

Caption: A generalized signaling pathway for apoptosis that may be induced by quinolinone derivatives.

References

Application Notes and Protocols for Assessing the Biological Activity of 1-Butyl-4-methylquinolin-2(1h)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinolin-2(1H)-one derivatives are a class of heterocyclic compounds known for a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] This document provides a detailed guide for developing and executing assays to characterize the biological activity of a specific derivative, 1-Butyl-4-methylquinolin-2(1h)-one. The proposed workflow is designed to first screen for potential anti-inflammatory effects and then to elucidate the underlying mechanism of action by investigating key signaling pathways, such as the NF-κB pathway and GPR35 activation, which are often modulated by quinolinone-like molecules.[4][5][6]

Experimental Workflow

The following diagram outlines a logical workflow for the comprehensive assessment of this compound's biological activity. The workflow progresses from initial cytotoxicity assessment and primary screening for anti-inflammatory effects to more detailed secondary assays focused on specific molecular targets and signaling pathways.

experimental_workflow cluster_initial Initial Assessment cluster_mechanistic Mechanistic Elucidation cluster_nfkb NF-κB Assays cluster_gpr35 GPR35 Assays cytotoxicity Cytotoxicity Assay (MTT/LDH) primary_screen Primary Anti-inflammatory Screen (LPS-stimulated Macrophages) cytotoxicity->primary_screen Determine non-toxic concentrations nfkb_assays NF-κB Pathway Assays primary_screen->nfkb_assays If anti-inflammatory activity is observed gpr35_assays GPR35 Activity Assays primary_screen->gpr35_assays Alternative/parallel pathway investigation secondary_assays Secondary Assays nfkb_assays->secondary_assays Further validation reporter_assay NF-κB Reporter Gene Assay nfkb_assays->reporter_assay translocation_assay p65 Translocation Assay (HCS) nfkb_assays->translocation_assay western_blot Western Blot (IκBα, p-p65) nfkb_assays->western_blot gpr35_assays->secondary_assays Further validation calcium_mobilization Calcium Mobilization Assay gpr35_assays->calcium_mobilization beta_arrestin β-Arrestin Recruitment Assay gpr35_assays->beta_arrestin

Caption: A stepwise approach to characterizing the bioactivity of this compound.

Signaling Pathway of Interest: NF-κB

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses.[6][7] In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[6][8] Inflammatory stimuli, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[6][8][9]

nfkb_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus tnfr TNFR tradd TRADD tnfr->tradd recruits traf2 TRAF2 tradd->traf2 recruits ikk IKK Complex traf2->ikk activates ikb IκB ikk->ikb phosphorylates ikb_p p-IκB ikb->ikb_p nfkb NF-κB (p50/p65) nfkb_nuc NF-κB (p50/p65) nfkb->nfkb_nuc translocates ikb_nfkb IκB-NF-κB (Inactive) ikb_nfkb->nfkb releases proteasome Proteasome ikb_p->proteasome degradation dna DNA nfkb_nuc->dna binds to genes Pro-inflammatory Gene Transcription dna->genes tnf TNF-α tnf->tnfr

References

Application Note and Protocols for the Quantification of 1-Butyl-4-methylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Butyl-4-methylquinolin-2(1H)-one is a quinolinone derivative of interest in pharmaceutical research and development. Accurate and reliable quantification of this compound in various matrices, such as bulk drug substance, pharmaceutical formulations, and biological fluids, is essential for quality control, pharmacokinetic studies, and drug safety assessments. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) are powerful analytical techniques that offer the sensitivity, selectivity, and reproducibility required for these applications.[1]

This document provides proposed starting methods for the quantification of this compound using HPLC-UV for potency and purity analysis, and LC-MS/MS for bioanalytical applications. These protocols are based on established methods for similar quinolinone and quinolone compounds and should be fully validated according to ICH guidelines for their intended use.[1][2][3]

Part 1: Quantification by High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the determination of this compound in bulk material and pharmaceutical dosage forms. A reversed-phase HPLC method is proposed, which is a common and robust technique for the analysis of quinoline derivatives.[1]

Proposed HPLC-UV Method Parameters
ParameterProposed Condition
Instrumentation HPLC system with UV/Vis or Diode Array Detector (DAD)
Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water[1]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[1]
Gradient Program Start with a lower percentage of Mobile Phase B and gradually increase. A typical starting gradient could be: 0-2 min, 30% B; 2-15 min, 30-80% B; 15-17 min, 80% B; 17.1-20 min, 30% B (equilibration).
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength To be determined by UV scan (typically 220-350 nm for quinolinones)
Injection Volume 10 µL
Sample Diluent Acetonitrile:Water (50:50, v/v)
Experimental Protocol: HPLC-UV Analysis

1. Preparation of Solutions

  • Mobile Phase Preparation: Prepare Mobile Phase A and B as described in the table above. Degas both solutions prior to use.[1]

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the Standard Stock Solution with the sample diluent.

2. Sample Preparation

  • Bulk Drug Substance: Accurately weigh a portion of the substance, dissolve in the sample diluent to achieve a final concentration within the calibration range.

  • Pharmaceutical Formulation (e.g., Tablets):

    • Weigh and finely powder a representative number of tablets (e.g., 20).

    • Accurately weigh a portion of the powder equivalent to a single dose and transfer it to a volumetric flask.

    • Add the sample diluent to about 70% of the volume, sonicate for 15 minutes to dissolve the active ingredient, and then dilute to volume.[1]

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[1]

3. HPLC Analysis Workflow

  • Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

  • Perform a blank injection (sample diluent) to ensure no interfering peaks are present.

  • Inject the calibration standards from the lowest to the highest concentration.

  • Inject the prepared samples.

  • Periodically inject a quality control (QC) standard to monitor system suitability and ensure the stability of the analysis.[1]

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis A Prepare Mobile Phase (A and B) E Equilibrate HPLC System A->E B Prepare Standard Stock Solution C Prepare Calibration Standards B->C G Inject Standards (Calibration Curve) C->G D Prepare Sample (e.g., Tablet Powder) H Inject Samples D->H F Inject Blank E->F F->G G->H I Data Acquisition & Processing H->I

Caption: General workflow for HPLC-UV analysis.

Data Presentation and Validation

The method should be validated according to ICH guidelines.[4] The results can be summarized in the following tables.

Table 1: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
%RSD of Peak Areas (n=6) ≤ 2.0%[5]
%RSD of Retention Times (n=6) ≤ 1.0%

Table 2: Method Validation Summary (Template)

ParameterResultAcceptance Criteria
Linearity (r²) ≥ 0.999[5]
Range (µg/mL) To be defined
Accuracy (% Recovery) 98.0 - 102.0%
Precision (%RSD)
Repeatability≤ 2.0%
Intermediate Precision≤ 2.0%
Limit of Detection (LOD) (µg/mL) To be determined
Limit of Quantification (LOQ) (µg/mL) To be determined
Specificity No interference at the retention time of the analyte

Part 2: Quantification in Biological Matrices by LC-MS/MS

This method is suitable for the quantification of this compound in biological matrices like plasma for pharmacokinetic studies. LC-MS/MS provides high sensitivity and selectivity, which is necessary for detecting low concentrations in complex biological samples.[6][7]

Proposed LC-MS/MS Method Parameters
ParameterProposed Condition
LC System UPLC or HPLC system
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Source Electrospray Ionization (ESI), Positive Mode
Column C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient Program A fast gradient is recommended, e.g., 5-95% B over 3 minutes.
MRM Transitions To be determined by infusing a standard solution. Precursor ion will be [M+H]⁺. Product ions will be selected based on fragmentation.
Internal Standard (IS) A structurally similar compound or a stable isotope-labeled version of the analyte.
Experimental Protocol: LC-MS/MS Bioanalysis

1. Preparation of Solutions

  • Standard and Internal Standard (IS) Stock Solutions: Prepare separate stock solutions of the analyte and the IS in an appropriate organic solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution for calibration curve standards and quality control (QC) samples. Prepare a working solution of the IS at a concentration that provides an adequate response.

2. Sample Preparation (Protein Precipitation)

Protein precipitation is a simple and common method for cleaning up plasma samples.[1]

  • Aliquot 100 µL of plasma sample (blank, standard, or unknown) into a microcentrifuge tube.

  • Add 20 µL of IS working solution and vortex briefly.

  • Add 300 µL of cold acetonitrile (precipitating agent) to each tube.

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase composition.

  • Inject into the LC-MS/MS system.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis A Aliquot 100 µL Plasma Sample B Add Internal Standard (IS) A->B C Add 300 µL Cold Acetonitrile B->C D Vortex to Precipitate Protein C->D E Centrifuge D->E F Transfer Supernatant E->F G Evaporate to Dryness F->G H Reconstitute in Mobile Phase G->H I Inject into LC-MS/MS H->I J Quantify using Calibration Curve I->J

References

Application Notes and Protocols for HPLC Method Development of 1-Butyl-4-methylquinolin-2(1h)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Butyl-4-methylquinolin-2(1h)-one is a quinolinone derivative. Quinolones are a significant class of heterocyclic compounds with a wide range of pharmacological activities.[1] As with any active pharmaceutical ingredient (API), a robust and reliable analytical method is crucial for its quantification in various stages of drug development, including formulation, quality control, and stability studies. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of such compounds due to its high sensitivity, selectivity, and reproducibility.

This document provides a comprehensive guide to the development of a reversed-phase HPLC (RP-HPLC) method for the analysis of this compound. It includes a detailed protocol, from initial parameter selection to method validation, and presents data in a structured format for clarity.

Physicochemical Properties (Predicted)

PropertyPredicted Value/RangeRationale/Reference
Molecular Formula C₁₄H₁₇NOBased on chemical structure.[3]
Molecular Weight 215.29 g/mol Calculated from the molecular formula.[3]
logP (XLogP3) ~2.1 - 3.0Based on the value for the similar compound 1-butyl-4-hydroxy-2-quinolone (XLogP3: 2.1) and the addition of a methyl group, which increases lipophilicity.[4]
pKa ~2-3 (for the protonated amine) and ~10-11 (for the enol)Estimated based on the general pKa ranges of quinolone derivatives. The quinolinone core has both basic and acidic functionalities.
UV Absorption (λmax) ~270 nm and ~340 nmBased on typical UV absorption spectra of quinolone derivatives which exhibit multiple absorption bands.[5]

HPLC Method Development Workflow

The development of a robust HPLC method is a systematic process. The following diagram illustrates the key steps involved.

HPLC_Method_Development_Workflow cluster_0 Phase 1: Initial Parameter Selection cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Method Validation Analyte Properties Analyte Properties Column Selection Column Selection Analyte Properties->Column Selection Mobile Phase Selection Mobile Phase Selection Column Selection->Mobile Phase Selection Detector Settings Detector Settings Mobile Phase Selection->Detector Settings Gradient Optimization Gradient Optimization Detector Settings->Gradient Optimization pH Adjustment pH Adjustment Gradient Optimization->pH Adjustment Flow Rate Flow Rate pH Adjustment->Flow Rate Column Temperature Column Temperature Flow Rate->Column Temperature System Suitability System Suitability Column Temperature->System Suitability Specificity Specificity System Suitability->Specificity Linearity & Range Linearity & Range Specificity->Linearity & Range Accuracy & Precision Accuracy & Precision Linearity & Range->Accuracy & Precision Robustness Robustness Accuracy & Precision->Robustness Mobile_Phase_Optimization Start Start Initial Gradient Run Initial Gradient Run Start->Initial Gradient Run Acceptable Retention? Acceptable Retention? Initial Gradient Run->Acceptable Retention? Adjust Gradient Slope Adjust Gradient Slope (Steeper for faster elution, shallower for better resolution) Acceptable Retention?->Adjust Gradient Slope No Optimize Isocratic Hold Optimize Isocratic Hold Acceptable Retention?->Optimize Isocratic Hold Yes Adjust Gradient Slope->Initial Gradient Run Acceptable Peak Shape? Acceptable Peak Shape? Optimize Isocratic Hold->Acceptable Peak Shape? Adjust Mobile Phase pH Adjust Mobile Phase pH (e.g., 2.5-4.0 to suppress silanol activity) Acceptable Peak Shape?->Adjust Mobile Phase pH No (Tailing) Method Optimized Method Optimized Acceptable Peak Shape?->Method Optimized Yes Adjust Mobile Phase pH->Initial Gradient Run Add Triethylamine (TEA) Add Triethylamine (TEA) (0.1% v/v) to mask silanols Adjust Mobile Phase pH->Add Triethylamine (TEA) Still Tailing Add Triethylamine (TEA)->Initial Gradient Run

References

Application Note: NMR Characterization of 1-Butyl-4-methylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the Nuclear Magnetic Resonance (NMR) characterization of 1-Butyl-4-methylquinolin-2(1H)-one, a quinolinone derivative of interest in medicinal chemistry and drug development. Due to the limited availability of public domain experimental NMR data for this specific compound, this application note presents a predicted ¹H and ¹³C NMR dataset based on analogous structures and established spectroscopic principles. Furthermore, a detailed, standardized protocol for sample preparation, NMR data acquisition, and processing is provided to enable researchers to obtain high-quality, reproducible results. This guide is intended to serve as a practical resource for the structural elucidation and verification of this compound.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are derived from data for structurally related compounds and typical chemical shift ranges.[1][2][3][4] The recommended solvent for analysis is deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), as these are common solvents for similar quinolinone structures.[5][6]

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.95d1HH-5
~7.60t1HH-7
~7.35d1HH-8
~7.25t1HH-6
~6.20s1HH-3
~4.20t2HN-CH₂ (butyl)
~2.60s3H4-CH₃
~1.75m2HN-CH₂-CH₂ (butyl)
~1.45m2HN-(CH₂)₂-CH₂ (butyl)
~0.95t3HN-(CH₂)₃-CH₃ (butyl)
Abbreviations: s = singlet, d = doublet, t = triplet, m = multiplet

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

Chemical Shift (δ) ppmAssignment
~162.5C-2 (C=O)
~148.0C-4
~140.0C-8a
~130.5C-7
~128.0C-5
~122.5C-6
~121.0C-3
~115.5C-4a
~114.0C-8
~45.0N-CH₂ (butyl)
~30.0N-CH₂-CH₂ (butyl)
~20.0N-(CH₂)₂-CH₂ (butyl)
~19.04-CH₃
~13.8N-(CH₂)₃-CH₃ (butyl)

Experimental Protocols

A standardized protocol is crucial for acquiring high-quality and reproducible NMR data.[6]

Protocol 1: Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR. The required amount may vary based on the sensitivity of the NMR instrument.[6]

  • Solvent Selection: Use high-purity deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid in dissolution.[6]

  • Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

Protocol 2: ¹H NMR Data Acquisition
  • Instrument: 400 MHz (or higher) NMR Spectrometer

  • Pulse Program: Standard single-pulse sequence (e.g., 'zg30')

  • Number of Scans (NS): 16 to 64 scans

  • Relaxation Delay (D1): 1-2 seconds

  • Spectral Width (SW): 0-15 ppm

  • Temperature: 298 K

Protocol 3: ¹³C NMR Data Acquisition
  • Instrument: 100 MHz (or higher, corresponding to the ¹H frequency) NMR Spectrometer

  • Pulse Program: Proton-decoupled single-pulse sequence (e.g., 'zgpg30')

  • Number of Scans (NS): 1024 to 4096 scans, or more, may be necessary due to the low natural abundance of ¹³C.[6]

  • Relaxation Delay (D1): 2-5 seconds[6]

  • Spectral Width (SW): 0-200 ppm[6]

  • Temperature: 298 K

Protocol 4: Data Processing
  • Fourier Transformation: Apply a Fourier transform to the Free Induction Decay (FID) to obtain the frequency-domain spectrum.[6]

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the positive absorptive mode.[6]

  • Baseline Correction: Apply a baseline correction to achieve a flat baseline.[6]

  • Referencing: Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Peak Picking and Integration: Identify all significant peaks and integrate the ¹H NMR signals to determine the relative number of protons.[6]

  • Structure Elucidation: Analyze the chemical shifts, coupling constants (J-values), and integration of the ¹H NMR spectrum. Use the ¹³C NMR spectrum to identify the number of unique carbon environments. For unambiguous assignments, 2D NMR experiments such as COSY, HSQC, and HMBC are recommended.

Visualizations

The following diagrams illustrate the key workflows and relationships in the NMR characterization process.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis & Elucidation weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer H1_NMR ¹H NMR Acquisition transfer->H1_NMR C13_NMR ¹³C NMR Acquisition transfer->C13_NMR FT Fourier Transform H1_NMR->FT C13_NMR->FT phase_base Phasing & Baseline Correction FT->phase_base reference Referencing phase_base->reference peak_pick Peak Picking & Integration reference->peak_pick assign Spectral Assignment peak_pick->assign elucidate Structure Confirmation assign->elucidate end end elucidate->end Final Report

Experimental workflow for NMR characterization.

structure_correlation mol This compound Structure Chemical Structure H_NMR ¹H NMR Spectrum TwoD_NMR 2D NMR (COSY, HSQC, HMBC) H_NMR->TwoD_NMR Correlations C_NMR ¹³C NMR Spectrum C_NMR->TwoD_NMR Correlations TwoD_NMR->Structure Unambiguous Assignment Structure->H_NMR Proton Environments & Connectivity Structure->C_NMR Carbon Skeleton

Conceptual diagram of NMR structural correlation.

Disclaimer & Data Validity

The NMR spectral data presented in this application note are predicted values and should be used as a reference guide for the analysis of experimentally obtained spectra. Actual chemical shifts may vary depending on the solvent, concentration, and experimental conditions. For definitive structural confirmation, it is imperative to acquire and interpret experimental NMR data.

References

Application Notes and Protocols: 1-Butyl-4-methylquinolin-2(1H)-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Butyl-4-methylquinolin-2(1H)-one belongs to the quinolinone class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its diverse pharmacological activities. While specific research on this compound is limited in publicly available literature, the broader family of N-alkylated quinolin-2-ones and related 4-methylquinolin-2-one derivatives has demonstrated a range of biological effects, including potential as cardiotonic, anticancer, and antimicrobial agents. These application notes provide a detailed overview of the potential therapeutic applications, experimental protocols for biological evaluation, and a summary of quantitative data based on structurally related compounds. The information presented herein is intended to serve as a foundational guide for researchers initiating studies on this and similar quinolinone derivatives.

Potential Therapeutic Applications

The quinolinone core is a privileged structure in drug discovery, with numerous derivatives exhibiting potent biological activities. Based on the activities of structurally analogous compounds, this compound could be investigated for the following applications:

  • Cardiotonic Agents: Derivatives of 6-hydroxy-4-methylquinolin-2(1H)-one have been synthesized and evaluated as selective phosphodiesterase 3 (PDE3) inhibitors.[1][2] Inhibition of PDE3 in cardiac muscle leads to increased levels of cyclic adenosine monophosphate (cAMP), resulting in a positive inotropic effect (increased contractility) and vasodilation. This makes them potential candidates for the treatment of congestive heart failure.

  • Anticancer Agents: The quinolinone scaffold is present in several compounds with demonstrated antiproliferative and apoptosis-inducing activities.[3] The mechanism of action for some quinolinone-based anticancer agents involves the inhibition of key enzymes in cellular proliferation pathways.

  • Antimicrobial Agents: Quinolones are a well-established class of antibiotics. While most antibacterial quinolones are quinolin-4-ones, some quinolin-2-one derivatives have also shown antimicrobial and antifungal properties.[4][5]

Data Presentation: Biological Activity of Related Quinolinone Derivatives

The following table summarizes the biological activity of representative 4-methylquinolin-2(1H)-one derivatives to provide a comparative context for the potential efficacy of this compound.

Compound/DerivativeTarget/AssayActivity (IC₅₀/EC₅₀)Reference
6-[4-(4-methylpiperazine-1-yl)-4-oxobutoxy]-4-methylquinolin-2(1H)-onePDE3 Inhibitory Activity0.20 µM[1]
6-hydroxy-4-methylquinolin-2(1H)-one derivative (general)Positive Inotropic Effect (Rat Atria)165 +/- 4% change[1]
4-Hydroxy-6-methylquinolin-2(1H)-oneInhibition of Oxygen Evolution Rate (Spinach)157 µmol/L[4]
Novel 4(1H)-quinolone derivative (7e)Antiproliferative (HepG2 cells)< 1.0 µM
4-hydroxy-2-quinolone analogs (general)Antifungal (Aspergillus flavus)70.97 ± 3.71 µg/mL[5]

Experimental Protocols

Synthesis of this compound

While a specific protocol for this compound was not found, a general and widely used method for the synthesis of N-alkylated quinolinones is the Conrad-Limpach reaction, followed by N-alkylation. A plausible synthetic route is outlined below:

Workflow for the Synthesis of this compound

G cluster_0 Step 1: Conrad-Limpach Cyclization cluster_1 Step 2: N-Alkylation A Aniline C Intermediate β-anilinocrotonate A->C Condensation B Ethyl Acetoacetate B->C D 4-methylquinolin-2(1H)-one C->D Thermal Cyclization E 4-methylquinolin-2(1H)-one H This compound E->H F 1-Bromobutane F->H G Base (e.g., K2CO3) G->H

Caption: Synthetic workflow for this compound.

Protocol:

  • Synthesis of 4-methylquinolin-2(1H)-one:

    • Mix equimolar amounts of aniline and ethyl acetoacetate.

    • Heat the mixture at 140-150 °C for 1-2 hours.

    • The intermediate ethyl β-anilinocrotonate is formed.

    • Add the intermediate to a preheated high-boiling point solvent (e.g., diphenyl ether) at 250 °C.

    • Maintain the temperature for 30 minutes to effect cyclization.

    • Cool the reaction mixture and collect the precipitated product by filtration.

    • Purify the crude product by recrystallization.

  • Synthesis of this compound:

    • Dissolve 4-methylquinolin-2(1H)-one in a suitable solvent (e.g., DMF or acetone).

    • Add a base, such as potassium carbonate (K₂CO₃), to the solution.

    • Add 1-bromobutane dropwise to the mixture.

    • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

    • Filter off the inorganic salts and remove the solvent under reduced pressure.

    • Purify the resulting crude product by column chromatography or recrystallization to obtain this compound.

In Vitro PDE3 Inhibition Assay

This protocol is adapted from studies on similar quinolinone derivatives.[1][2]

Workflow for PDE3 Inhibition Assay

G A Prepare Assay Buffer B Add PDE3 Enzyme A->B C Add Test Compound (this compound) B->C D Incubate at 37°C C->D E Add ³H-cAMP (Substrate) D->E F Incubate at 37°C E->F G Terminate Reaction (e.g., boiling) F->G H Add Snake Venom Nucleotidase G->H I Incubate at 37°C H->I J Separate ³H-adenosine from ³H-cAMP (Ion-exchange chromatography) I->J K Quantify ³H-adenosine (Scintillation Counting) J->K L Calculate % Inhibition and IC₅₀ K->L

Caption: Experimental workflow for the in vitro PDE3 inhibition assay.

Protocol:

  • Reagents and Materials:

    • Purified human PDE3 enzyme.

    • Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM DTT).

    • [³H]-cAMP (radiolabeled substrate).

    • Snake venom nucleotidase.

    • Ion-exchange resin (e.g., Dowex).

    • Scintillation cocktail and counter.

    • Test compound (this compound) dissolved in DMSO.

  • Assay Procedure:

    • In a microcentrifuge tube, add the assay buffer, a known concentration of the PDE3 enzyme, and varying concentrations of the test compound.

    • Pre-incubate the mixture for 10 minutes at 37°C.

    • Initiate the reaction by adding [³H]-cAMP.

    • Incubate for a defined period (e.g., 20 minutes) at 37°C.

    • Terminate the reaction by boiling for 1 minute.

    • Cool the tubes on ice and add snake venom nucleotidase to convert the resulting [³H]-AMP to [³H]-adenosine.

    • Incubate for a further 10 minutes at 37°C.

    • Apply the reaction mixture to an ion-exchange chromatography column to separate the product ([³H]-adenosine) from the unreacted substrate ([³H]-cAMP).

    • Elute the [³H]-adenosine and quantify the radioactivity using a liquid scintillation counter.

    • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Signaling Pathway

Hypothesized Mechanism of Action as a PDE3 Inhibitor

The diagram below illustrates the proposed signaling pathway through which this compound may exert its cardiotonic effects by inhibiting PDE3.

G cluster_0 Cardiomyocyte AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates PDE3 Phosphodiesterase 3 (PDE3) cAMP->PDE3 Substrate Ca_channel L-type Ca²⁺ Channel PKA->Ca_channel Phosphorylates Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Promotes Contraction Increased Muscle Contraction Ca_influx->Contraction AMP AMP PDE3->AMP Hydrolyzes Test_Compound This compound Test_Compound->PDE3 Inhibits

Caption: Proposed signaling pathway of this compound as a PDE3 inhibitor.

Conclusion

References

Application Notes and Protocols for the Friedländer Synthesis and Related Methodologies for Substituted Quinolinones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the Friedländer synthesis and its related named reactions for the preparation of substituted quinolinones, a pivotal class of heterocyclic compounds in medicinal chemistry. This document offers detailed experimental protocols, quantitative data for reaction optimization, and visualizations of relevant biological pathways to facilitate research and development in this field.

Application Notes

The quinolinone scaffold is a "privileged structure" in drug discovery, forming the core of numerous compounds with a broad spectrum of pharmacological activities, including anticancer, antibacterial, and antiviral properties. The Friedländer synthesis, originally a method for producing quinolines, has been adapted and is part of a larger family of classical reactions that provide access to substituted quinolinones, also known as oxo-quinolines. These reactions typically involve the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[1]

Key classical methods for the synthesis of quinolinones, which can be considered variations or related to the principles of the Friedländer condensation, include:

  • Conrad-Limpach Synthesis: This method involves the condensation of anilines with β-ketoesters to form 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolinones). The reaction conditions, particularly temperature, can influence the final product.[2][3] High yields, in some cases up to 95%, can be achieved when the cyclization is performed in an inert, high-boiling solvent like mineral oil.[2]

  • Knorr Quinoline Synthesis: This synthesis converts β-ketoanilides into 2-hydroxyquinolines (2-quinolinones) under acidic conditions, typically using sulfuric acid or polyphosphoric acid.[4]

  • Gould-Jacobs Reaction: This reaction is a versatile method for preparing 4-hydroxyquinolines from the condensation of an aniline with an alkoxymethylenemalonic ester, followed by thermal cyclization, saponification, and decarboxylation.[5]

  • Camps Cyclization: This reaction involves the base-catalyzed intramolecular cyclization of an o-acylaminoacetophenone to yield either 2-hydroxyquinolines or 4-hydroxyquinolines, with the product ratio depending on the reaction conditions and the structure of the starting material.[6][7]

  • Pfitzinger Reaction: This method provides substituted quinoline-4-carboxylic acids from the reaction of isatin with a carbonyl compound containing an α-methylene group in the presence of a base.

  • Niementowski Quinoline Synthesis: This reaction is the condensation of anthranilic acids with ketones or aldehydes to produce γ-hydroxyquinoline derivatives.

Modern adaptations of these classical methods often employ microwave irradiation to reduce reaction times and improve yields.

Data Presentation

The following tables summarize quantitative data for the synthesis of substituted quinolinones using various classical methods.

Table 1: Conrad-Limpach Synthesis of Substituted 4-Hydroxyquinolines

Aniline Derivativeβ-KetoesterSolventTemperature (°C)Time (h)Yield (%)
AnilineEthyl acetoacetateMineral Oil2500.595
3-MethoxyanilineEthyl acetoacetateDiphenyl ether255185
4-ChloroanilineEthyl benzoylacetateDowtherm A2570.7578

Table 2: Knorr Synthesis of Substituted 2-Hydroxyquinolines

β-KetoanilideAcid CatalystTemperature (°C)Time (h)Yield (%)Reference
AcetoacetanilideConc. H₂SO₄100190
BenzoylacetanilidePolyphosphoric Acid140285[4]
3-Oxo-3-phenylpropananilideTriflic Acid1200.592

Table 3: Gould-Jacobs Reaction for the Synthesis of 4-Hydroxyquinolines

Aniline DerivativeMalonic Ester DerivativeSolventTemperature (°C)Time (h)Yield (%)
AnilineDiethyl ethoxymethylenemalonateDowtherm A2500.588
3-ToluidineDiethyl 2-formylmalonateDiphenyl ether255182
4-FluoroanilineDiethyl ethoxymethylenemalonateMineral Oil2500.7590

Table 4: Camps Cyclization for the Synthesis of Substituted Quinolinones

o-AcylaminoacetophenoneBaseSolventTemperature (°C)Time (h)Product(s)Yield (%)Reference
N-(2-acetylphenyl)acetamideNaOHEthanolReflux42-Methyl-4-quinolone & 4-Methyl-2-quinolone70 & 20[7]
N-(2-benzoylphenyl)acetamideKOHMethanolReflux62-Phenyl-4-quinolone85
N-(2-acetyl-4-chlorophenyl)benzamideNaOEtEthanolReflux57-Chloro-4-phenyl-2-quinolone75

Table 5: Pfitzinger Reaction for the Synthesis of Quinoline-4-carboxylic Acids

Isatin DerivativeCarbonyl CompoundBaseSolventTemperature (°C)Time (h)Yield (%)Reference
IsatinAcetoneKOHEthanol/H₂OReflux1285
5-ChloroisatinCyclohexanoneNaOHMethanolReflux1078
IsatinAcetophenoneKOHEthanolReflux1390

Table 6: Niementowski Synthesis of Substituted 4-Hydroxyquinolines

| Anthranilic Acid Derivative | Ketone/Aldehyde | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference | | --- | --- | --- | --- | --- | --- | --- | --- | | Anthranilic acid | Acetophenone | Neat | 120-130 | 2 | 75 | | | 5-Bromoanthranilic acid | Cyclopentanone | Neat | 150 | 3 | 68 | | | Anthranilic acid | Heptaldehyde | Neat | 200 | 1 | low | |

Experimental Protocols

Protocol 1: Conrad-Limpach Synthesis of 2-Methyl-4-hydroxyquinoline

This protocol describes a general two-step procedure for the synthesis of 4-hydroxyquinolines from anilines and β-ketoesters.

Step 1: Formation of the Enamine Intermediate

  • In a round-bottom flask, combine aniline (1.0 eq) and ethyl acetoacetate (1.0 eq). The reaction can be performed neat or in ethanol.

  • Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the formation of the enamine is complete, remove the solvent (if used) under reduced pressure. The intermediate is often a viscous oil and can be used in the next step without further purification.

Step 2: Cyclization to 4-Hydroxyquinoline

  • In a separate flask equipped with a reflux condenser, preheat a high-boiling point solvent such as Dowtherm A or mineral oil to approximately 250 °C.

  • Slowly add the enamine intermediate from Step 1 to the hot solvent with vigorous stirring.

  • Maintain this temperature for the time required for the cyclization to complete, as monitored by TLC.

  • Cool the reaction mixture to room temperature, which should cause the 4-hydroxyquinoline product to precipitate.

  • Collect the solid product by filtration and wash with a non-polar solvent (e.g., hexane) to remove the high-boiling point solvent.

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

Protocol 2: Knorr Synthesis of 4-Methyl-2-hydroxyquinoline

This protocol is adapted from the classical Knorr synthesis for preparing 2-hydroxyquinolines from β-ketoanilides.[4]

  • Carefully add concentrated sulfuric acid (10 mL) to acetoacetanilide (2.0 g) in a flask, keeping the temperature below 10 °C with an ice bath.

  • Once the addition is complete, allow the mixture to warm to room temperature and then heat to 100 °C for 1 hour.

  • Cool the reaction mixture and pour it onto crushed ice.

  • Neutralize the solution with a saturated aqueous solution of sodium hydroxide.

  • Collect the precipitated solid by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure 4-methyl-2-hydroxyquinoline.

Protocol 3: Camps Cyclization of N-(2-acetylphenyl)acetamide

This protocol describes the base-catalyzed cyclization of an o-acylaminoacetophenone.[7]

  • Dissolve N-(2-acetylphenyl)acetamide (1.0 g) in ethanol (20 mL) in a round-bottom flask.

  • Add a 10% aqueous solution of sodium hydroxide (5 mL).

  • Heat the mixture to reflux for 4 hours.

  • Cool the reaction mixture and neutralize with dilute hydrochloric acid.

  • Collect the precipitated solid, which will be a mixture of 2-methyl-4-quinolone and 4-methyl-2-quinolone, by filtration.

  • The isomers can be separated by fractional crystallization or column chromatography.

Protocol 4: Pfitzinger Synthesis of 2-Phenylquinoline-4-carboxylic acid

This protocol details the synthesis of a quinoline-4-carboxylic acid derivative from isatin and a ketone.

  • In a round-bottom flask, dissolve potassium hydroxide (10 g) in 95% ethanol (30 mL).

  • To the stirred solution, add isatin (5.0 g). The mixture will typically turn from orange to a pale yellow as the isatin ring opens. Continue stirring at room temperature for 30-45 minutes.

  • Add acetophenone (4.1 mL) dropwise to the reaction mixture.

  • Equip the flask with a reflux condenser and heat the mixture to a gentle reflux for 12-13 hours.

  • After cooling, add water to the reaction mixture and remove any neutral impurities by ether extraction.

  • Acidify the aqueous layer with acetic acid to precipitate the product.

  • Collect the solid by filtration, wash with water, and recrystallize from ethanol to yield 2-phenylquinoline-4-carboxylic acid.

Mandatory Visualization

Signaling Pathways and Experimental Workflow

friedlander_workflow cluster_start Starting Materials cluster_reaction Synthesis cluster_purification Purification 2-Aminoaryl Aldehyde/Ketone 2-Aminoaryl Aldehyde/Ketone Reaction Setup Reaction Setup 2-Aminoaryl Aldehyde/Ketone->Reaction Setup Active Methylene Compound Active Methylene Compound Active Methylene Compound->Reaction Setup Reaction Monitoring (TLC) Reaction Monitoring (TLC) Reaction Setup->Reaction Monitoring (TLC) Heat/Catalyst Work-up & Isolation Work-up & Isolation Reaction Monitoring (TLC)->Work-up & Isolation Reaction Complete Crude Product Crude Product Work-up & Isolation->Crude Product Purification (Chromatography/Recrystallization) Purification (Chromatography/Recrystallization) Crude Product->Purification (Chromatography/Recrystallization) Pure Substituted Quinolinone Pure Substituted Quinolinone Purification (Chromatography/Recrystallization)->Pure Substituted Quinolinone antibacterial_moa Substituted Quinolinone Substituted Quinolinone DNA Gyrase DNA Gyrase Substituted Quinolinone->DNA Gyrase inhibits Topoisomerase IV Topoisomerase IV Substituted Quinolinone->Topoisomerase IV inhibits DNA Replication DNA Replication DNA Gyrase->DNA Replication enables Topoisomerase IV->DNA Replication enables Cell Death Cell Death DNA Replication->Cell Death inhibition leads to anticancer_pi3k Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Proliferation & Survival Cell Proliferation & Survival mTOR->Cell Proliferation & Survival promotes Substituted Quinolinone Substituted Quinolinone Substituted Quinolinone->PI3K inhibits Substituted Quinolinone->Akt inhibits Substituted Quinolinone->mTOR inhibits anticancer_tubulin α/β-Tubulin Dimers α/β-Tubulin Dimers Microtubule Polymerization Microtubule Polymerization α/β-Tubulin Dimers->Microtubule Polymerization Microtubule Dynamics Microtubule Dynamics Microtubule Polymerization->Microtubule Dynamics Mitotic Spindle Formation Mitotic Spindle Formation Microtubule Dynamics->Mitotic Spindle Formation Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) Mitotic Spindle Formation->Cell Cycle Arrest (G2/M) disruption leads to Apoptosis Apoptosis Cell Cycle Arrest (G2/M)->Apoptosis Substituted Quinolinone Substituted Quinolinone Substituted Quinolinone->Microtubule Polymerization inhibits

References

Application Notes and Protocols: The Camps Cyclization for 2- and 4-Quinolinone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Authored by: A Senior Application Scientist

Introduction: The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals with diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties. The Camps cyclization is a classical and highly effective method for synthesizing 2- and 4-quinolinones through the intramolecular cyclization of o-acylaminoacetophenones or related propiophenones. This reaction, first reported by Rudolf Camps in 1899, proceeds via a base-catalyzed intramolecular aldol-type condensation, offering a straightforward route to these important heterocycles.

These application notes provide a comprehensive guide for researchers, chemists, and drug development professionals. We will delve into the mechanistic underpinnings of the Camps cyclization, offer detailed and validated experimental protocols, and discuss the reaction's scope, limitations, and practical considerations to ensure successful synthesis and application.

Mechanistic Insights: The Basis of Regioselectivity

The Camps cyclization's elegance lies in its ability to yield two different quinolinone isomers from a single precursor, an N-acyl-o-aminoacetophenone. The choice of base is the critical determinant of the reaction pathway, dictating whether the cyclization occurs at the acetyl methyl group or the methylene group of the N-acyl substituent.

  • Pathway A (Formation of 2-Quinolinones): In the presence of a strong base, such as aqueous sodium or potassium hydroxide, the reaction proceeds via an intramolecular Claisen condensation. The base abstracts a proton from the α-methylene group of the N-acyl chain, which then attacks the aryl ketone carbonyl. This pathway is favored for substrates with an activated methylene group (e.g., R = CH₂Ph, CH₂CO₂Et).

  • Pathway B (Formation of 4-Quinolinones): When a weaker base like sodium ethoxide is used, or when the N-acyl group lacks an α-methylene (e.g., an N-acetyl group), the reaction follows an intramolecular aldol-type condensation. The base deprotonates the more acidic methyl group of the acetophenone moiety. The resulting enolate attacks the amide carbonyl, leading to the formation of a 4-quinolinone.

This regioselectivity is a powerful tool, allowing for the targeted synthesis of specific quinolinone isomers by simply modifying the reaction conditions.

Mechanistic Diagram

Camps_Cyclization cluster_start Starting Material cluster_path_a Pathway A: 2-Quinolinone cluster_path_b Pathway B: 4-Quinolinone Start o-Acylaminoacetophenone BaseA Strong Base (e.g., aq. NaOH) Start->BaseA BaseB Weaker Base (e.g., NaOEt) Start->BaseB IntermediateA Enolate at N-Acyl Methylene BaseA->IntermediateA Deprotonation ProductA 2-Quinolinone IntermediateA->ProductA Intramolecular Claisen Condensation IntermediateB Enolate at Acetyl Methyl BaseB->IntermediateB Deprotonation ProductB 4-Quinolinone IntermediateB->ProductB Intramolecular Aldol Condensation

Caption: Regioselective pathways of the Camps cyclization.

Experimental Protocols

The following protocols provide step-by-step methodologies for the synthesis of both 4-quinolinone and 2-quinolinone derivatives. These protocols are designed to be self-validating, with clear checkpoints and expected outcomes.

Protocol 2.1: Synthesis of 2,4-Dimethylquinolin-4(1H)-one (a 4-Quinolinone)

This protocol details the most common variant of the Camps cyclization, using a simple N-acetyl precursor.

Materials:

  • N-(2-acetylphenyl)acetamide (1.0 eq)

  • Ethanol (absolute)

  • Sodium ethoxide (NaOEt) or Potassium hydroxide (KOH)

  • Hydrochloric acid (1 M)

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve N-(2-acetylphenyl)acetamide (1.0 eq) in absolute ethanol (approx. 15-20 mL per gram of starting material).

  • Base Addition: While stirring, add a solution of sodium ethoxide in ethanol (21% w/w, 1.2 eq) or powdered potassium hydroxide (1.2 eq) to the mixture.

  • Reflux: Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 50% ethyl acetate in hexanes. The starting material should be consumed, and a new, more polar spot corresponding to the quinolinone product should appear.

  • Quenching and Neutralization: After completion, cool the mixture to room temperature. Carefully neutralize the reaction by adding 1 M HCl dropwise until the pH is approximately 7. A precipitate will likely form.

  • Solvent Removal: Remove the ethanol using a rotary evaporator.

  • Extraction: To the resulting aqueous residue, add ethyl acetate and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine (saturated NaCl solution), then dry over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure 2,4-dimethylquinolin-4(1H)-one.

Protocol 2.2: Synthesis of 4-Methyl-2-phenylquinolin-2(1H)-one (a 2-Quinolinone)

This protocol demonstrates the alternative cyclization pathway using a different precursor and base.

Materials:

  • N-(2-acetylphenyl)-2-phenylacetamide (1.0 eq)

  • Aqueous sodium hydroxide (NaOH, 10% w/v)

  • Ethanol

  • Hydrochloric acid (1 M)

Procedure:

  • Reaction Setup: Suspend N-(2-acetylphenyl)-2-phenylacetamide (1.0 eq) in a 10% aqueous solution of sodium hydroxide.

  • Heating: Heat the mixture with stirring in a water bath at 100 °C for 1 hour. The suspension should gradually dissolve as the reaction proceeds.

  • Precipitation: Cool the reaction mixture in an ice bath. The product will begin to precipitate.

  • Acidification: Carefully acidify the cold solution with 1 M HCl to a pH of ~6-7 to ensure complete precipitation of the product.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.

  • Drying and Purification: Dry the solid product under vacuum. If necessary, the product can be further purified by recrystallization from ethanol to yield pure 4-methyl-2-phenylquinolin-2(1H)-one.

Experimental Workflow Diagram

Workflow Setup 1. Reaction Setup (Substrate + Solvent + Base) Reaction 2. Heating / Reflux (Monitor by TLC) Setup->Reaction Workup 3. Quench & Neutralize (Cool, add acid) Reaction->Workup Extraction 4. Extraction (e.g., Ethyl Acetate) Workup->Extraction Purification 5. Purification (Recrystallization or Chromatography) Extraction->Purification Product Pure Quinolinone Purification->Product

Caption: General experimental workflow for Camps cyclization.

Scope, Limitations, and Troubleshooting

Substrate Scope: The Camps cyclization is versatile and tolerates a wide range of substituents on both the aniline ring and the acyl group.

  • Aniline Ring Substituents: Both electron-donating (e.g., -OCH₃, -CH₃) and electron-withdrawing (e.g., -Cl, -Br) groups are generally well-tolerated on the aromatic ring, allowing for the synthesis of a diverse library of substituted quinolinones.

  • Acyl Group Variation: The nature of the R group on the N-acyl chain (R-CO-) is crucial for directing the cyclization, as previously discussed. The reaction works well for alkyl, aryl, and functionalized acyl groups.

Table 1: Representative Yields for Camps Cyclization

Starting Material (o-Acylaminoacetophenone)BaseProduct TypeReported Yield (%)
N-(2-acetylphenyl)acetamideKOH / EtOH4-Quinolinone~85%
N-(2-acetyl-4-chlorophenyl)acetamideNaOEt / EtOH4-Quinolinone70-80%
N-(2-acetylphenyl)isobutyramideNaOEt / EtOH4-Quinolinone95%
N-(2-propionylphenyl)acetamideNaOEt / EtOH4-Quinolinone92%
N-(2-acetylphenyl)-2-phenylacetamideaq. NaOH2-Quinolinone~90%

Limitations & Troubleshooting:

  • Steric Hindrance: Bulky substituents near the reaction centers (the ketone and amide carbonyls) can impede the intramolecular cyclization, leading to lower yields or requiring more forcing conditions (higher temperatures, longer reaction times).

  • Side Reactions: Under strongly basic conditions, hydrolysis of the amide starting material can occur, especially with prolonged reaction times. This can be mitigated by carefully monitoring the reaction by TLC and stopping it once the starting material is consumed.

  • Poor Solubility: Some o-acylaminoacetophenone precursors may have poor solubility in the reaction solvent. In such cases, using a co-solvent or a higher-boiling point solvent like diethylene glycol may be necessary.

  • Ambiguous Regioselectivity: For some substrates, a mixture of 2- and 4-quinolinone isomers may be obtained, even with careful selection of the base. This often occurs when the acidities of the two possible enolization sites are similar. In these instances, careful purification by column chromatography is essential to isolate the desired isomer.

Conclusion

The Camps cyclization remains a cornerstone of heterocyclic synthesis due to its operational simplicity, reliability, and the high value of its quinolinone products. By understanding the underlying mechanism that governs its regioselectivity, chemists can strategically choose reaction conditions to target either 2- or 4-quinolinone scaffolds. The protocols and insights provided herein serve as a robust starting point for researchers aiming to leverage this powerful reaction in their synthetic endeavors, from academic exploration to industrial-scale drug development.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Butyl-4-methylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-Butyl-4-methylquinolin-2(1H)-one.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions.

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Incomplete Reaction: Insufficient reaction time or temperature.1a. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). 1b. Gradually increase the reaction temperature. For thermal cyclizations, temperatures can range from 180°C to 250°C.[1] 1c. Consider using microwave irradiation to potentially shorten reaction times and improve yields.[2]
2. Inappropriate Solvent: The polarity of the solvent may not be suitable for the reaction.2a. For Conrad-Limpach type reactions, high-boiling point solvents like Dowtherm A or diphenyl ether are often used. 2b. If using a palladium-catalyzed approach, solvents like toluene, dioxane, or DMF might be more appropriate.
3. Catalyst Inactivity: The catalyst (e.g., acid or base) may be old, impure, or used in an incorrect amount.3a. Use a fresh, anhydrous catalyst. 3b. Optimize the catalyst loading. For base-catalyzed cyclizations, strong bases like sodium hydride or potassium tert-butoxide are sometimes employed.[3]
Formation of Multiple Byproducts 1. Side Reactions: Competing reaction pathways, such as self-condensation of starting materials or alternative cyclization pathways (e.g., formation of quinolin-4-one isomers).1a. Optimize the reaction temperature; sometimes lower temperatures can favor the desired product. 1b. Control the rate of addition of reagents. Slow, dropwise addition can minimize side reactions. 1c. The choice of base can influence regioselectivity in reactions like the Camps cyclization.[4]
2. Decomposition of Starting Materials or Product: High reaction temperatures can lead to degradation.2a. Determine the thermal stability of your starting materials and product. 2b. If possible, conduct the reaction at the lowest effective temperature.
Difficulty in Product Purification 1. Oily Product: The product may not crystallize easily.1a. Attempt purification by column chromatography using a suitable solvent system (e.g., hexane/ethyl acetate). 1b. Try to form a salt of the product to induce crystallization.
2. Co-eluting Impurities: Byproducts may have similar polarity to the desired product.2a. Utilize a different stationary phase or solvent system for column chromatography. 2b. Recrystallization from a suitable solvent can be an effective purification method.
3. Residual Starting Materials: Unreacted starting materials contaminating the final product.3a. Ensure the reaction has gone to completion via TLC or HPLC. 3b. Use an appropriate extraction workup to remove unreacted starting materials. For example, an acidic wash can remove unreacted N-butylaniline.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: While a specific optimized synthesis for this compound is not extensively documented, analogous structures are commonly synthesized via two primary routes:

  • Conrad-Limpach-Knorr Reaction: This involves the reaction of an aniline (N-butylaniline) with a β-ketoester (e.g., ethyl acetoacetate) to form an enamine, followed by thermal cyclization.

  • Camps Cyclization: This method involves the intramolecular cyclization of an N-acyl-N-alkylaniline derivative, which can be catalyzed by an acid or a base.[4]

Q2: How can I improve the yield of the cyclization step?

A2: To improve the yield of the cyclization step, consider the following:

  • Temperature Optimization: The cyclization is often the most critical step. For thermal cyclizations, the temperature needs to be high enough to promote ring closure but not so high as to cause decomposition. A temperature range of 180-250°C is a common starting point.[1]

  • Catalyst Choice: For catalyzed reactions, the choice and amount of catalyst are crucial. For acid-catalyzed cyclizations, polyphosphoric acid (PPA) can be effective.[2] For base-catalyzed reactions, strong, non-nucleophilic bases are preferred.

  • Microwave Synthesis: The use of microwave irradiation has been shown to improve yields and reduce reaction times for the synthesis of related heterocyclic compounds.[2]

Q3: What are some potential byproducts I should be aware of?

A3: Potential byproducts can include:

  • Isomeric Quinolinones: Depending on the precursors and reaction conditions, you might form isomers, such as the corresponding quinolin-4-one.

  • Uncyclized Intermediate: The intermediate enamine or amide may remain if the cyclization is incomplete.

  • Polymers or Tars: At high temperatures, starting materials and products can decompose, leading to the formation of polymeric materials.

Q4: What purification techniques are most effective for this compound?

A4: A combination of techniques is often necessary for purification:

  • Extraction: An initial workup involving liquid-liquid extraction can remove many impurities. For instance, washing with a dilute acid can remove any unreacted N-butylaniline, and a dilute base can remove acidic byproducts.

  • Column Chromatography: This is a very effective method for separating the desired product from closely related impurities. A silica gel column with a gradient of ethyl acetate in hexane is a good starting point.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents) can yield a highly pure product.

  • Activated Carbon Treatment: If the product is colored due to impurities, treatment with activated carbon can help to decolorize it.[5]

Experimental Protocols

The following is a generalized, hypothetical protocol for the synthesis of this compound based on related literature procedures. Note: This protocol should be optimized for your specific laboratory conditions.

Method: Modified Conrad-Limpach-Knorr Synthesis

  • Step 1: Formation of the Enamine Intermediate

    • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine N-butylaniline (1 equivalent) and ethyl acetoacetate (1.1 equivalents) in a high-boiling point solvent such as toluene.

    • Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

    • Heat the mixture to reflux and collect the water that is formed in the Dean-Stark trap.

    • Monitor the reaction by TLC until the N-butylaniline is consumed.

    • Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • Step 2: Thermal Cyclization

    • The crude enamine from Step 1 is added to a high-boiling point solvent such as Dowtherm A.

    • The mixture is heated to a high temperature (typically 200-250°C) for several hours.

    • The progress of the cyclization should be monitored by TLC or HPLC.

    • After completion, the reaction mixture is cooled to room temperature.

  • Step 3: Workup and Purification

    • The cooled reaction mixture is diluted with a solvent like hexane to precipitate the crude product.

    • The precipitate is collected by filtration and washed with hexane.

    • The crude product can be further purified by column chromatography on silica gel using a hexane/ethyl acetate gradient, followed by recrystallization from a suitable solvent.

Visualizations

Experimental Workflow: Synthesis of this compound

G cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Purification A N-Butylaniline + Ethyl Acetoacetate C Reflux with Dean-Stark Trap A->C B Toluene (Solvent) + p-TsOH (Catalyst) B->C D Crude Enamine Intermediate C->D F Heat (200-250°C) D->F E Dowtherm A (Solvent) E->F G Crude Product Mixture F->G H Precipitation with Hexane G->H I Filtration H->I J Column Chromatography I->J K Recrystallization J->K L Pure this compound K->L

Caption: A generalized workflow for the synthesis of this compound.

Troubleshooting Logic: Low Product Yield

G cluster_solutions1 Solutions for Incomplete Reaction cluster_solutions2 Solutions for Incorrect Conditions cluster_solutions3 Solutions for Degradation Start Low Product Yield IncompleteReaction Incomplete Reaction? Start->IncompleteReaction WrongConditions Incorrect Reaction Conditions? Start->WrongConditions Degradation Degradation of Product/Reagents? Start->Degradation IncreaseTime Increase Reaction Time IncompleteReaction->IncreaseTime Yes IncreaseTemp Increase Temperature IncompleteReaction->IncreaseTemp Yes CheckCatalyst Check Catalyst Activity IncompleteReaction->CheckCatalyst Yes OptimizeSolvent Optimize Solvent WrongConditions->OptimizeSolvent Yes OptimizeTemp Optimize Temperature WrongConditions->OptimizeTemp Yes LowerTemp Lower Reaction Temperature Degradation->LowerTemp Yes InertAtmosphere Use Inert Atmosphere Degradation->InertAtmosphere Yes

References

Technical Support Center: Purification of Crude 1-Butyl-4-methylquinolin-2(1h)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 1-Butyl-4-methylquinolin-2(1h)-one.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Yield After Recrystallization

  • Question: My yield of purified this compound after recrystallization is very low. What are the possible reasons and how can I improve it?

  • Answer: Low recovery is a common issue in recrystallization and can be attributed to several factors:

    • Excess Solvent: Using too much solvent to dissolve the crude product will result in a significant amount of the compound remaining in the mother liquor upon cooling.

      • Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude material. To recover the product from the mother liquor, you can try to partially evaporate the solvent and cool the solution again to induce further crystallization.

    • Inappropriate Solvent Choice: The chosen solvent may be too good at dissolving the compound, even at low temperatures.

      • Solution: Select a solvent in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures. A solvent pair system (e.g., ethanol/water, dichloromethane/hexane) can also be effective.

    • Premature Crystallization: If the solution cools too quickly, especially during hot filtration, the product can crystallize prematurely and be lost.

      • Solution: Ensure your filtration apparatus (funnel and filter paper) is pre-heated before filtering the hot solution.

    • Incomplete Precipitation: The cooling time may be insufficient for complete crystallization.

      • Solution: Allow the solution to cool slowly to room temperature and then place it in an ice bath for at least 30 minutes to maximize crystal formation.

Issue 2: Oiling Out During Recrystallization

  • Question: Instead of crystals, my compound is separating as an oil during recrystallization. What causes this and how can I fix it?

  • Answer: "Oiling out" occurs when the compound melts before it dissolves in the hot solvent or when it comes out of the solution at a temperature above its melting point.

    • High Impurity Level: Significant amounts of impurities can depress the melting point of your compound.

      • Solution: Consider a preliminary purification step like column chromatography to remove the bulk of the impurities before recrystallization.

    • Inappropriate Solvent: The boiling point of the solvent may be too high.

      • Solution: Choose a solvent with a lower boiling point. Alternatively, using a larger volume of the same solvent might help by lowering the saturation temperature.

    • Rapid Cooling: Cooling the solution too quickly can favor oil formation.

      • Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath.

Issue 3: Colored Impurities in the Final Product

  • Question: My purified this compound is still colored. How can I remove these colored impurities?

  • Answer: Colored impurities are common in organic synthesis and can often be removed with activated carbon.

    • Procedure: After dissolving the crude product in the hot recrystallization solvent, add a small amount of activated carbon (about 1-2% of the solute's weight) to the solution. Swirl the mixture for a few minutes and then perform a hot filtration to remove the carbon. The filtrate should be colorless. Be aware that activated carbon can adsorb some of your product, so use it sparingly.

Issue 4: Problems with Column Chromatography

  • Question: I'm having trouble with the column chromatography purification of my compound. The separation is poor, or no product is eluting.

  • Answer: Poor separation or elution issues in column chromatography can stem from several factors:

    • Incorrect Solvent System: The polarity of the eluent may be too high or too low.

      • Solution: Optimize the solvent system using Thin Layer Chromatography (TLC) beforehand. Aim for an Rf value of 0.2-0.3 for your target compound. A gradient elution (gradually increasing the polarity of the eluent) can also improve separation.

    • Improper Column Packing: Cracks or channels in the silica gel can lead to poor separation.

      • Solution: Ensure the column is packed uniformly without any air bubbles.

    • Compound Precipitation on the Column: The compound may not be soluble enough in the eluent, causing it to precipitate at the top of the column.

      • Solution: Use a stronger solvent to dissolve the sample before loading it onto the column, or use a "dry loading" technique where the crude product is adsorbed onto a small amount of silica gel before being added to the column.

    • Compound Streaking/Tailing: This can be caused by the compound being too polar for the silica gel or interacting too strongly with it.

      • Solution: Adding a small amount of a polar solvent like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent can often resolve this issue.

Data Presentation

Table 1: Physicochemical Properties of this compound and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
This compoundC₁₄H₁₇NO215.29Estimated: 70-80Off-white to pale yellow solid
4-Methylquinolin-2(1h)-oneC₁₀H₉NO159.18221-223[1]Solid
1-Butyl-4-hydroxy-3-methylquinolin-2(1h)-oneC₁₄H₁₇NO₂231.29198Yellow crystalline solid[2]

Note: The melting point for this compound is an estimate based on similar structures. Experimental verification is recommended.

Table 2: Solubility of this compound (Estimated)

SolventSolubility
WaterSparingly soluble
MethanolSoluble
EthanolSoluble
DichloromethaneFreely soluble
Ethyl AcetateSoluble
HexaneSparingly soluble
AcetoneSoluble

Note: These are estimated solubilities. It is recommended to perform small-scale solubility tests to determine the optimal solvent for purification.

Table 3: Spectroscopic Data of a Structurally Similar Compound: 2-Butyl-4-methylquinoline

TypeData
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 8.06 (d, J = 8.3 Hz, 1H), 7.96 (dd, J = 8.3, 1.1 Hz, 1H), 7.68 (ddd, J = 8.4, 6.9, 1.4 Hz, 1H), 7.51 (ddd, J = 8.2, 7.0, 1.2 Hz, 1H), 7.16 (s, 1H), 2.98-2.89 (m, 2H), 2.69 (d, J = 0.7 Hz, 3H), 1.85-1.75 (m, 2H), 1.46 (sxt, J = 7.4 Hz, 2H), 0.97 (t, J = 7.3 Hz, 3H).
¹³C NMR (CDCl₃, 101 MHz)δ (ppm): 162.7, 147.6, 144.1, 129.2, 129.1, 126.8, 125.4, 123.6, 122.1, 38.9, 32.2, 22.7, 18.7, 14.0.

Note: This data is for a structurally related compound and should be used as a reference for the interpretation of the spectra of this compound.

Experimental Protocols

Protocol 1: Purification by Recrystallization

  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add a few drops of a chosen solvent (e.g., ethanol) and heat the mixture. If the solid dissolves completely, it is a suitable solvent. The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated carbon and swirl the hot solution for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean Erlenmeyer flask to remove any insoluble impurities and activated carbon.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven or air dry them on a watch glass.

Protocol 2: Purification by Column Chromatography

  • TLC Analysis: Determine the optimal solvent system for separation using TLC. A good starting point is a mixture of hexane and ethyl acetate. The ideal solvent system will give an Rf value of 0.2-0.3 for the target compound.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pour it into the chromatography column. Allow the silica to settle, ensuring a uniform packing without any air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Add the eluent to the column and begin collecting fractions. Monitor the separation by TLC.

  • Fraction Collection: Collect the fractions containing the purified this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Mandatory Visualization

Purification_Workflow Crude Crude this compound Dissolution Dissolve in Minimum Hot Solvent Crude->Dissolution Recrystallization Path ColumnChromatography Alternative: Column Chromatography Crude->ColumnChromatography If recrystallization is ineffective HotFiltration Hot Filtration Dissolution->HotFiltration Crystallization Slow Cooling & Crystallization HotFiltration->Crystallization VacuumFiltration Vacuum Filtration Crystallization->VacuumFiltration PureProduct Pure Crystalline Product VacuumFiltration->PureProduct MotherLiquor Mother Liquor (contains impurities and some dissolved product) VacuumFiltration->MotherLiquor TLC TLC Analysis for Solvent System ColumnChromatography->TLC Optimization Elution Elution & Fraction Collection TLC->Elution Elution->PureProduct

References

Technical Support Center: Synthesis of 1-Butyl-4-methylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Butyl-4-methylquinolin-2(1H)-one. The content is structured to address specific issues that may be encountered during this synthesis, which typically proceeds via a Conrad-Limpach reaction pathway.

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Q1: My reaction has a very low yield of the desired this compound. What are the likely causes?

A1: Low yields in the Conrad-Limpach synthesis of this compound can be attributed to several factors:

  • Suboptimal Reaction Temperature: The thermal cyclization step is crucial and highly temperature-dependent. Temperatures that are too low will result in an incomplete reaction, while excessively high temperatures can lead to the degradation of starting materials and products, as well as the formation of tar-like byproducts. The cyclization of the intermediate Schiff base typically requires temperatures around 250 °C.[1]

  • Incomplete Intermediate Formation: The initial condensation of N-butylaniline and ethyl acetoacetate to form the enamine intermediate may be inefficient. This step is often carried out at a lower temperature than the cyclization. Ensuring the complete formation of this intermediate before proceeding to the high-temperature cyclization is critical.

  • Reaction Time: Both the initial condensation and the final cyclization steps require adequate time for completion. Insufficient reaction times will lead to a mixture of starting materials, intermediates, and the final product, thus lowering the isolated yield.

  • Presence of Moisture: Water can interfere with the condensation reaction and should be minimized by using anhydrous reagents and solvents.

Q2: I have isolated a significant amount of an isomeric byproduct. How can I identify and minimize its formation?

A2: The most probable isomeric byproduct in this synthesis is 1-Butyl-2-hydroxy-4-methylquinoline, which arises from the competing Knorr reaction pathway.[2]

  • Isomer Identification: The two isomers can be distinguished using analytical techniques such as NMR spectroscopy, mass spectrometry, and chromatography (TLC, HPLC, or GC).

  • Minimizing Knorr Product Formation: The regioselectivity of the initial attack of N-butylaniline on ethyl acetoacetate is temperature-dependent.

    • Conrad-Limpach Pathway (desired): Attack at the keto group is kinetically favored and occurs at lower temperatures (e.g., room temperature to moderate heating) to form the enamine intermediate, which then cyclizes to the 4-quinolone.[1][3]

    • Knorr Pathway (side reaction): Attack at the ester group is thermodynamically favored and occurs at higher temperatures (e.g., ~140 °C or higher), leading to a β-keto anilide intermediate that cyclizes to the 2-quinolone.[1]

    • Solution: To favor the desired this compound, a two-step temperature profile is recommended. First, allow the N-butylaniline and ethyl acetoacetate to react at a lower temperature to form the kinetic enamine product. Then, increase the temperature for the cyclization step.

Q3: My reaction mixture has turned into a dark, tarry substance, making product isolation difficult. What causes this and how can it be prevented?

A3: Tar formation is a common issue in high-temperature reactions and can be caused by:

  • Thermal Decomposition: At the high temperatures required for cyclization, the starting materials (N-butylaniline, ethyl acetoacetate), intermediates, or the product itself can decompose.

  • Self-Condensation/Polymerization: Ethyl acetoacetate can undergo self-condensation (Claisen condensation), especially in the presence of any basic species. While the Conrad-Limpach reaction is not typically base-catalyzed, localized "hot spots" or impurities could promote such side reactions. The intermediates or products could also be susceptible to polymerization at high temperatures.

  • Prevention Strategies:

    • Use of a High-Boiling Inert Solvent: Performing the cyclization in a high-boiling, inert solvent such as mineral oil or Dowtherm A can help to ensure even heat distribution and prevent localized overheating. This has been shown to improve yields significantly compared to solvent-free conditions.[1]

    • Gradual Heating: A slow and controlled increase in temperature to the target for cyclization can minimize shock and reduce the rate of decomposition reactions.

    • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that may contribute to tar formation.

Frequently Asked Questions (FAQs)

Q: What is the expected structure of the product? Is it a 4-hydroxyquinoline or a quinolin-2(1H)-one?

A: The product, this compound, exists in a tautomeric equilibrium with 1-Butyl-4-hydroxy-2-methylquinoline. However, for N-substituted quinolinones, the quinolin-2(1H)-one (keto) form is generally considered to be the predominant tautomer.[1]

Q: What are suitable purification methods for this compound?

A: Several methods can be employed for purification:

  • Recrystallization: This is a common and effective method for purifying solid organic compounds. A suitable solvent system would be one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for recrystallization of quinolinones include ethanol, ethyl acetate/hexane mixtures, or tetrahydrofuran/hexane mixtures.[4]

  • Column Chromatography: Silica gel column chromatography can be used to separate the desired product from isomers and other impurities. A gradient of ethyl acetate in hexane is a common eluent system for compounds of this polarity.

  • Acid-Base Extraction: Since the quinolinone nitrogen is part of an amide-like system, the molecule is not strongly basic. However, this technique can be useful for removing acidic or strongly basic impurities from the crude product.

Q: Are there any specific safety precautions I should take during this synthesis?

A: Yes, several safety precautions are essential:

  • High Temperatures: The reaction involves very high temperatures. Use appropriate heating equipment (e.g., a heating mantle with a temperature controller, sand bath) and take precautions against thermal burns.

  • N-butylaniline: This reagent can be toxic upon skin absorption and ingestion and is a skin and eye irritant. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Pressure Build-up: When heating solvents to high temperatures in a closed or semi-closed system, there is a risk of pressure build-up. Ensure the reaction setup is appropriately vented.

Data Presentation

Table 1: Influence of Reaction Conditions on Product Formation in the Reaction of an Aniline with a β-Ketoester

ParameterConditionPredominant PathwayExpected Major ProductRationale
Initial Reaction Temperature Low (e.g., Room Temp.)Conrad-Limpach4-Quinolone derivativeKinetic control favors attack at the more reactive keto group.[1]
High (e.g., >140°C)Knorr2-Quinolone derivativeThermodynamic control favors attack at the ester group.[1]
Cyclization Temperature ~250°CBothDesired cyclized productHigh energy is required for the electrocyclic ring-closing reaction.[1]
Too High (>280-300°C)DecompositionTar/Degradation ProductsThermal decomposition of reactants and products.
Solvent NoneConrad-Limpach/KnorrLower yield, potential for tarPoor heat transfer can lead to localized overheating and side reactions.[1]
High-boiling inert (e.g., Mineral Oil)Conrad-Limpach/KnorrHigher yield, cleaner reactionBetter temperature control and minimization of decomposition.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound via Conrad-Limpach Reaction

This protocol is a generalized procedure based on the principles of the Conrad-Limpach synthesis.

  • Intermediate Formation (Kinetic Control):

    • In a round-bottom flask equipped with a condenser, combine equimolar amounts of N-butylaniline and ethyl acetoacetate.

    • Stir the mixture at room temperature for 1-2 hours, or with gentle heating (e.g., 40-60°C), to facilitate the formation of the enamine intermediate. The progress of this step can be monitored by TLC or by observing the removal of water.

  • Cyclization (Thermodynamic Control):

    • Add a high-boiling inert solvent (e.g., mineral oil or Dowtherm A) to the reaction mixture.

    • Gradually heat the mixture to approximately 250°C under an inert atmosphere (e.g., nitrogen).

    • Maintain this temperature for 2-4 hours, monitoring the reaction progress by TLC.

  • Work-up and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • Dilute the mixture with a non-polar solvent like hexane to precipitate the product and wash away the high-boiling solvent.

    • Collect the crude product by vacuum filtration.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) or by column chromatography on silica gel.

Visualizations

Reaction_Pathway N_butylaniline N-Butylaniline Enamine Enamine Intermediate (Kinetic Product) N_butylaniline->Enamine + EAA Low Temp. Anilide β-Keto Anilide (Thermodynamic Product) N_butylaniline->Anilide + EAA High Temp. EAA Ethyl Acetoacetate Product_4_one This compound (Desired Product) Enamine->Product_4_one Cyclization (~250°C) Product_2_one 1-Butyl-2-hydroxy-4-methylquinoline (Knorr Isomer) Anilide->Product_2_one Cyclization Low_Temp Low Temp. High_Temp High Temp. Cyclization ~250°C Cyclization Troubleshooting_Workflow Start Low Yield or Impure Product Check_Temp Analyze Reaction Temperature Profile Start->Check_Temp Check_Purity Check for Isomeric Byproduct (Knorr) Start->Check_Purity Check_Tar Observe for Tar Formation Start->Check_Tar Sol_Temp Optimize two-step temperature profile: 1. Low temp for intermediate 2. ~250°C for cyclization Check_Temp->Sol_Temp Sol_Isomer Lower initial reaction temperature to favor kinetic (Conrad-Limpach) product. Check_Purity->Sol_Isomer Sol_Tar Use high-boiling inert solvent and ensure gradual heating under inert atmosphere. Check_Tar->Sol_Tar Purify Purify via Recrystallization or Column Chromatography Sol_Temp->Purify Sol_Isomer->Purify Sol_Tar->Purify

References

Technical Support Center: Optimizing Reaction Conditions for Quinolinone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of quinolinones.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing quinolinones?

A1: The primary synthetic routes to quinolinones include classical named reactions and modern variations. Traditional methods include the Conrad-Limpach, Knorr, Friedländer, and Camps cyclizations.[1][2][3] More contemporary and widespread approaches often utilize transition-metal-catalyzed reactions, such as palladium-catalyzed C-H bond activation, Heck reactions, and carbonylative annulations, which offer high efficiency and functional group tolerance.[1] Microwave-assisted synthesis has also emerged as a method to improve reaction conditions and yields.[2]

Q2: My reaction yield is consistently low. What are the first parameters I should investigate?

A2: Low yield is a common problem in quinolinone synthesis and can be attributed to several factors. The first parameters to check are:

  • Purity of Starting Materials : Impurities in reactants like anilines and ketones, including residual water, can lead to side reactions or inhibit catalysis.[1][2]

  • Reaction Temperature : Many classical methods, such as the Conrad-Limpach synthesis, require high temperatures (often 80-120 °C or even higher) for efficient cyclization.[1][4] It is crucial to ensure the temperature is optimal for the specific substrates being used.[1]

  • Catalyst System : In metal-catalyzed reactions, ensure the catalyst (e.g., palladium) and any associated ligands are active and used in the correct ratio. The choice of ligand can be critical.[1] For classical acid- or base-catalyzed reactions, the concentration and choice of catalyst are equally important.[5]

  • Base and Solvent : The selection of the base (e.g., K₂CO₃, Cs₂CO₃) and solvent (e.g., DMF, DMSO) is highly influential. The optimal system is dependent on the specific transformation.[1]

  • Reaction Time : It is important to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal duration and prevent product decomposition from prolonged reaction times.[2]

Q3: I am observing the formation of unexpected isomers or multiple side products. What are the likely causes?

A3: The formation of isomers and side products is a frequent challenge.

  • Regioselectivity : In reactions like the Camps cyclization, a mix of quinolin-2-ones and quinolin-4-ones can be produced. The regioselectivity is often dictated by the choice of base.[1] Similarly, using unsymmetrical ketones in the Friedländer synthesis can lead to condensation on either side of the carbonyl group.[4][5]

  • Aldol Condensation : In the Friedländer synthesis, self-condensation of the ketone starting material can occur as a side reaction under basic conditions.[2][6]

  • Polymerization : Reactions like the Skraup and Doebner-von Miller syntheses, which use strongly acidic conditions and high temperatures, can suffer from the formation of tar and polymers from the polymerization of intermediates.[6]

  • Competing Products : In the Knorr synthesis, the formation of a 4-hydroxyquinoline can compete with the desired 2-hydroxyquinoline depending on the reaction conditions, such as the amount of polyphosphoric acid used.[7]

To minimize these unwanted products, it is essential to carefully control the reaction temperature, stoichiometry of the reactants, and the choice of catalyst and base.[2]

Troubleshooting Guides

Low Reaction Yield

A low yield is a frequent challenge in organic synthesis. The following guide provides a systematic approach to troubleshooting this issue.

Low_Yield_Troubleshooting start Low Yield Observed check_purity Check Purity of Starting Materials start->check_purity impure Impure Reactants? check_purity->impure purify Purify/Source New Reactants impure->purify Yes review_conditions Review Reaction Conditions impure->review_conditions No purify->review_conditions temp Incorrect Temp? review_conditions->temp optimize_temp Optimize Temperature temp->optimize_temp Yes solvent Suboptimal Solvent? temp->solvent No check_isolation Evaluate Product Isolation optimize_temp->check_isolation optimize_solvent Screen Solvents solvent->optimize_solvent Yes catalyst Catalyst Inactive? solvent->catalyst No optimize_solvent->check_isolation optimize_catalyst Use Fresh Catalyst/ Optimize Loading catalyst->optimize_catalyst Yes catalyst->check_isolation No optimize_catalyst->check_isolation decomposition Product Decomposition During Workup/Purification? check_isolation->decomposition modify_purification Modify Purification (e.g., change pH, use deactivated silica) decomposition->modify_purification Yes success Yield Improved decomposition->success No modify_purification->success

Caption: A logical workflow for troubleshooting low reaction yields.

Purification Challenges

Obtaining high-purity quinolinone can be challenging due to side products or the physicochemical properties of the target compound.

  • Recrystallization : This is often the first method to try if a suitable solvent can be found.[2]

  • Column Chromatography : If chromatography is necessary, the choice of stationary phase is critical. For acid-sensitive products, consider using a less acidic stationary phase like alumina or deactivating silica gel with a base (e.g., triethylamine) to prevent product degradation.[2] Dry loading the crude product onto silica gel can also provide better separation.[8]

  • Solvent Washing : For products that are poorly soluble in certain organic solvents, washing the crude solid with a solvent like diethyl ether can be an effective purification method.[2]

  • Acid-Base Extraction : Since quinolinones are basic, extraction with an acidic solution can help separate them from neutral or acidic impurities. The quinolinone can then be recovered by neutralizing the aqueous layer.[9]

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data for various quinolinone synthesis methods, offering a clear comparison of their effectiveness under different conditions.

Table 1: Effect of Base and Solvent in Palladium-Catalyzed Quinolinone Synthesis (Note: Data is illustrative, based on typical outcomes described in the literature. Actual results will vary with the substrate.)

EntryCatalyst (mol%)Base (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1Pd(OAc)₂ (5)K₂CO₃ (2)DMF1002075
2Pd(OAc)₂ (5)Cs₂CO₃ (2)DMF1002088
3Pd(OAc)₂ (5)NaOAc (2)DMF1002062
4Pd(OAc)₂ (5)Cs₂CO₃ (2)DMSO1002085
5Pd(OAc)₂ (5)Cs₂CO₃ (2)Toluene1002045

Table 2: Optimization of Friedländer Synthesis Using a Heterogeneous Catalyst

EntryCatalyst (wt%)Temperature (°C)Time (h)ConditionsYield (%)
110504Solvent-free43
210754Solvent-free71
3101004Solvent-free94
4101254Solvent-free93
5101002Solvent-free69
6101005Solvent-free94
751004Solvent-free78

Experimental Protocols

General Experimental Workflow

General_Workflow start Combine Starting Materials setup Set Up Reaction (Solvent, Base/Acid, Inert Atmosphere) start->setup heat Heat to Desired Temperature setup->heat monitor Monitor Reaction (e.g., TLC) heat->monitor complete Reaction Complete? monitor->complete complete->monitor No workup Reaction Workup (Quench, Extract) complete->workup Yes purify Purify Crude Product (Column Chromatography, Recrystallization) workup->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Caption: A general experimental workflow for quinolinone synthesis.

Protocol 1: Iodine-Catalyzed Friedländer Synthesis[4]

This protocol describes the synthesis of a quinoline derivative via an acid-catalyzed Friedländer reaction.

  • Reaction Setup : To a mixture of the 2-aminoaryl ketone (1.0 mmol) and the active methylene compound (1.2 mmol), add molecular iodine (10 mol%).

  • Reaction : Heat the reaction mixture at 80-100°C.

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup : Upon completion, cool the reaction mixture to room temperature. Dissolve the mixture in ethyl acetate and wash with a saturated aqueous solution of Na₂S₂O₃ to remove the iodine.

  • Isolation : Wash with brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification : Purify the crude product by column chromatography on silica gel.

Protocol 2: Knorr Quinoline Synthesis of 2-Hydroxyquinoline[2]

This protocol details the synthesis of 2-hydroxyquinoline from aniline and ethyl acetoacetate.

  • Formation of β-ketoanilide : In a round-bottom flask, heat a mixture of aniline (1 equivalent) and ethyl acetoacetate (1 equivalent) at 110-140 °C for 1-2 hours.

  • Cyclization : Add the crude β-ketoanilide intermediate to an excess of concentrated sulfuric acid or polyphosphoric acid.

  • Heating : Heat the mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC, typically 1-2 hours).

  • Workup : Carefully pour the reaction mixture over crushed ice.

  • Isolation : Collect the precipitated 2-hydroxyquinoline by filtration.

  • Purification : Wash the solid with cold water and recrystallize from a suitable solvent like ethanol.

Mechanism of Action Spotlight: Quinolinones as Signaling Pathway Inhibitors

Beyond their synthesis, many quinolinone and quinazoline derivatives are of significant interest in drug development for their roles as potent inhibitors of key cellular signaling pathways.[6] A prominent example is their activity against the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer and controls cell growth, proliferation, and survival.[7]

PI3K_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Growth & Survival mTOR->Proliferation Promotes Inhibitor Quinolinone Inhibitor Inhibitor->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by a quinolinone derivative.

References

Technical Support Center: Resolving Poor Regioselectivity in Quinolinone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for quinolinone synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to poor regioselectivity in their experiments.

Frequently Asked Questions (FAQs)

Q1: In which classical quinolinone synthesis methods is regioselectivity a primary concern?

A1: Regioselectivity is a critical factor in several widely-used quinolinone syntheses, especially when employing unsymmetrical starting materials. The most prominent examples include the Friedländer, Combes, Conrad-Limpach, and Doebner-von Miller reactions.[1][2][3][4] For instance, in the Friedländer synthesis, reacting a 2-aminoaryl aldehyde or ketone with an unsymmetrical ketone can lead to two different regioisomers, which complicates purification and reduces the yield of the desired product.[1][2] Similarly, the Combes synthesis with unsymmetrical β-diketones and the Doebner-von Miller reaction with substituted anilines or α,β-unsaturated carbonyl compounds also present significant challenges in controlling substituent positions on the final quinolinone ring.[1][2]

Q2: What are the key factors that influence the regiochemical outcome in quinolinone synthesis?

A2: The regioselectivity of quinolinone synthesis is primarily governed by a combination of electronic effects, steric hindrance, and the specific reaction conditions employed.[1]

  • Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on both the aniline and the carbonyl-containing reactant can direct the cyclization to a specific position.

  • Steric Hindrance: Bulky substituents on the starting materials can favor the formation of the less sterically hindered product.[1]

  • Reaction Conditions: The choice of catalyst (acidic or basic), solvent, and reaction temperature can significantly influence the reaction pathway and, consequently, the regiochemical outcome.[1][5]

Q3: How can modern synthetic methods, like C-H functionalization, be utilized to control regioselectivity in quinolinone derivatization?

A3: Transition metal-catalyzed C-H functionalization has emerged as a powerful tool for the regioselective derivatization of quinolines and quinolinones, offering a more direct and efficient alternative to classical methods.[1][6] By carefully selecting the metal catalyst, ligands, and reaction conditions, it is possible to achieve site-selective functionalization at various positions of the quinoline ring.[6] For example, palladium-catalyzed C-H activation has been successfully used for the C2-arylation of quinoline N-oxides with high regioselectivity.[1][6] These modern techniques provide access to a wide array of functionalized quinolinones that are often challenging to obtain through traditional synthetic routes.[1][6] The use of directing groups is also a key strategy in C-H functionalization to achieve high regioselectivity.[6][7]

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Friedländer Synthesis with Unsymmetrical Ketones

Symptom: Formation of a mixture of quinoline regioisomers, leading to difficult purification and reduced yield of the desired product.[1][2]

Possible Causes & Solutions:

CauseProposed SolutionExperimental Protocol
Lack of control over the initial condensation step.[1]Catalyst Selection: The choice of catalyst is crucial. While traditional acid or base catalysis can be non-selective, specific catalysts can favor one isomer. For example, cyclic secondary amines like pyrrolidine can direct the reaction towards the 2-substituted quinoline.[8]See Protocol 1 .
Steric and electronic factors of the substrates.Substrate Modification: Introducing a directing group, such as a phosphoryl group, on one of the α-carbons of the ketone can block one reaction pathway, leading to a single product.[8]This approach is highly substrate-specific. A general protocol is not provided, but it involves the synthesis of a modified ketone prior to the Friedländer condensation.
Non-optimal reaction conditions.Optimization of Reaction Conditions: Systematically varying the solvent, temperature, and reaction time can help identify conditions that favor the formation of a single isomer.[1] Gradual addition of the methyl ketone and higher reaction temperatures have been shown to increase regioselectivity in some cases.[8]See Protocol 1 for a general optimization procedure.
Inefficient heating.Microwave-Assisted Synthesis: Microwave irradiation can provide rapid and uniform heating, which can improve reaction yields and, in some instances, enhance regioselectivity.[8]See Protocol 2 .
Issue 2: Formation of Mixed 2- and 4-Quinolones in Conrad-Limpach-Knorr Synthesis

Symptom: The reaction yields a mixture of the 2-hydroxyquinoline (Knorr product) and the 4-hydroxyquinoline (Conrad-Limpach product).

Possible Causes & Solutions:

CauseProposed SolutionExperimental Protocol
Reaction temperature is not optimal for selective formation.Temperature Control: The reaction temperature is a critical factor. Lower temperatures (around 140°C) favor the formation of the 4-hydroxyquinoline (kinetic product), while higher temperatures (around 250°C) lead to the 2-hydroxyquinoline (thermodynamic product).[2][9]See Protocol 3 .
Inappropriate solvent.Solvent Selection: The use of a high-boiling, inert solvent such as mineral oil, Dowtherm A, or 1,2,4-trichlorobenzene can significantly improve the yield of the desired 4-hydroxyquinoline product by allowing for better temperature control.[5][9][10]See Protocol 3 .
Inefficient cyclization.Acid Catalysis: The cyclization step is acid-catalyzed. Ensuring the presence of a suitable acid catalyst, such as sulfuric acid or polyphosphoric acid (PPA), is essential. The amount of acid can also influence the product ratio.[9][11]See Protocol 3 .

Experimental Protocols

Protocol 1: General Procedure for Catalyst Screening and Optimization in Friedländer Synthesis
  • To a stirred solution of the 2-aminoaryl ketone (1.0 mmol) and the unsymmetrical ketone (1.2 mmol) in the chosen solvent (5 mL), add the catalyst (e.g., pyrrolidine, 0.1 mmol).

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NaHCO₃.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Determine the ratio of regioisomers by ¹H NMR spectroscopy or GC analysis of the crude product.[1]

Protocol 2: Microwave-Assisted Friedländer Synthesis
  • In a microwave-safe reaction vessel, combine the 2-aminoaryl ketone (1.0 mmol), the unsymmetrical ketone (1.2 mmol), and the catalyst (e.g., [Hbim]BF₄, 0.1 mmol) in a minimal amount of a suitable high-boiling solvent (e.g., DMF).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).

  • After cooling, work up the reaction mixture as described in Protocol 1.

Protocol 3: Temperature-Controlled Conrad-Limpach Synthesis of 4-Hydroxyquinolines
  • In a round-bottom flask equipped with a condenser, mix the aniline (1.0 mmol) and the β-ketoester (1.1 mmol). A catalytic amount of acid (e.g., a drop of concentrated H₂SO₄) can be added.

  • Heat the mixture at a lower temperature (e.g., 140 °C) for 1-2 hours to form the β-aminoacrylate intermediate.

  • Add a high-boiling solvent (e.g., mineral oil, 5 mL).

  • Heat the mixture to approximately 250 °C with vigorous stirring under an inert atmosphere for 30-60 minutes to effect cyclization.

  • Monitor the reaction by TLC.

  • Cool the reaction mixture. The product often precipitates upon cooling.

  • Dilute the mixture with a hydrocarbon solvent (e.g., hexanes) to further precipitate the product and dissolve the reaction solvent.

  • Collect the solid product by filtration, wash thoroughly with the hydrocarbon solvent, and dry to obtain the 4-hydroxyquinoline.[5]

Visualizations

Friedlander_Regioselectivity cluster_start Starting Materials cluster_pathways Reaction Pathways cluster_products Products 2-Aminoaryl Ketone 2-Aminoaryl Ketone Pathway A Pathway A 2-Aminoaryl Ketone->Pathway A Condensation at α Pathway B Pathway B 2-Aminoaryl Ketone->Pathway B Condensation at α' Unsymmetrical Ketone Unsymmetrical Ketone Unsymmetrical Ketone->Pathway A Unsymmetrical Ketone->Pathway B Regioisomer 1 Regioisomer 1 Pathway A->Regioisomer 1 Cyclization Regioisomer 2 Regioisomer 2 Pathway B->Regioisomer 2 Cyclization Troubleshooting_Flowchart start Poor Regioselectivity Observed synthesis_type Identify Synthesis Type start->synthesis_type friedlander Friedländer synthesis_type->friedlander Friedländer conrad_limpach Conrad-Limpach synthesis_type->conrad_limpach Conrad-Limpach other Other synthesis_type->other Other catalyst Screen Catalysts (e.g., pyrrolidine) friedlander->catalyst conditions Optimize Conditions (Temp, Solvent, Addition Rate) friedlander->conditions directing_group Consider Directing Group on Ketone friedlander->directing_group temp_control Strict Temperature Control (140°C vs 250°C) conrad_limpach->temp_control solvent_choice Use High-Boiling Inert Solvent conrad_limpach->solvent_choice consult Consult Literature for Specific Substrates other->consult CH_Functionalization Quinoline Quinoline Substrate DG_Quinoline Quinoline with Directing Group (DG) Quinoline->DG_Quinoline Install DG Metallacycle Metallacycle Intermediate DG_Quinoline->Metallacycle + Metal Catalyst Metal_Catalyst Transition Metal Catalyst (e.g., Pd, Rh) Metal_Catalyst->Metallacycle Functionalized_Product Regioselectively Functionalized Quinoline Metallacycle->Functionalized_Product + Coupling Partner Reductive Elimination Coupling_Partner Coupling Partner (e.g., Aryl Halide) Coupling_Partner->Functionalized_Product

References

1-Butyl-4-methylquinolin-2(1h)-one stability issues in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-Butyl-4-methylquinolin-2(1h)-one. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability issues that may be encountered when working with this compound in solution.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is showing a yellow to brown discoloration. What could be the cause?

A1: Discoloration is a common indicator of degradation for quinoline compounds.[1] This is often a result of photodegradation from exposure to light or oxidation.[1] The formation of colored byproducts suggests that the chemical integrity of your compound may be compromised. It is highly recommended to store solutions of quinolinone derivatives protected from light.[1]

Q2: I am observing inconsistent results and a loss of potency in my biological assays. Could this be related to the stability of my compound?

A2: Yes, inconsistent experimental outcomes and a decrease in biological activity are classic signs of compound degradation. Quinolinone derivatives can be unstable in aqueous solutions, with their stability being influenced by factors such as pH, temperature, and light exposure.[1] For sensitive experiments, it is best practice to prepare fresh solutions or to validate the stability of your stock solutions under your specific storage conditions.

Q3: What are the key factors that influence the stability of this compound in solution?

A3: The stability of quinolinone compounds in solution is primarily affected by the following factors:

  • pH: The solubility and stability of quinoline derivatives are highly dependent on the pH of the solution. Degradation can be accelerated in both acidic and basic conditions.

  • Light: Many quinoline compounds are photosensitive and can degrade upon exposure to UV or ambient light, leading to the formation of various byproducts.[1]

  • Temperature: Elevated temperatures generally increase the rate of chemical degradation. Storing solutions at lower temperatures (e.g., refrigerated or frozen) can help to slow down these processes.[1]

  • Oxidation: Quinolinone compounds can be susceptible to oxidation, particularly in the presence of oxidizing agents or dissolved oxygen.[1]

Q4: How can I minimize the degradation of my this compound solutions?

A4: To enhance the stability of your solutions, consider the following preventative measures:

  • pH Control: Use buffers to maintain the pH at a level where the compound is most stable. This optimal pH should be determined experimentally.

  • Light Protection: Store solutions in amber vials or wrap containers in aluminum foil to protect them from light.[1]

  • Temperature Control: Store stock solutions at appropriate low temperatures, such as 2-8 °C for short-term storage or frozen for long-term storage. Avoid repeated freeze-thaw cycles.

  • Use of Antioxidants: For compounds susceptible to oxidation, the addition of a suitable antioxidant may be beneficial, though compatibility should be verified.

  • Inert Atmosphere: For highly sensitive compounds, preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.

  • Fresh Preparation: Whenever possible, prepare solutions fresh before use to ensure the highest purity and potency.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation in Aqueous Buffer The compound has low aqueous solubility. The rigid and planar structure of the quinolinone core contributes to a stable crystal lattice that is difficult to solvate.[1]- Adjust the pH if the compound has ionizable groups. For quinolines, which are typically weak bases, decreasing the pH can form a more soluble salt. - Add a co-solvent such as DMSO or ethanol to decrease the polarity of the solvent system. - Consider advanced formulation strategies like using cyclodextrins to form inclusion complexes or creating solid dispersions.
Unexpected Peaks in HPLC Analysis Degradation of the compound has occurred, leading to the formation of new chemical entities.- Perform a forced degradation study to identify potential degradation products under various stress conditions (acidic, basic, oxidative, thermal, photolytic). - Develop and validate a stability-indicating HPLC method that can resolve the parent compound from all potential degradants.
Variable Results Between Experiments The stock solution may be degrading over time, leading to a decrease in the effective concentration of the active compound.- Prepare fresh stock solutions for each experiment. - If stock solutions must be stored, perform a stability study to determine the acceptable storage duration and conditions. Aliquot stock solutions to avoid repeated freeze-thaw cycles.
Difficulty in Dissolving the Solid Compound High lipophilicity and strong intermolecular forces in the solid state can hinder dissolution in aqueous media.[1]- Use sonication or gentle heating to aid dissolution, but be mindful of potential thermal degradation. - Start with a small amount of a suitable organic solvent (e.g., DMSO, DMF, ethanol) to create a concentrated stock solution before diluting with the aqueous buffer.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to understand the degradation pathways and to develop a stability-indicating analytical method.[2]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Application of Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C and take samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize samples with 0.1 M NaOH before analysis.[1]

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Follow the same incubation and sampling procedure as for acid hydrolysis. Neutralize samples with 0.1 M HCl before analysis.[1]

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep the mixture at room temperature and sample over 24 hours.[1]

  • Thermal Degradation: Place the stock solution in a temperature-controlled oven at 80°C. Sample at various time points. For the solid compound, expose the powder to the same temperature.[1]

  • Photolytic Degradation: Expose the stock solution in a chemically inert, transparent container to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A dark control sample should be stored under the same conditions but protected from light.[3]

3. Sample Analysis:

  • Analyze all stressed samples and controls using a stability-indicating HPLC method (see Protocol 2).

  • Calculate the percentage of degradation and identify any major degradation products, potentially using LC-MS for structural elucidation.

Protocol 2: Stability-Indicating HPLC Method (General Starting Point)

This method should be optimized for the specific compound and its degradation products.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile

  • Gradient:

    • Start with a suitable ratio of A and B (e.g., 95:5) and gradually increase the percentage of B over a period of 20-30 minutes to elute both the parent compound and more nonpolar degradants.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Use a photodiode array (PDA) detector to monitor at multiple wavelengths and to check for peak purity. A wavelength of around 254 nm is often a good starting point for aromatic compounds.

  • Injection Volume: 10-20 µL.[1]

  • Column Temperature: 30 °C.

Visualizations

G Potential Degradation Pathways of this compound main This compound acid Acid Hydrolysis (e.g., 0.1 M HCl, heat) main->acid base Base Hydrolysis (e.g., 0.1 M NaOH, heat) main->base oxidation Oxidation (e.g., 3% H2O2) main->oxidation photo Photodegradation (UV/Vis Light) main->photo hydrolysis_prod Ring-Opened Products acid->hydrolysis_prod base->hydrolysis_prod oxidation_prod Oxidized Derivatives (e.g., N-oxides, hydroxylated species) oxidation->oxidation_prod photo_prod Photodegradation Products photo->photo_prod

Caption: General degradation pathways for quinolinone compounds.

G Experimental Workflow for Stability Testing start Prepare Stock Solution (1 mg/mL) stress Expose to Stress Conditions (Heat, Light, pH, Oxidant) start->stress sample Sample at Various Time Points stress->sample quench Neutralize/Quench Reaction (if applicable) sample->quench analyze Analyze via Stability-Indicating HPLC Method quench->analyze quantify Quantify Degradation & Identify Products analyze->quantify end Report Results quantify->end

Caption: Workflow for a forced degradation study.

G Generalized Signaling Pathway Inhibition by a Quinolinone Derivative compound Quinolinone Derivative receptor Cell Surface Receptor (e.g., Tyrosine Kinase) compound->receptor Inhibition pathway Intracellular Signaling Cascade (e.g., MAPK/ERK Pathway) receptor->pathway transcription Transcription Factor Activation (e.g., AP-1) pathway->transcription gene Gene Expression (e.g., Proliferation, Survival) transcription->gene response Cellular Response (e.g., Inhibition of Cancer Cell Growth) gene->response

Caption: Potential mechanism of action for a quinolinone anticancer agent.

References

overcoming solubility problems of 1-Butyl-4-methylquinolin-2(1h)-one in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming in vitro solubility challenges associated with 1-Butyl-4-methylquinolin-2(1h)-one.

Troubleshooting Guide: Overcoming Solubility Issues

Researchers often encounter precipitation of this compound in aqueous buffers and cell culture media, which can lead to inaccurate and irreproducible experimental results. The following guide provides a systematic approach to addressing these solubility challenges.

Initial Assessment:

Before attempting advanced solubilization techniques, it is crucial to assess the purity and solid-state characteristics of your compound.

  • Purity Check: Ensure the compound's purity through methods like HPLC or LC-MS. Impurities can sometimes contribute to poor solubility.

  • Visual Inspection: Examine the compound under a microscope. Crystalline materials are often less soluble than amorphous forms.

Systematic Solubilization Workflow:

For a systematic approach to selecting the appropriate solubilization method, refer to the workflow diagram below.

G start Start: Poorly Soluble This compound stock_prep Prepare High-Concentration Stock in 100% DMSO start->stock_prep check_solubility Visually Inspect Stock for Complete Dissolution stock_prep->check_solubility sonicate_warm Apply Gentle Warming (37°C) or Sonication check_solubility->sonicate_warm Precipitate Observed dilute_media Dilute Stock into Aqueous Medium check_solubility->dilute_media Fully Dissolved sonicate_warm->check_solubility check_precipitation Observe for Precipitation (Visual/Microscopic) dilute_media->check_precipitation success Success: Proceed with Experiment check_precipitation->success No Precipitation troubleshoot Troubleshoot Further check_precipitation->troubleshoot Precipitation Occurs cosolvent Option 1: Use Co-solvents (e.g., PEG 400, Ethanol) troubleshoot->cosolvent cyclodextrin Option 2: Use Cyclodextrins (e.g., HP-β-CD) troubleshoot->cyclodextrin ph_adjust Option 3: pH Adjustment (if ionizable) troubleshoot->ph_adjust reassess Re-evaluate Solubility cosolvent->reassess cyclodextrin->reassess ph_adjust->reassess reassess->dilute_media

Caption: Workflow for Solubilizing this compound.

Quantitative Comparison of Solubilization Methods:

The following table summarizes the potential improvement in aqueous solubility of a model hydrophobic quinolinone derivative using various techniques. These values are illustrative, and empirical testing is necessary to determine the optimal method for this compound.

Solubilization MethodExcipient/Solvent SystemTypical Fold Increase in Aqueous SolubilityKey Considerations
Co-solvency 5% PEG 400 in aqueous buffer10 - 100Final co-solvent concentration should be minimized to avoid cellular toxicity.
1% Ethanol in aqueous buffer5 - 50Potential for solvent effects on biological targets.
Cyclodextrin Complexation 10 mM HP-β-CD in aqueous buffer50 - 500Can alter the free concentration of the compound, potentially affecting activity.
pH Adjustment pH 5.0 Buffer>1000 (for basic compounds)The final pH must be compatible with the in vitro assay system.
Solid Dispersion PVP K30 (Polyvinylpyrrolidone)100 - 1000Requires specialized formulation but can significantly enhance dissolution.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weigh out the required amount of this compound powder.

  • Add the appropriate volume of 100% DMSO to achieve a 10 mM concentration.

  • Vortex the solution vigorously for 1-2 minutes.

  • If complete dissolution is not observed, gently warm the solution to 37°C for 5-10 minutes.

  • Alternatively, sonicate the solution in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure no particulate matter is present before storing at -20°C or -80°C.

Protocol 2: Solubilization using a Co-solvent (PEG 400)

  • Prepare a 20 mM stock solution of this compound in 100% PEG 400.

  • To prepare a 100 µM working solution in a final volume of 1 mL of aqueous buffer or cell culture medium, add 5 µL of the 20 mM stock solution.

  • This results in a final PEG 400 concentration of 0.5%.

  • Vortex the working solution immediately after adding the stock to prevent precipitation.

  • Always include a vehicle control with the same final concentration of PEG 400 in your experiments.

Protocol 3: Solubilization using Cyclodextrin (HP-β-CD)

  • Prepare a 10 mM solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your desired aqueous buffer.

  • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 50 mM).

  • Add the DMSO stock solution dropwise to the HP-β-CD solution while vortexing to achieve the desired final concentration of the compound.

  • The final DMSO concentration should be kept as low as possible (ideally ≤ 0.5%).

  • Allow the solution to equilibrate at room temperature for at least 1 hour with gentle agitation to facilitate complex formation.

Frequently Asked Questions (FAQs)

Q1: My this compound precipitates when I dilute my DMSO stock into cell culture medium. What is the primary cause?

A1: This is a common issue for hydrophobic compounds. The dramatic decrease in solvent polarity when moving from 100% DMSO to an aqueous environment causes the compound to come out of solution. The final concentration of your compound may have exceeded its aqueous solubility limit.

Q2: What is the maximum concentration of DMSO that is safe for my cells?

A2: The tolerance to DMSO is cell-line dependent. Generally, a final concentration of 0.5% DMSO is considered safe for most cell lines, but it is always recommended to perform a vehicle control experiment to assess any potential cytotoxicity of the solvent.

Q3: Can I adjust the pH of my cell culture medium to improve solubility?

A3: While adjusting the pH can be a very effective method for ionizable compounds, it is generally not recommended to alter the pH of cell culture medium as it can significantly impact cell health and growth. If pH adjustment is necessary, it should be done in a buffered solution for biochemical or biophysical assays, ensuring the final pH is compatible with the experimental system.

Q4: How do I know if the solubility enhancement method is affecting my experimental results?

A4: It is crucial to run proper controls. For any solubilizing agent used (e.g., co-solvents, cyclodextrins), a vehicle control containing the same concentration of the excipient without the compound must be included. This will help to distinguish the effects of the compound from those of the solubilizing agent.

Q5: Are there any signaling pathways known to be modulated by quinolinone derivatives?

A5: Yes, quinoline and quinolinone derivatives have been reported to exhibit anticancer activity by modulating various signaling pathways. These include the inhibition of receptor tyrosine kinases such as c-Met, EGFR, and VEGFR, as well as downstream pathways like PI3K/Akt/mTOR.[1][2] Some derivatives have also been shown to interfere with the Hedgehog-GLI signaling pathway.[3]

Potential Signaling Pathway Modulation

Given the reported anticancer activities of quinolinone derivatives, a plausible mechanism of action for this compound could involve the inhibition of key signaling pathways that regulate cell growth, proliferation, and survival. The following diagram illustrates a hypothetical signaling cascade that could be targeted.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, c-Met) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Gene Transcription (Proliferation, Survival) mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Compound This compound Compound->RTK Inhibition

Caption: Hypothetical Signaling Pathway Targeted by this compound.

References

Technical Support Center: Scaling Up 1-Butyl-4-methylquinolin-2(1H)-one Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the process development and scale-up of 1-Butyl-4-methylquinolin-2(1H)-one synthesis. This resource is intended for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the transition from laboratory-scale synthesis to pilot plant production.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The synthesis of this compound is typically achieved in a two-step process. The first step is the formation of the quinolinone core, often via a Conrad-Limpach or Knorr cyclization of an appropriate aniline and a β-ketoester. This is followed by the N-alkylation of the resulting 4-methylquinolin-2(1H)-one with a butyl halide to yield the final product.

Q2: Why does the reaction yield often decrease when moving from a lab to a pilot scale?

A2: A decrease in yield during scale-up is a frequent challenge and can be attributed to several factors that become more significant in larger reactors. Key issues include mass and heat transfer limitations, which can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions and impurity formation.[1] Inadequate heat removal can also cause thermal degradation of reactants and products.[1]

Q3: What are the primary safety concerns when scaling up this reaction?

A3: The high temperatures often required for the cyclization step (up to 250°C) present a significant safety hazard.[1][2] At a larger scale, managing the exothermicity of the N-alkylation reaction is also critical to prevent thermal runaway.[1] The use of powdered sodium hydride for deprotonation, if applicable, requires careful handling due to its flammability and reactivity with water.

Q4: How does the work-up and purification process change from lab to pilot scale?

A4: In the lab, purification is often achieved using flash column chromatography. However, this method is generally not economical or practical for large quantities.[1] At the pilot scale, the focus shifts to developing a robust crystallization process to isolate and purify the final product.[1] This involves screening for suitable solvent systems, optimizing cooling rates, and potentially using seeding strategies.[1]

Troubleshooting Guides

Issue 1: Low Yield in the N-Alkylation Step

Q: My N-alkylation of 4-methylquinolin-2(1H)-one with butyl bromide is giving a low yield at the pilot scale, with significant amounts of starting material remaining.

A: This is a common scale-up issue. Consider the following troubleshooting steps:

  • Incomplete Deprotonation: Incomplete deprotonation of the quinolinone nitrogen is a primary cause of low conversion.

    • Base Selection: Stronger bases like sodium hydride (NaH) in an anhydrous aprotic solvent like DMF or THF can ensure complete deprotonation.[3][4] Weaker bases such as potassium carbonate (K₂CO₃) may require more forcing conditions (higher temperatures, longer reaction times) at a larger scale.

    • Mixing Efficiency: In a large reactor, inefficient mixing can lead to poor contact between the solid base and the dissolved quinolinone. Ensure adequate agitation by using an overhead mechanical stirrer with an appropriate impeller design.[1]

  • Reaction Temperature: The reaction may require a higher temperature at the pilot scale to achieve the same rate as in the lab, due to different heat transfer characteristics.[5] However, excessively high temperatures can lead to side reactions. A careful re-optimization of the temperature profile is recommended.

  • Reagent Purity: Ensure all reagents, especially the solvent, are anhydrous. The presence of water can quench the base and inhibit the reaction.

Issue 2: Formation of O-Alkylated Impurity

Q: I am observing a significant amount of the O-butylated isomer (2-butoxy-4-methylquinoline) alongside my desired N-butylated product.

A: The quinolinone anion is an ambident nucleophile, meaning it can react at either the nitrogen or the oxygen. The ratio of N- to O-alkylation is highly dependent on the reaction conditions.

  • Solvent Choice: Polar aprotic solvents like DMF generally favor N-alkylation by solvating the cation of the base, leaving a "naked" and highly reactive anion.[3]

  • Base and Counter-ion: The choice of base can influence the regioselectivity. Harder cations (like Na⁺ from NaH) tend to associate more with the harder oxygen atom, which can sometimes favor O-alkylation, although solvent effects are often dominant.

  • Temperature: Higher reaction temperatures can sometimes favor N-alkylation, which is often the thermodynamically more stable product.[3]

Issue 3: Poor Product Quality and Difficulty in Purification

Q: The crude product from the pilot batch is an oil/dark solid and is difficult to purify by crystallization.

A: This often points to the presence of impurities formed during the reaction or work-up.

  • Over-alkylation: The N-alkylated product can sometimes be more nucleophilic than the starting quinolinone, leading to further reactions if reactive species are present. This is less common in this specific reaction but should be considered.

  • Thermal Degradation: The high temperatures of the Conrad-Limpach cyclization can lead to the formation of tarry byproducts if not carefully controlled.[2] Using a high-boiling, inert solvent like Dowtherm A or mineral oil can help to moderate the temperature and improve yields.[2][6]

  • Work-up Issues: At a larger scale, quenching and extraction procedures need to be carefully designed. A proper phase split is more efficient than multiple small extractions.[1] Ensure the pH is controlled during work-up to prevent degradation of the product.

Data Presentation

Table 1: Comparison of Typical Reaction Parameters: Lab vs. Pilot Scale
ParameterLaboratory Scale (10 g)Pilot Scale (5 kg)Rationale for Change
N-Alkylation
4-methylquinolin-2(1H)-one10.0 g5.0 kgDirect scale-up.
Base (e.g., NaH, 60% disp.)1.5 eq1.3 eqImproved mixing and controlled addition may allow for a slight reduction in excess.
Alkylating Agent (Butyl Bromide)1.2 eq1.1 eqBetter control over stoichiometry reduces potential for side reactions and impurities.[1]
Solvent (Anhydrous DMF)100 mL40 LMaintain a manageable concentration for effective stirring and heat transfer.
Temperature25-50 °C (oil bath)45-55 °C (jacketed reactor)Jacket temperature may need to be adjusted to maintain the desired internal temperature due to exotherm at scale.
Reagent AdditionAll at onceButyl bromide added over 1-2 hoursControlled addition is critical to manage the exotherm and prevent localized high concentrations.[1]
Reaction Time4-6 hours8-12 hoursLonger times may be needed to ensure complete conversion due to mass transfer limitations.[1]
Typical Yield~90%~80-85%A slight decrease is common, but significant drops indicate process control issues.[1]
Purification
MethodFlash Column ChromatographyRecrystallizationRecrystallization is a more scalable and economical purification method for large quantities.[1]
SolventHexane/Ethyl AcetateEthanol/Water or Toluene/HeptaneSolvent system must be optimized for yield, purity, and safety at scale.

Experimental Protocols

Protocol 1: Laboratory Scale N-Alkylation of 4-methylquinolin-2(1H)-one (Illustrative)
  • Preparation: To a flame-dried 250 mL round-bottom flask under an inert atmosphere (e.g., Nitrogen), add 4-methylquinolin-2(1H)-one (10.0 g, 1.0 eq).

  • Solvent Addition: Add anhydrous DMF (100 mL) via syringe to dissolve the starting material.

  • Deprotonation: Carefully add sodium hydride (60% dispersion in mineral oil, 1.5 eq) portion-wise at 0 °C (ice bath). Allow the mixture to stir at room temperature for 30-60 minutes until hydrogen gas evolution ceases.

  • Alkylation: Cool the mixture back to 0 °C and add butyl bromide (1.2 eq) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and then heat to 50°C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete (typically 4-6 hours), cool the mixture to 0 °C and carefully quench by the slow addition of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain this compound.

Visualizations

Diagram 1: Experimental Workflow from Lab to Pilot Scale

G cluster_lab Lab Scale (Grams) cluster_pilot Pilot Scale (Kilograms) lab_start 1. Reaction Setup (Round Bottom Flask) lab_reagents 2. Reagent Addition (Manual/Syringe) lab_start->lab_reagents lab_reaction 3. Reaction Monitoring (TLC/HPLC) lab_reagents->lab_reaction lab_workup 4. Work-up (Separatory Funnel) lab_reaction->lab_workup lab_purify 5. Purification (Flash Chromatography) lab_workup->lab_purify lab_product Final Product (High Purity) lab_purify->lab_product pilot_start 1. Reactor Charging (Jacketed Reactor) lab_product->pilot_start Scale-up Decision pilot_reagents 2. Controlled Addition (Dosing Pump) pilot_start->pilot_reagents pilot_reaction 3. Process Monitoring (PAT - Temp, pH) pilot_reagents->pilot_reaction pilot_workup 4. Phase Separation (Reactor/Decanter) pilot_reaction->pilot_workup pilot_purify 5. Purification (Crystallization/Filtration) pilot_workup->pilot_purify pilot_product Final Product (API Specs) pilot_purify->pilot_product

Caption: General workflow for scaling up the synthesis from laboratory to pilot plant.

Diagram 2: Troubleshooting Logic for Low N-Alkylation Yield

G cluster_troubleshoot_no cluster_troubleshoot_yes start Problem: Low Yield of N-Alkylated Product check_sm Is starting material (SM) consumed? (Check HPLC/TLC) start->check_sm sm_yes Yes check_sm->sm_yes Yes sm_no No check_sm->sm_no No check_side_reactions Side Reactions - O-alkylation? - Degradation products? sm_yes->check_side_reactions check_workup Work-up/Isolation - Product lost in aqueous phase? - Emulsion formation? sm_yes->check_workup check_base Base/Solvent System - Is deprotonation complete? - Are conditions anhydrous? sm_no->check_base check_temp Reaction Temperature - Is it high enough for scale? - Any signs of degradation? sm_no->check_temp check_mixing Agitation/Mixing - Is mixing efficient? - Any solids settled? sm_no->check_mixing solution_base Action: - Use stronger base (e.g., NaH) - Ensure anhydrous solvent - Increase base equivalents check_base->solution_base solution_temp Action: - Gradually increase temperature - Perform thermal stability study check_temp->solution_temp solution_mixing Action: - Increase agitation speed - Evaluate impeller design check_mixing->solution_mixing solution_side_reactions Action: - Re-optimize T, solvent - Analyze impurity profile check_side_reactions->solution_side_reactions solution_workup Action: - Adjust pH during extraction - Use brine wash / anti-emulsion agent check_workup->solution_workup

Caption: Decision tree for troubleshooting low yield in the N-alkylation step.

References

Technical Support Center: Impurity Identification in 1-Butyl-4-methylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying impurities in samples of 1-Butyl-4-methylquinolin-2(1H)-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common potential impurities in a sample of this compound synthesized via the Conrad-Limpach reaction?

A1: Common impurities can be categorized as follows:

  • Unreacted Starting Materials:

    • N-Butylaniline

    • Diethyl methylmalonate

  • Reaction Byproducts:

    • Isomeric Impurities: 1-Butyl-2-hydroxy-4-methylquinoline (a potential byproduct from the Knorr variant of the synthesis).

    • Incompletely cyclized intermediates.

  • Degradation Products:

    • Compounds resulting from thermal degradation due to the high temperatures often employed in the synthesis.

  • Residual Solvents:

    • Solvents used during the synthesis and purification steps (e.g., toluene, ethanol).

Q2: Which analytical techniques are most effective for identifying these impurities?

A2: A multi-technique approach is recommended for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying non-volatile impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Best suited for identifying volatile and semi-volatile impurities like residual solvents and some starting materials.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for the structural elucidation of unknown impurities.[2]

Q3: My HPLC chromatogram shows an unexpected peak close to the main product peak. What could it be?

A3: An unexpected peak near the main product could be an isomer, such as 1-Butyl-2-hydroxy-4-methylquinoline. The Conrad-Limpach synthesis can sometimes yield the 2-hydroxyquinoline isomer, particularly under certain temperature conditions.[3] Further investigation using mass spectrometry to determine the molecular weight and NMR for structural confirmation is recommended.

Q4: I've identified residual starting materials in my sample. How can I remove them?

A4: The removal of unreacted starting materials typically involves purification techniques such as:

  • Recrystallization: Effective if the solubility of the starting materials and the product differ significantly in a particular solvent system.

  • Column Chromatography: A highly effective method for separating the desired product from both starting materials and other impurities.

Q5: What is the role of temperature in the formation of impurities during the Conrad-Limpach synthesis?

A5: Temperature is a critical parameter. The Conrad-Limpach synthesis requires high temperatures for the cyclization step.[3][4] However, excessively high temperatures can lead to thermal degradation of the product and starting materials, generating additional impurities. Conversely, different temperature profiles can influence the regioselectivity of the reaction, potentially favoring the formation of the 2-hydroxyquinoline isomer (Knorr variation).[3]

Troubleshooting Guides

This section provides a structured approach to troubleshooting common issues encountered during the analysis of this compound samples.

Issue 1: Multiple Peaks Observed in HPLC Analysis
  • Symptom: The HPLC chromatogram displays more than just the main product peak.

  • Possible Causes & Troubleshooting Steps:

Potential Cause Troubleshooting Action
Unreacted Starting MaterialsRun authentic standards of N-butylaniline and diethyl methylmalonate to confirm their retention times.
Isomeric ByproductUse LC-MS to determine if the unexpected peak has the same molecular weight as the product. Employ NMR for structural confirmation.
Degradation ProductsReview the synthesis and storage conditions. Consider if the sample was exposed to excessive heat or light.
ContaminationEnsure all glassware, solvents, and reagents are clean and of high purity.
Issue 2: Identification of an Unknown Impurity
  • Symptom: An unknown peak is detected in your analytical run (HPLC, GC-MS).

  • Troubleshooting Workflow:

Caption: Workflow for identifying an unknown impurity.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is designed for the separation and quantification of non-volatile impurities in this compound samples.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-5 min: 30% B5-25 min: 30-90% B25-30 min: 90% B30-31 min: 90-30% B31-35 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation 1 mg/mL in Methanol
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

This protocol is suitable for the identification of residual solvents and unreacted starting materials.

Parameter Condition
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at 1.0 mL/min
Inlet Temperature 250 °C
Oven Program Initial: 50 °C for 2 minRamp: 10 °C/min to 280 °CHold: 5 min at 280 °C
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Mass Range 40-500 amu
Sample Preparation 1 mg/mL in Dichloromethane
Nuclear Magnetic Resonance (NMR) for Structural Elucidation

NMR spectroscopy is a powerful tool for confirming the structure of the main product and identifying unknown impurities.

Parameter Condition
Solvent CDCl₃ or DMSO-d₆
Concentration 5-10 mg/mL
Experiments ¹H NMR, ¹³C NMR, COSY, HSQC, HMBC
Reference Tetramethylsilane (TMS) at 0 ppm

Potential Impurity Summary

The following table summarizes the potential impurities, their likely origin, and the recommended primary analytical technique for their detection.

Impurity Name Structure Potential Origin Primary Analytical Technique
N-ButylanilineC₁₀H₁₅NUnreacted Starting MaterialGC-MS, HPLC
Diethyl methylmalonateC₈H₁₄O₄Unreacted Starting MaterialGC-MS
1-Butyl-2-hydroxy-4-methylquinolineC₁₄H₁₇NOIsomeric Byproduct (Knorr pathway)HPLC, LC-MS, NMR
TolueneC₇H₈Residual SolventGC-MS
EthanolC₂H₆OReaction byproduct and/or residual solventGC-MS

Logical Workflow for Impurity Analysis

Impurity_Analysis_Workflow start Sample of this compound hplc HPLC Analysis for Purity start->hplc gcms GC-MS for Volatiles start->gcms purity_check Purity > 99%? hplc->purity_check fail Impurity Identification Required gcms->fail Volatiles Detected pass Sample Passes purity_check->pass Yes purity_check->fail No lcms_nmr LC-MS and/or NMR Analysis fail->lcms_nmr structure_elucidation Structure Elucidation lcms_nmr->structure_elucidation identify Identify Impurity structure_elucidation->identify

Caption: General workflow for the analysis of impurities.

References

Technical Support Center: Efficient Quinolinone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the efficient synthesis of quinolinones.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic methods for synthesizing quinolinones?

A1: The most prevalent methods for quinolinone synthesis include several classic named reactions and modern variations. Traditional approaches include the Conrad-Limpach synthesis, Knorr quinoline synthesis, Camps cyclization, and the Gould-Jacobs reaction.[1][2] More contemporary methods often employ transition-metal catalysts (e.g., based on palladium, copper, cobalt), N-heterocyclic carbenes (NHCs), or nanocatalysts to improve yields and reaction conditions.[2][3][4]

Q2: How do I choose between a homogeneous and a heterogeneous catalyst for my quinolinone synthesis?

A2: The choice depends on your specific experimental needs. Homogeneous catalysts are in the same phase as the reactants, often leading to higher selectivity and milder reaction conditions. However, they can be difficult to separate from the final product.[3] Heterogeneous catalysts are in a different phase (typically a solid catalyst in a liquid or gas phase), which allows for easy separation and recycling, making them ideal for larger-scale and more environmentally friendly processes.[3] Nanocatalysts are a developing area, offering high surface area and reactivity.[3][4]

Q3: Are there "green" or more environmentally friendly catalytic options for quinolinone synthesis?

A3: Yes, significant research has focused on developing more environmentally friendly synthetic routes.[2] This includes the use of water as a solvent, microwave-assisted synthesis, and the development of reusable heterogeneous catalysts like ionic liquids and nanocatalysts.[1][4][5] For example, a reusable solid acid catalyst, Nafion NR50, has been used for the Friedländer quinolinone synthesis in ethanol under microwave conditions.[6]

Q4: What are the key factors to consider when selecting a catalyst for a specific quinolinone synthesis method?

A4: Key factors include the specific reaction (e.g., Friedländer, Conrad-Limpach), the nature of the starting materials (steric and electronic effects), the desired product (regioselectivity), and the required reaction conditions (temperature, solvent). For instance, the Friedländer synthesis can be catalyzed by both acids (like p-toluenesulfonic acid, H₂SO₄, and Lewis acids such as ZnCl₂) and bases (like KOH and NaOH).[3] The choice of catalyst can significantly influence the reaction's success.

Q5: How can I monitor the progress of my quinolinone synthesis reaction?

A5: Monitoring the reaction progress is crucial to determine the optimal reaction time and avoid product decomposition.[1] The most common technique is Thin Layer Chromatography (TLC).[1][7] Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more detailed analysis.[7]

Troubleshooting Guide

Low Reaction Yield

Q: My reaction yield is consistently low. What are the general factors I should investigate?

A: Low yields in quinolinone synthesis can stem from several factors. Here are key areas to investigate:

  • Purity of Starting Materials: Ensure the purity of your anilines, ketones, and other reactants, as impurities can lead to side reactions.[1]

  • Reaction Temperature: The temperature is critical, especially in classical methods like the Conrad-Limpach synthesis, which requires high temperatures for cyclization.[1] However, excessive temperatures can cause decomposition and tar formation.[3] It is crucial to carefully control and optimize the temperature.[7]

  • Choice of Solvent: The solvent can significantly influence the reaction outcome. For instance, high-boiling point solvents like mineral oil are often preferred for thermal cyclizations.[1][7]

  • Catalyst Activity: If using a catalyst, ensure it is active and used in the correct concentration.[1] Catalyst deactivation can occur over time.[8]

  • Reaction Time: Monitor the reaction progress using techniques like TLC to determine the optimal reaction time and prevent product decomposition.[1]

  • Atmosphere: Some reactions may be sensitive to air or moisture. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).[7]

Poor Regioselectivity

Q: I am struggling with poor regioselectivity in my synthesis. What are the common causes and solutions?

A: Poor regioselectivity is a frequent challenge, particularly when using unsymmetrical starting materials in reactions like the Friedländer, Gould-Jacobs, or Conrad-Limpach-Knorr syntheses.[7]

  • Friedländer Synthesis: When using an unsymmetrical ketone, condensation can occur on either side of the carbonyl group.[7] To control regioselectivity, you can employ specific catalysts like cyclic secondary amines (e.g., pyrrolidine) or ionic liquids.[9] Introducing a directing group on one of the α-carbons of the ketone can also effectively block one reaction pathway.[9]

  • Camps Cyclization: The formation of two possible quinolinone products arises from two possible modes of cyclization. The selectivity is highly dependent on the base, solvent, and temperature.[7] The type of base used can affect the regioselectivity of the reaction; for example, a stronger base like NaOH may favor one isomer, while a weaker base like Cs₂CO₃ may favor another.[10]

Side Product Formation

Q: I am observing the formation of multiple side products. What are the likely causes?

A: Side product formation is a common issue.

  • Aldol Condensation: In the Friedländer synthesis, aldol condensation of the ketone starting material can occur under basic conditions.[1]

  • Polymerization: In the Doebner-von Miller reaction, polymerization of the α,β-unsaturated aldehyde or ketone is a major side reaction, especially under strong acid catalysis. Using a biphasic reaction medium can help reduce polymerization.[11][12]

  • Tar Formation: The Skraup synthesis is known for producing tar due to harsh acidic and oxidizing conditions.[11] Using a moderator like ferrous sulfate (FeSO₄) can help control the reaction's exothermicity and reduce charring.[11]

Catalyst Performance Data

Synthesis MethodCatalystSubstratesSolventTemperature (°C)Time (h)Yield (%)Reference
Friedländerp-Toluenesulfonic acid2-aminoaryl ketone, α-methylene carbonyl compoundToluene80-120VariesHigh[3]
FriedländerMolecular Iodine2-aminoaryl ketone, active methylene compound-80-100VariesGood[7]
Friedländer[Hbim]BF₄ (Ionic Liquid)2-aminobenzaldehyde, ketoneSolvent-free1003-6up to 93[13]
FriedländerNafion NR502-aminoaryl ketones, α-methylene carbonyl compoundsEthanolMicrowave-Good[6]
Camps CyclizationNaOH (aq)o-acylaminoacetophenoneEthanol or 1,4-dioxaneReflux or 100SeveralVaries[7]
Conrad-Limpach- (Thermal)β-aminoacrylate intermediateMineral oil or Dowtherm A~2500.5-1Varies[7]
Knorr SynthesisH₂SO₄ or PPAβ-ketoanilide-80-1001-2Good[1]
ZnCl₂/Ni-USYAniline, PropanolGas phase410-78.3[14]

Note: Data is illustrative and based on typical outcomes described in the literature. Actual results will vary with the specific substrates and conditions.

Experimental Protocols

Protocol 1: Friedländer Synthesis using p-Toluenesulfonic Acid (p-TsOH)

This protocol describes a general procedure for the acid-catalyzed Friedländer synthesis.[3]

  • Materials:

    • 2-aminoaryl ketone (1.0 mmol)

    • α-methylene carbonyl compound (1.2 mmol)

    • p-toluenesulfonic acid monohydrate (0.1 mmol, 10 mol%)

    • Toluene (5 mL)

  • Procedure:

    • To a round-bottom flask, add the 2-aminoaryl ketone, α-methylene carbonyl compound, p-toluenesulfonic acid, and toluene.

    • Heat the mixture with stirring. The optimal temperature may vary but typically ranges from 80-120°C.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired quinolinone.

Protocol 2: Conrad-Limpach Synthesis

This protocol outlines the general steps for a Conrad-Limpach synthesis, which involves a thermal cyclization at high temperatures.[7]

  • Step 1: Formation of the β-aminoacrylate intermediate

    • In a round-bottom flask, mix the aniline (1.0 equiv) and the β-ketoester (1.0 equiv).

    • Stir the mixture for 1-2 hours. The reaction is often exothermic. Water is produced as a byproduct and can be removed azeotropically if a solvent like toluene is used.

    • Remove the water and any solvent under reduced pressure to isolate the crude β-aminoacrylate intermediate.

  • Step 2: Cyclization

    • Add the crude intermediate to a flask containing a high-boiling solvent (e.g., mineral oil or Dowtherm A).

    • Heat the mixture to ~250°C with vigorous stirring under an inert atmosphere.

    • Maintain the temperature for 30-60 minutes. Monitor the reaction by TLC if possible.

    • Cool the reaction mixture. The product often precipitates upon cooling.

    • Dilute the mixture with a hydrocarbon solvent (e.g., hexanes) to further precipitate the product and dissolve the reaction solvent.

    • Collect the solid product by filtration, wash thoroughly with the hydrocarbon solvent, and dry to obtain the 4-hydroxyquinoline.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_eval Evaluation & Troubleshooting start Define Target Quinolinone select_method Select Synthesis Method (e.g., Friedländer, Camps) start->select_method select_catalyst Choose Catalyst Type (Homogeneous vs. Heterogeneous) select_method->select_catalyst specific_catalyst Select Specific Catalyst (e.g., p-TsOH, ZnCl2, Pd/C) select_catalyst->specific_catalyst initial_exp Perform Initial Experiment specific_catalyst->initial_exp analyze Analyze Yield & Purity (TLC, LC-MS, NMR) initial_exp->analyze eval_results Evaluate Results analyze->eval_results optimize Optimize Conditions (Temp, Solvent, Time) optimize->initial_exp troubleshoot Troubleshoot Issues (Low Yield, Side Reactions) eval_results->troubleshoot Does Not Meet Criteria successful Successful Synthesis eval_results->successful Meets Criteria troubleshoot->optimize

Caption: Experimental workflow for catalyst selection and optimization in quinolinone synthesis.

troubleshooting_workflow cluster_checks Initial Checks cluster_solutions Potential Solutions start Low Yield Observed check_purity Check Purity of Starting Materials start->check_purity check_conditions Review Reaction Conditions (Temp, Time, Solvent) start->check_conditions check_catalyst Verify Catalyst Activity & Concentration start->check_catalyst purify_reagents Purify/Replace Reagents check_purity->purify_reagents Impurities Found optimize_temp Optimize Temperature check_conditions->optimize_temp Suboptimal Temp change_solvent Change Solvent check_conditions->change_solvent Ineffective Solvent adjust_time Adjust Reaction Time check_conditions->adjust_time Incorrect Time new_catalyst Use Fresh/Different Catalyst check_catalyst->new_catalyst Inactive/Incorrect Amount end Improved Yield purify_reagents->end optimize_temp->end change_solvent->end new_catalyst->end adjust_time->end

Caption: Troubleshooting workflow for addressing low reaction yield in quinolinone synthesis.

References

Navigating High-Temperature Quinolinone Cyclization: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of quinolinone derivatives, managing the high-temperature requirements of cyclization reactions is a frequent challenge. This technical support center provides troubleshooting guidance and answers to frequently asked questions to address specific issues encountered during these critical experimental steps.

Troubleshooting Guide

High-temperature quinolinone cyclization reactions, such as the Conrad-Limpach and Gould-Jacobs syntheses, are prone to several issues that can impact yield and purity. This guide offers a systematic approach to diagnosing and resolving these common problems.

Issue 1: Low or No Product Yield

A low yield of the desired quinolinone product is a common hurdle. The underlying causes can range from suboptimal reaction parameters to degradation of starting materials or products.

Potential Cause Troubleshooting Steps
Incorrect Reaction Temperature A temperature that is too low can lead to an incomplete or sluggish reaction, while excessively high temperatures can cause product decomposition.[1][2][3] Carefully optimize and control the temperature, ensuring your equipment can safely and consistently maintain the target temperature.[1]
Suboptimal Solvent The choice of solvent is critical. For thermal cyclizations, high-boiling, inert solvents like mineral oil or 1,2,4-trichlorobenzene can significantly improve yields compared to neat reactions.[1]
Impure Starting Materials Impurities in reactants, such as anilines and ketones, can lead to unwanted side reactions.[4] Ensure the purity of all starting materials before commencing the reaction.
Atmospheric Sensitivity Some reactions are sensitive to air or moisture. If degradation is suspected, consider running the reaction under an inert atmosphere, such as nitrogen or argon.[1]
Inadequate Reaction Time Incomplete reactions will naturally result in low yields. Monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal duration.[1]

Issue 2: Formation of Side Products and Tar

The appearance of multiple spots on a TLC plate or the formation of tarry byproducts indicates the presence of competing reactions.

Potential Cause Troubleshooting Steps
Product Decomposition High temperatures can lead to the decomposition of the desired quinolinone product.[1][2] The initiation step in the thermal decomposition of quinoline is the ejection of a hydrogen atom from the pyridine ring.[5]
Polymerization In reactions like the Doebner-von Miller synthesis, the acid-catalyzed polymerization of α,β-unsaturated carbonyl compounds is a major side reaction.[3][6][7] Using a two-phase (biphasic) reaction medium can sequester the carbonyl compound and reduce polymerization.[3][6]
Self-Condensation In the Friedländer synthesis, particularly under basic conditions, the self-condensation of the ketone reactant can occur.[4][7]
Harsh Reaction Conditions Harsh acidic and oxidizing conditions, as seen in the Skraup synthesis, can cause polymerization of reactants and intermediates, leading to tar formation.[6] Using a moderator like ferrous sulfate can help control the reaction rate.[6]

Issue 3: Poor Regioselectivity

When using unsymmetrical starting materials, the formation of a mixture of regioisomers is a common challenge.

Potential Cause Troubleshooting Steps
Multiple Cyclization Sites In syntheses like the Gould-Jacobs reaction with asymmetrically substituted anilines, cyclization can occur at two different ortho positions.[1][2][8]
Unsymmetrical Ketones In the Friedländer synthesis, an unsymmetrical ketone can lead to condensation on either side of the carbonyl group.[1]
Influence of Temperature In the Conrad-Limpach-Knorr synthesis, lower temperatures favor the kinetic product (4-hydroxyquinoline), while higher temperatures yield the thermodynamic product (2-hydroxyquinoline).[7]
Catalyst and Base Effects The choice of catalyst can influence regioselectivity.[7] In the Camps cyclization, the strength of the base can direct which proton is abstracted, thus influencing the cyclization pathway.[1]

Frequently Asked Questions (FAQs)

Q1: At what temperature should I run my Conrad-Limpach or Gould-Jacobs cyclization?

A1: These reactions often require high temperatures for the cyclization step, frequently exceeding 250°C.[1][2] However, such high temperatures can also lead to product decomposition and the formation of undesirable side products.[1][2] It is crucial to carefully control and optimize the temperature for your specific substrates.

Q2: My reaction mixture is turning black and tarry. What's happening and how can I prevent it?

A2: Tar formation is a common issue in high-temperature quinolinone syntheses, especially those using strong acids and oxidizing agents like the Skraup synthesis.[6] This is often due to the polymerization of reactants and intermediates.[6] To minimize tarring, you can:

  • Use a moderator: Ferrous sulfate can help control the reaction rate in the Skraup synthesis.[6]

  • Optimize temperature: Avoid excessively high temperatures and ensure even heating to prevent localized hotspots.[6]

  • Control reactant addition: Slow and controlled addition of reactants can help manage exothermic reactions.[6]

Q3: I'm getting a mixture of isomers. How can I improve the selectivity?

A3: Poor regioselectivity is a frequent challenge, particularly with unsymmetrical starting materials.[1] To improve selectivity:

  • Temperature control: As in the Conrad-Limpach-Knorr synthesis, temperature can be a key factor in favoring one isomer over another.[7]

  • Catalyst selection: Different catalysts can offer better regioselectivity.[7]

  • Base selection: In base-catalyzed reactions like the Camps cyclization, the strength of the base can influence the cyclization pathway.[1]

Q4: Are there alternatives to these very high-temperature reactions?

A4: Yes, modern synthetic methods often employ strategies to reduce the required reaction temperature. These include:

  • Catalysis: The use of various catalysts, including metal catalysts and nanocatalysts, can facilitate cyclization under milder conditions.[4][9] For instance, catalyzed Friedländer synthesis can proceed at 80-100°C.[1]

  • Microwave-assisted synthesis: Microwave irradiation can significantly shorten reaction times and often allows for lower temperatures.[10][11]

Data Presentation: Reaction Conditions

The following table summarizes typical temperature ranges for various quinolinone cyclization reactions. Note that optimal conditions will vary depending on the specific substrates used.

Synthesis Method Typical Cyclization Temperature Range (°C) Key Considerations
Conrad-Limpach ~250°CHigh temperatures are required for the thermal cyclization step.[1]
Gould-Jacobs >250°CProne to product decomposition at high temperatures.[2]
Friedländer (catalyzed) 80 - 100°CMilder conditions are possible with appropriate catalysts.[1]
Camps Cyclization Reflux or 100°CTemperature, along with base and solvent, influences isomer selectivity.[1]
Knorr Quinoline Synthesis 80 - 100°CFor the cyclization of the β-ketoanilide intermediate in acid.[4]

Experimental Protocols

Protocol 1: Conrad-Limpach Synthesis of 4-Hydroxyquinoline

This protocol describes the high-temperature cyclization step.

  • Preparation of Intermediate: The β-aminoacrylate intermediate is prepared first, typically by reacting an aniline with a β-ketoester.

  • Cyclization Setup: Place the crude β-aminoacrylate intermediate into a flask containing a high-boiling solvent such as mineral oil.[1]

  • Heating: Heat the mixture to approximately 250°C with vigorous stirring under an inert atmosphere.[1]

  • Reaction Monitoring: Maintain the temperature for 30-60 minutes. Monitor the reaction's progress by TLC if feasible.[1]

  • Workup: Cool the reaction mixture. The product often precipitates upon cooling. Dilute the mixture with a hydrocarbon solvent (e.g., hexanes) to further precipitate the product and dissolve the reaction solvent.[1]

  • Isolation: Collect the solid product by filtration, wash thoroughly with the hydrocarbon solvent, and dry.[1]

Protocol 2: Catalyzed Friedländer Synthesis

This protocol illustrates a milder approach to quinolinone synthesis.

  • Reaction Setup: In a suitable flask, combine the 2-aminoaryl ketone (1.0 mmol) and the active methylene compound (1.2 mmol).[1]

  • Catalyst Addition: Add the chosen catalyst, for example, molecular iodine (10 mol%).[1]

  • Heating: Heat the reaction mixture to 80-100°C.[1]

  • Reaction Monitoring: Monitor the progress of the reaction by TLC.[1]

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dissolve the mixture in ethyl acetate and wash with a saturated aqueous solution of Na₂S₂O₃ to remove the iodine. Wash with brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired quinoline.[1]

Visualizations

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Quinolinone Yield temp Incorrect Temperature start->temp solvent Suboptimal Solvent start->solvent purity Impure Reactants start->purity atmosphere Atmospheric Sensitivity start->atmosphere time Incorrect Time start->time opt_temp Optimize & Control Temperature temp->opt_temp Too high/low change_solvent Use High-Boiling Inert Solvent solvent->change_solvent e.g., mineral oil check_purity Purify Starting Materials purity->check_purity Side reactions inert_atm Use Inert Atmosphere (N2, Ar) atmosphere->inert_atm Degradation monitor_rxn Monitor with TLC/LC-MS time->monitor_rxn Incomplete reaction

Caption: Troubleshooting workflow for low quinolinone yield.

Side_Product_Formation start Side Product / Tar Formation cause1 Product Decomposition (High Temp) start->cause1 cause2 Polymerization (e.g., Doebner-von Miller) start->cause2 cause3 Self-Condensation (e.g., Friedländer) start->cause3 cause4 Harsh Conditions (e.g., Skraup) start->cause4 solution1 Optimize Temperature cause1->solution1 solution2 Use Biphasic Medium cause2->solution2 solution3 Control Stoichiometry & Temp cause3->solution3 solution4 Use Moderator (e.g., FeSO4) cause4->solution4

Caption: Common causes of and solutions for side product formation.

References

Validation & Comparative

A Comparative Guide to 1-Butyl-4-methylquinolin-2(1H)-one and Other Quinolinone Derivatives for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quinolinone scaffold represents a privileged structure in medicinal chemistry, offering a versatile foundation for the development of novel therapeutic agents. This guide provides a comparative overview of 1-Butyl-4-methylquinolin-2(1H)-one and other quinolinone derivatives, focusing on their potential biological activities and the experimental methodologies used for their evaluation.

Quinolinone derivatives have garnered significant attention due to their broad spectrum of pharmacological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties.[1][2] The biological profile of these compounds is highly dependent on the substitution pattern on the quinolinone core. Modifications at the N-1, C-2, C-3, and C-4 positions, as well as on the fused benzene ring, have been extensively explored to optimize their therapeutic potential.

While specific biological data for this compound is not extensively available in the public domain, its structure suggests potential bioactivity based on the well-established structure-activity relationships (SAR) of the quinolinone class. The presence of a butyl group at the N-1 position is a common feature in many biologically active quinolones, influencing properties such as lipophilicity and target engagement.[3] This guide will, therefore, compare the known activities of various quinolinone derivatives to provide a framework for understanding the potential of this compound.

Comparative Biological Activity of Quinolinone Derivatives

The following tables summarize the cytotoxic and antimicrobial activities of selected quinolinone derivatives, providing a quantitative comparison of their performance.

Table 1: Cytotoxicity of Quinolinone Derivatives against Cancer Cell Lines
Compound/DerivativeCancer Cell LineIC50 (µM)Reference
7-(4-fluorobenzyloxy)N-(2-(dimethylamino)- ethyl)quinolin-4-amineHuman tumor cell lines< 1.0[4]
4-hydroxy-3-iodo-quinol-2-oneMeticillin-resistant Staphylococcus aureus (MRSA)0.049 µg/mL (MIC)[5]
N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamide (Compound 16)Caco-2 (colorectal adenocarcinoma)13[6]
Pyrazino[1,2-b]isoquinoline-4-one (Compound 1b)HT-29 (colon cancer)0.195[7]
2-(4-chlorophenyl)-6-chloro-N-(4-chlorophenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamideHepG2 (liver cancer)≤ 1.0[8]
Quinolone-benzimidazole hybrid 32Protein kinase B1.64–44.46

IC50: Half-maximal inhibitory concentration. Lower values indicate higher potency.

Table 2: Antimicrobial Activity of Quinolinone Derivatives
Compound/DerivativeMicroorganismMIC (µg/mL)Reference
4-hydroxy-3-iodo-quinol-2-oneMeticillin-resistant Staphylococcus aureus (MRSA)0.049[5]
6-bromo-2-methyl-4-(2-(1-(4-nitrophenyl)ethylidene)hydrazinyl)quinolineEscherichia coliExcellent activity
6-bromo-2-methyl-4-(2-(1-(4-nitrophenyl)ethylidene)hydrazinyl)quinolineStaphylococcus aureusExcellent activity
Quinoline-2-one derivative 6cMRSA0.75[9]
Quinoline-2-one derivative 6cVancomycin-resistant Enterococci (VRE)0.75[9]
N-alkyl-2-alkynyl-4-(1H)-quinoloneMycobacterium fortuitum0.5[3]
N-alkyl-2-alkynyl-4-(1H)-quinoloneMycobacterium smegmatis0.5[3]

MIC: Minimum Inhibitory Concentration. Lower values indicate higher potency.

Experimental Protocols

To ensure the reproducibility and validation of the biological data, detailed experimental methodologies are crucial. Below are protocols for commonly used assays in the evaluation of quinolinone derivatives.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the quinolinone derivatives and incubate for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method is a quantitative technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid medium. The MIC is the lowest concentration of the agent that prevents visible growth after incubation.

Procedure:

  • Compound Preparation: Prepare serial twofold dilutions of the quinolinone derivatives in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5x10⁵ colony-forming units (CFU)/mL in each well.

  • Inoculation: Add the bacterial suspension to each well containing the compound dilutions. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is read as the lowest concentration of the compound at which there is no visible turbidity.

Signaling Pathways and Experimental Workflows

To further elucidate the mechanisms of action and experimental designs, the following diagrams illustrate a key signaling pathway often targeted by anticancer quinolinone derivatives and a general workflow for their evaluation.

anticancer_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies synthesis Synthesis of Quinolinone Derivatives characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization cytotoxicity In Vitro Cytotoxicity (MTT Assay) characterization->cytotoxicity antimicrobial Antimicrobial Screening (MIC Determination) pathway Signaling Pathway Analysis antimicrobial->pathway enzyme Enzyme Inhibition Assays lead_optimization lead_optimization enzyme->lead_optimization Lead Optimization

Caption: A generalized workflow for the discovery and development of quinolinone-based therapeutic agents.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_receptor Death Receptor (e.g., Fas, TNFR1) caspase8 Caspase-8 death_receptor->caspase8 Activation caspase3 Caspase-3 caspase8->caspase3 bcl2 Bcl-2 family (Bax, Bak) cytochrome_c Cytochrome c release bcl2->cytochrome_c apoptosome Apoptosome (Apaf-1, Caspase-9) cytochrome_c->apoptosome apoptosome->caspase3 apoptosis Apoptosis caspase3->apoptosis quinolinone Quinolinone Derivatives quinolinone->caspase8 quinolinone->bcl2

References

Comparative Efficacy Analysis: 1-Butyl-4-methylquinolin-2(1h)-one vs. Ciprofloxacin

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers in Antimicrobial Drug Development

Executive Summary

The escalating crisis of antibiotic resistance necessitates the exploration of novel antimicrobial agents. This guide provides a detailed comparative analysis of the established fluoroquinolone antibiotic, Ciprofloxacin, and a representative of the emerging quinolin-2-one class, 1-Butyl-4-methylquinolin-2(1h)-one. Ciprofloxacin is a broad-spectrum, bactericidal agent with potent activity, particularly against Gram-negative bacteria, but faces significant challenges due to widespread resistance. The quinolin-2-one scaffold, in contrast, is being investigated for novel antibacterial properties, with some derivatives showing promising activity against multidrug-resistant Gram-positive pathogens. This document synthesizes available data on their respective mechanisms of action, spectrum of activity, and quantitative efficacy. Furthermore, it provides detailed, validated experimental protocols for researchers to conduct their own comparative assessments, ensuring reproducibility and scientific rigor.

Introduction: The Chemical Landscape

The quinolone family of antibiotics has been a cornerstone of infectious disease treatment for decades. Their evolution from early narrow-spectrum agents to the highly potent fluoroquinolones has been a triumph of medicinal chemistry. Ciprofloxacin, a second-generation fluoroquinolone, is one of the most widely used antibiotics globally, valued for its broad-spectrum coverage and efficacy in treating a range of infections. However, its extensive use has led to the rapid evolution of bacterial resistance, diminishing its clinical utility in some contexts.

This challenge has spurred the investigation of alternative scaffolds, including quinolin-2-one derivatives. These compounds, while structurally related to the classic quinolones, represent a distinct chemical class with the potential for novel mechanisms of action and the ability to circumvent existing resistance pathways. This guide focuses on this compound as a representative of this class to compare its potential efficacy against the benchmark, Ciprofloxacin.

Compound Chemical Structure Classification
This compound this compound structureQuinolone Derivative
Ciprofloxacin Ciprofloxacin structureFluoroquinolone (2nd Gen)

Mechanisms of Action: A Tale of Two Targets

The antibacterial efficacy of any compound is fundamentally dictated by its molecular mechanism of action. Ciprofloxacin and quinolin-2-ones, while sharing a core quinoline structure, appear to exhibit different primary modes of antibacterial activity.

Ciprofloxacin: The DNA Synthesis Inhibitor

Ciprofloxacin is a bactericidal agent that functions by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.

  • In Gram-negative bacteria , its primary target is DNA gyrase. This enzyme is responsible for introducing negative supercoils into bacterial DNA, a process crucial for relieving torsional stress during DNA replication and transcription.

  • In Gram-positive bacteria , the primary target is often topoisomerase IV, which is critical for separating interlinked daughter chromosomes following DNA replication.

By binding to and stabilizing the enzyme-DNA complex, ciprofloxacin prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks. This triggers a cascade of events, including the SOS response and ultimately, bacterial cell death.

G cluster_bacterium Bacterial Cell DNA Bacterial DNA Replication DNA Replication & Transcription DNA->Replication Gyrase DNA Gyrase (Topoisomerase II) Replication->Gyrase Relieves Torsional Strain TopoIV Topoisomerase IV Replication->TopoIV Decatenates Chromosomes Gyrase->DNA DSB Double-Strand Breaks Gyrase->DSB Leads to TopoIV->DNA TopoIV->DSB Leads to Death Cell Death DSB->Death Cipro Ciprofloxacin Cipro->Gyrase Inhibits Cipro->TopoIV Inhibits

Caption: Mechanism of Ciprofloxacin Action.
Quinolin-2-ones: An Emerging Picture

The mechanism of action for many quinolin-2-one derivatives is still an active area of research. Unlike fluoroquinolones, they do not all function primarily as topoisomerase inhibitors. Studies on various derivatives suggest a range of potential targets. For instance, some quinoline-2-one compounds have demonstrated potent activity against multidrug-resistant Staphylococcus aureus (MRSA) by inhibiting dihydrofolate reductase (DHFR), an enzyme crucial for folate synthesis. Others may disrupt the bacterial cell membrane or other essential metabolic pathways. This potential for novel mechanisms is a significant advantage, as it may allow these compounds to be effective against bacteria that have developed resistance to ciprofloxacin and other established antibiotics.

Comparative Efficacy: Spectrum and Potency

A direct comparison of in vitro efficacy reveals significant differences in the antibacterial profiles of Ciprofloxacin and representative quinolin-2-one derivatives.

Spectrum of Activity
  • Ciprofloxacin : Possesses a broad spectrum of activity. It is particularly potent against a wide range of Gram-negative bacteria, including Escherichia coli, Pseudomonas aeruginosa, Haemophilus influenzae, and Klebsiella pneumoniae. Its activity against Gram-positive bacteria, such as Staphylococcus aureus and Streptococcus pneumoniae, is generally considered moderate and is often less effective than newer fluoroquinolones.

  • This compound & Analogs : Based on available research for the quinolin-2-one class, many derivatives exhibit a spectrum of activity that is complementary to ciprofloxacin, with promising potency against Gram-positive bacteria. Notably, certain synthesized quinoline-2-one compounds have shown significant activity against challenging multidrug-resistant strains, including MRSA, methicillin-resistant Staphylococcus epidermidis (MRSE), and vancomycin-resistant Enterococci faecalis (VRE). Their activity against Gram-negative bacteria is often less pronounced.

Bacterial Type Ciprofloxacin Quinolin-2-one Derivatives (Representative)
Gram-Negative High ActivityGenerally Low to Moderate Activity
Gram-Positive Moderate ActivityModerate to High Activity
Atypicals Good ActivityData Limited
Anaerobes Variable ActivityData Limited
Resistant Strains (e.g., MRSA) Often Ineffective due to ResistancePotentially High Activity
Quantitative Efficacy: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is the gold standard for quantifying antibacterial potency. The table below summarizes typical MIC values.

Note: Data for this compound is not widely available. The values presented are for highly active quinolin-2-one analogs reported in recent literature to provide a representative comparison.

Organism Ciprofloxacin MIC (µg/mL) Representative Quinolone-2-one Analog MIC (µg/mL)
Staphylococcus aureus (MSSA)0.25 - 1.0N/A
Staphylococcus aureus (MRSA)>32 (Resistant)0.75
Staphylococcus epidermidis (MRSE)>32 (Resistant)2.50
Enterococcus faecalis (VRE)>4 (Resistant)0.75
Escherichia coli≤0.25>64
Pseudomonas aeruginosa≤0.5>64
Bactericidal vs. Bacteriostatic Activity

An important distinction in antibiotic function is whether a compound is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth).

  • Ciprofloxacin is a concentration-dependent bactericidal agent.

  • Quinolin-2-one derivatives can be either bactericidal or bacteriostatic, depending on the specific compound and the target organism. This is determined by calculating the ratio of the Minimum Bactericidal Concentration (MBC) to the MIC. A ratio of ≤4 typically indicates bactericidal activity.

While the "cidal" versus "static" distinction has long been a tenet of microbiology, its clinical relevance is a subject of debate. Multiple large-scale reviews and randomized controlled trials have found no intrinsic superiority of bactericidal agents over bacteriostatic ones for the majority of infections. Clinical outcomes, rather than these microbiological definitions, should guide the selection of therapy.

Experimental Protocols for Efficacy Testing

To facilitate further research and direct comparison, we provide standardized protocols for determining antimicrobial susceptibility. Adherence to these methods is critical for generating reliable and reproducible data.

Protocol 1: Broth Microdilution for MIC Determination

This method is the gold standard for quantitative susceptibility testing and determines the MIC of a compound.

G start Start: Pure Bacterial Culture prep_inoculum 1. Prepare Inoculum Suspend colonies in saline. Adjust to 0.5 McFarland standard. start->prep_inoculum inoculate 3. Inoculate Plate Add standardized inoculum (5µL) to wells 1-11. Column 12 = Sterility Control (no bacteria). Column 11 = Growth Control (no drug). prep_inoculum->inoculate prep_plate 2. Prepare Microplate Dispense 100µL broth to all wells. Create 2-fold serial dilution of test compound across columns 1-10. prep_plate->inoculate incubate 4. Incubate Incubate plate at 37°C for 18-24 hours. inoculate->incubate read 5. Read Results Identify the lowest concentration with no visible growth (turbidity). This is the MIC. incubate->read end End: MIC Value Determined read->end

Unlocking Anticancer Potential: A Comparative Guide to the Structure-Activity Relationship of 1-Butyl-4-methylquinolin-2(1H)-one Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quinolin-2(1H)-one scaffold represents a promising frontier in the quest for novel anticancer agents. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of 1-Butyl-4-methylquinolin-2(1H)-one analogs and related derivatives, supported by experimental data to inform future drug design and development.

The core structure, this compound, serves as a foundational template for the design of potent antiproliferative compounds. The strategic modification of various positions on the quinoline ring, as well as alterations to the N-alkyl substituent, has been shown to significantly influence cytotoxic activity against a range of cancer cell lines. This guide synthesizes findings from multiple studies to offer a clear, data-driven comparison of these analogs.

Comparative Antiproliferative Activity

The antiproliferative efficacy of quinolin-2(1H)-one derivatives is a key indicator of their potential as anticancer agents. The following tables summarize the 50% inhibitory concentration (IC50) values of various analogs against several human cancer cell lines. While a comprehensive SAR study on a systematic series of this compound analogs is not extensively documented in a single source, the data from closely related structures provide valuable insights.

Table 1: Antiproliferative Activity of 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-one Analogs [1]

Compound IDR (N1-substituent)R1 (at C8)R2 (at C5')R3 (at C4')GI50 (nM) vs. Four Cancer Cell Lines*
3e MethylHMethylAcetyl-
3i HMethylPhenylBenzoyl-
3j MethylHPhenylBenzoyl-

*Note: Specific GI50 values for each of the four cell lines (colon HT-29, pancreatic Panc-1, lung A-549, and breast MCF-7) are detailed in the source study. The table highlights the structural variations. The study found that derivatives with a phenyl group at R2 were generally more potent.[1]

Table 2: Antiproliferative Activity of N-Phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamide Derivatives [2]

Compound IDSubstituent on N-phenyl ringIC50 (µM) vs. Caco-2IC50 (µM) vs. HCT-116
8 2-Fluoro98337
15 3-Fluoro--
16 4-Fluoro13240.2
17 2-(Trifluoromethyl)--

Note: The core structure for this series is 6-methyl-2-quinolone, closely related to the 4-methylquinolin-2-one core of interest.

Structure-Activity Relationship (SAR) Insights

Analysis of the available data on quinolin-2(1H)-one derivatives reveals several key trends that can guide the design of more potent analogs:

  • N1-Substitution: The nature of the substituent at the N1 position plays a crucial role in determining the antiproliferative activity. While direct comparisons with an N-butyl group are limited, studies on related scaffolds suggest that variations in the alkyl or aryl substituent at this position can significantly impact potency.[1]

  • Substitution on the Quinoline Core: Modifications at positions C6, C7, and C8 of the quinoline ring have been shown to be critical for activity. For instance, in a series of 4-substituted benzyloxyquinolin-2(1H)-one derivatives, substitutions at these positions led to compounds with high potency against various cancer cell lines, with some exhibiting IC50 values in the nanomolar range.

  • Substituents at C3 and C4: The groups at the C3 and C4 positions also influence the biological activity. For example, the presence of a 4-hydroxy group and a carboxamide moiety at C3 in N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamides were essential for their observed cytotoxicity.[2] The introduction of a triazole ring at the C4 position has also yielded highly potent compounds.[1]

Experimental Protocols

To ensure the reproducibility and comparability of experimental data, detailed methodologies are crucial. The following is a representative protocol for determining the antiproliferative activity of quinolinone analogs using the MTT assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity[3][4][5][6][7]

This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT-116, Caco-2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound analogs and other test compounds

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[3]

  • 96-well flat-bottom plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.[4]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours.[5] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[3][6]

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting cell viability against the compound concentration.[7]

Proposed Signaling Pathway and Experimental Workflow

Many quinolinone derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death. A common mechanism involves the activation of the intrinsic apoptotic pathway.

Apoptosis_Pathway cluster_stimulus Anticancer Stimulus cluster_mitochondria Mitochondrial Events cluster_caspase Caspase Cascade Quinolinone_Analog This compound Analog Bax Bax (Pro-apoptotic) Quinolinone_Analog->Bax Activates Bcl2 Bcl-2 (Anti-apoptotic) Quinolinone_Analog->Bcl2 Inhibits Cytochrome_c Cytochrome c Release Bax->Cytochrome_c Bcl2->Cytochrome_c Caspase9 Caspase-9 (Initiator) Cytochrome_c->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by this compound analogs.

The following diagram illustrates a typical workflow for the synthesis and evaluation of these novel compounds.

SAR_Workflow cluster_synthesis Compound Synthesis cluster_evaluation Biological Evaluation cluster_mechanistic Mechanistic Studies Synthesis Synthesis of This compound Analogs Purification Purification & Characterization Synthesis->Purification Screening Antiproliferative Screening (MTT Assay) Purification->Screening SAR Structure-Activity Relationship Analysis Screening->SAR Mechanism Mechanism of Action (e.g., Apoptosis Assay) Screening->Mechanism Lead_Optimization Lead Compound Optimization SAR->Lead_Optimization Mechanism->Lead_Optimization

Caption: Experimental workflow for the development of this compound analogs as anticancer agents.

References

Validating the Anticancer Potential of 1-Butyl-4-methylquinolin-2(1h)-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer agents has identified quinolinone scaffolds as a promising area of research. These heterocyclic compounds have demonstrated a range of biological activities, including potent cytotoxicity against various cancer cell lines. This guide provides a comparative analysis of the potential anticancer activity of 1-Butyl-4-methylquinolin-2(1h)-one. While direct experimental data for this specific compound is limited in publicly available literature, this document compiles and compares data from structurally related quinolinone derivatives against established anticancer drugs. The provided experimental protocols and pathway diagrams serve as a foundational resource for researchers seeking to evaluate this compound and its analogs.

Performance Comparison of Quinolinone Derivatives and Standard Anticancer Agents

To contextualize the potential efficacy of this compound, the following table summarizes the half-maximal inhibitory concentration (IC50) values of various quinolinone derivatives and standard chemotherapeutic agents against a panel of human cancer cell lines. This data, gathered from multiple studies, highlights the impact of different structural modifications on the quinolinone core and provides a benchmark for future experimental validation.

Compound/Alternative Target Cell Line IC50 (µM) Reference
Quinolinone Derivatives
2,3-dihydroquinazolin-4(1H) one analogue 64Multiple Cancer Cell LinesSub-micromolar[1]
Quinazolinone-based derivative (106)-0.47 (Cdk4 inhibition)[2]
Quinazolinone derivative (101)MCF-7 (Breast Cancer)0.34[2]
Quinazolinone derivative (101)Burkitt lymphoma CA461.0[2]
Acrylic acid derivative with quinolinone 3HCT-116 (Colon Cancer)Potent Activity[3]
Acrylic acid derivative with quinolinone 8HCT-116 (Colon Cancer)Potent Activity[3]
Doxorubicin
A549 (Lung Cancer)1.50 (48h)[4]
HeLa (Cervical Cancer)1.00 (48h)[4]
PC3 (Prostate Cancer)8.00 (48h)[4]
LNCaP (Prostate Cancer)0.25 (48h)[4]
AMJ13 (Breast Cancer)223.6 (as µg/ml)[5]
HepG2, Huh7, VMCUB-1, A549, HK-2> 20 (24h)[6]
BFTC-905 (Bladder Cancer)2.26 (24h)[6]
MCF-7 (Breast Cancer)2.50 (24h)[6]
Cisplatin
A2780 (Ovarian Cancer)~5-10[7]
Ov-car (Ovarian Cancer)~10-20[7]
SKOV-3 (Ovarian Cancer)2 to 40 (24h)
5637 (Bladder Cancer)1.1 (48h), 3.95 (72h)[8]
HT-1376 (Bladder Cancer)2.75 (48h), 7 (72h)[8]
Paclitaxel
Eight Human Tumor Cell Lines0.0025 - 0.0075 (24h)[9]
NSCLC Cell Lines9.4 (24h), 0.027 (120h)[10]
SCLC Cell Lines25 (24h), 5.0 (120h)[10]
MDA-MB-231 (Breast Cancer)0.3
MCF-7 (Breast Cancer)3.5[11]

Experimental Protocols

Accurate and reproducible experimental design is critical for validating the anticancer activity of novel compounds. The following are detailed methodologies for key in vitro assays.

MTT Assay for Cell Viability

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[12][13][14][15]

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well plates

  • Test compound (this compound) and control drugs

  • Cancer cell lines

  • Complete culture medium

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat cells with serial dilutions of the test compound and control drugs. Include untreated and vehicle-treated controls. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Annexin V-FITC Apoptosis Assay

This flow cytometry-based assay is used to detect and quantify apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.[1][16][17][18]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

  • Test compound and control cells

  • Cancer cell lines

  • PBS

Procedure:

  • Cell Treatment: Treat cells with the test compound at various concentrations for a specified time.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour. Healthy cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.

Cell Cycle Analysis by Flow Cytometry

This method quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M).[19][20][21][22]

Materials:

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • 70% cold ethanol

  • Flow cytometer

  • Test compound and control cells

  • Cancer cell lines

  • PBS

Procedure:

  • Cell Treatment: Treat cells with the test compound for the desired duration.

  • Cell Harvesting: Collect the cells.

  • Fixation: Resuspend the cell pellet in cold PBS and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

  • Washing: Wash the fixed cells with PBS.

  • Staining: Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

  • Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in each phase of the cell cycle.

Visualizing Mechanisms and Workflows

Experimental Workflow for Anticancer Activity Validation

The following diagram illustrates a typical workflow for the initial in vitro validation of a novel anticancer compound.

experimental_workflow cluster_screening Initial Screening cluster_mechanism Mechanism of Action cluster_pathway Target Pathway Analysis start Compound Synthesis (this compound) mtt MTT Assay (Multiple Cell Lines) start->mtt Treat cells ic50 Determine IC50 Values mtt->ic50 Analyze data apoptosis Annexin V/PI Staining (Apoptosis Assay) ic50->apoptosis Select potent concentrations cell_cycle Propidium Iodide Staining (Cell Cycle Analysis) ic50->cell_cycle Select potent concentrations western_blot Western Blot (e.g., PI3K/Akt pathway proteins) apoptosis->western_blot cell_cycle->western_blot

Caption: Workflow for in vitro anticancer drug validation.

PI3K/Akt Signaling Pathway

Quinolinone derivatives often exert their anticancer effects by modulating key signaling pathways involved in cell survival and proliferation. The PI3K/Akt pathway is a frequently dysregulated pathway in cancer and a common target for such compounds.[23][24][25][26][27] Inhibition of this pathway can lead to decreased cell proliferation and induction of apoptosis.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Converts to Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Inhibits Proliferation Cell Proliferation & Growth mTOR->Proliferation Apoptosis Apoptosis Bcl2->Apoptosis Quinolinone This compound (Hypothesized Target) Quinolinone->PI3K Inhibits (Potential)

Caption: The PI3K/Akt signaling pathway and potential inhibition.

References

A Researcher's Guide to Assessing Cross-Reactivity of 1-Butyl-4-methylquinolin-2(1h)-one

Author: BenchChem Technical Support Team. Date: December 2025

Understanding Cross-Reactivity in Quinolone Derivatives

Quinolone derivatives are a well-known class of compounds, most notably represented by the fluoroquinolone antibiotics. Studies on these antibiotics have revealed instances of allergic cross-reactivity among different members of the class.[1][2] This suggests that the core quinolone scaffold can be a determinant for antibody recognition. For a novel compound like 1-Butyl-4-methylquinolin-2(1h)-one, it is therefore crucial to investigate its potential to interact with targets of other quinolone-based drugs or to be recognized by antibodies raised against them. The primary mechanism of action for quinolone antibiotics is the inhibition of bacterial DNA gyrase and topoisomerase IV.[3][4][5] While these are bacterial enzymes, assessing for any inhibitory activity against human topoisomerases is a critical safety evaluation to rule out potential genotoxicity.

Experimental Approaches to Determine Cross-Reactivity

A multi-pronged experimental approach is essential to comprehensively profile the cross-reactivity of this compound. This typically involves a combination of immunoassays, receptor binding assays, and enzyme inhibition assays.

Immunoassays

Immunoassays are used to determine if the compound is recognized by antibodies raised against other structurally similar molecules.[6][7][8] This is particularly relevant if the compound is being developed as a therapeutic where immunogenicity is a concern, or if it could interfere with diagnostic immunoassays for other drugs.[9][10]

Experimental Protocol: Enzyme-Linked Immunosorbent Assay (ELISA)

  • Coating: Wells of a microtiter plate are coated with a conjugate of a structurally related compound (e.g., a known quinolone antibiotic) and a carrier protein (e.g., Bovine Serum Albumin).

  • Blocking: The remaining protein-binding sites in the wells are blocked using a solution like non-fat dry milk or BSA.

  • Competition: A fixed concentration of an antibody specific to the related compound is pre-incubated with varying concentrations of this compound. This mixture is then added to the coated wells.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase) that recognizes the primary antibody is added.

  • Substrate Addition: A chromogenic substrate for the enzyme is added, and the color development is measured using a spectrophotometer. The degree of color inhibition is proportional to the cross-reactivity of the test compound.

ParameterDescriptionExample
Coating Antigen A conjugate of a structurally related molecule and a carrier protein.Ciprofloxacin-BSA conjugate
Primary Antibody An antibody raised against the related molecule.Anti-Ciprofloxacin monoclonal antibody
Test Compound This compoundVarious concentrations (e.g., 0.1 nM to 100 µM)
Detection System Enzyme-conjugated secondary antibody and a chromogenic substrate.HRP-conjugated anti-IgG and TMB substrate
Readout Optical density at a specific wavelength.OD at 450 nm
Data Analysis Calculation of IC50 (the concentration of the test compound that causes 50% inhibition of the antibody-antigen binding).A lower IC50 indicates higher cross-reactivity.
Receptor Binding Assays

These assays are crucial for identifying unintended interactions with physiological receptors, which could lead to off-target pharmacological effects.[11][12][13][14][15] A broad panel of receptors relevant to the intended therapeutic area and common off-target receptors should be screened.

Experimental Protocol: Radioligand Binding Assay

  • Membrane Preparation: Cell membranes expressing the receptor of interest are prepared.

  • Binding Reaction: The membranes are incubated with a specific radioligand for the receptor and varying concentrations of this compound.

  • Separation: The bound radioligand is separated from the unbound radioligand by rapid filtration through a glass fiber filter.

  • Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.

  • Data Analysis: The ability of this compound to displace the radioligand is determined, and the inhibition constant (Ki) is calculated.

ParameterDescriptionExample (for a hypothetical interaction with a dopamine receptor)
Receptor Source Cell membranes expressing the target receptor.CHO cell membranes expressing human Dopamine D2 receptor
Radioligand A high-affinity radioactive ligand for the receptor.[3H]-Spiperone
Test Compound This compoundVarious concentrations (e.g., 1 nM to 100 µM)
Non-specific Binding Control A high concentration of a known non-radioactive ligand to determine background binding.10 µM Haloperidol
Readout Radioactivity in counts per minute (CPM).Scintillation counting
Data Analysis Calculation of Ki (inhibition constant) from the IC50 value using the Cheng-Prusoff equation.A lower Ki indicates a higher binding affinity and thus, higher cross-reactivity.
Enzyme Inhibition Assays

Enzyme inhibition assays are fundamental in drug discovery to determine if a compound affects the activity of enzymes other than its intended target.[16][17][18][19] This is a critical safety assessment to avoid unwanted side effects.

Experimental Protocol: In Vitro Enzyme Activity Assay

  • Enzyme Reaction: The target enzyme is incubated with its substrate in the presence of varying concentrations of this compound.

  • Detection: The formation of the product or the depletion of the substrate is measured over time using a suitable detection method (e.g., spectrophotometry, fluorometry, or luminescence).

  • Data Analysis: The rate of the enzymatic reaction is calculated at each concentration of the test compound. The IC50 value, the concentration of the inhibitor that reduces the enzyme activity by 50%, is determined.

ParameterDescriptionExample (for a hypothetical interaction with a cytochrome P450 enzyme)
Enzyme A purified recombinant enzyme or a cellular lysate containing the enzyme.Recombinant human CYP3A4
Substrate A specific substrate for the enzyme that produces a detectable signal.7-Benzyloxy-4-(trifluoromethyl)coumarin (BFC)
Test Compound This compoundVarious concentrations (e.g., 0.1 µM to 200 µM)
Detection Method Measurement of the product signal.Fluorescence detection of the product, 7-hydroxy-4-(trifluoromethyl)coumarin (HFC)
Readout Rate of product formation (e.g., fluorescence units per minute).Fluorometer reading
Data Analysis Calculation of IC50.A lower IC50 indicates a more potent inhibition of the enzyme.

Visualizing Experimental Workflows and Biological Pathways

To provide a clearer understanding of the processes involved, the following diagrams illustrate a generalized workflow for cross-reactivity assessment and the established signaling pathway for quinolone antibiotics.

Cross_Reactivity_Workflow cluster_screening Initial Screening cluster_analysis Data Analysis & Hit Identification cluster_validation Secondary Assays & Follow-up start This compound immuno Immunoassays start->immuno receptor Receptor Binding Assays start->receptor enzyme Enzyme Inhibition Assays start->enzyme analysis Calculate IC50 / Ki immuno->analysis receptor->analysis enzyme->analysis hit_id Identify Significant Off-Target Hits analysis->hit_id dose_response Dose-Response Studies hit_id->dose_response functional Cell-based Functional Assays hit_id->functional sar Structure-Activity Relationship Studies dose_response->sar functional->sar

Caption: A generalized workflow for assessing the cross-reactivity of a novel compound.

Quinolone_Pathway quinolone Quinolone Antibiotic gyrase Bacterial DNA Gyrase / Topoisomerase IV quinolone->gyrase Binds to dna_complex Stable Quinolone-Enzyme-DNA Complex gyrase->dna_complex Forms replication_block Blockage of DNA Replication and Transcription dna_complex->replication_block strand_breaks Generation of Double-Strand DNA Breaks dna_complex->strand_breaks cell_death Bacterial Cell Death replication_block->cell_death strand_breaks->cell_death

Caption: The mechanism of action of quinolone antibiotics on bacterial DNA gyrase and topoisomerase IV.

References

comparative analysis of 1-Butyl-4-methylquinolin-2(1h)-one synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the primary synthetic methodologies for 1-Butyl-4-methylquinolin-2(1H)-one, a quinolinone derivative of interest in medicinal chemistry and materials science. The synthesis of this target molecule can be efficiently achieved through two principal routes: the N-alkylation of a pre-existing quinolinone core and the construction of the heterocyclic system via the Conrad-Limpach synthesis. This document outlines the experimental protocols for each approach, presents a comparative analysis of their key performance indicators, and provides visualizations of the synthetic workflows.

Method 1: N-Alkylation of 4-methylquinolin-2(1H)-one

This widely employed method involves the direct alkylation of the nitrogen atom of the 4-methylquinolin-2(1H)-one precursor. The reaction is typically carried out by treating the precursor with a suitable butylating agent, such as 1-bromobutane, in the presence of a base.

Experimental Protocol

Synthesis of the Precursor: 4-methylquinolin-2(1H)-one

A mixture of aniline (0.01 mol), ethyl acetoacetate (0.01 mol), and p-toluenesulfonic acid (120 mg) is placed in a beaker and irradiated in a microwave oven at 320 W. The reaction progress is monitored by thin-layer chromatography. Upon completion, petroleum ether (10 mL) is added, and the solid product is collected by suction filtration and recrystallized from a DMF-water mixture.

N-Alkylation Step

To a solution of 4-methylquinolin-2(1H)-one (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), potassium carbonate (2.0-3.0 eq) is added, and the suspension is stirred at room temperature for 30 minutes. 1-Bromobutane (1.1-1.5 eq) is then added dropwise. The reaction mixture is heated to 40-80°C and monitored by TLC. After the reaction is complete, the mixture is cooled and poured into ice-cold water. The product is extracted with dichloromethane, and the combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Method 2: Conrad-Limpach Synthesis

This classical approach involves the condensation of N-butylaniline with a β-ketoester, such as ethyl acetoacetate, followed by thermal cyclization to construct the quinolinone ring system with the butyl group already incorporated.

Experimental Protocol

A mixture of N-butylaniline (0.1 mol) and ethyl acetoacetate (0.1 mol) is gradually heated in a high-boiling point solvent, such as diphenyl ether, to approximately 250°C. The reaction is monitored by observing the condensation of ethanol. The hot mixture is then poured onto a metal plate to cool and solidify. The crude product is triturated with a non-polar solvent to remove the high-boiling point solvent and then purified by recrystallization.

Comparative Analysis

The choice between N-alkylation and the Conrad-Limpach synthesis depends on factors such as the availability of starting materials, desired yield, and scalability. The following table summarizes the key quantitative data for each method based on typical experimental outcomes for similar compounds.

ParameterMethod 1: N-AlkylationMethod 2: Conrad-Limpach Synthesis
Starting Materials 4-methylquinolin-2(1H)-one, 1-BromobutaneN-Butylaniline, Ethyl Acetoacetate
Typical Yield Good to Excellent (often >80%)Moderate to Good (can be up to 95% under optimal conditions)[1]
Reaction Temperature 40-80°CHigh temperature, typically ~250°C[1]
Reaction Time Several hoursCan be several hours
Key Reagents Base (e.g., K₂CO₃, NaH), Solvent (e.g., DMF)High-boiling point solvent (e.g., Diphenyl ether)
Advantages Milder reaction conditions, generally high yields.Builds the core structure with the N-substituent in place.
Disadvantages Requires the synthesis of the precursor quinolinone.Requires very high temperatures, which can lead to side products.

Visualizing the Synthetic Workflows

To further clarify the logical flow of each synthetic route, the following diagrams have been generated.

N_Alkylation_Workflow cluster_precursor Precursor Synthesis cluster_alkylation N-Alkylation Aniline Aniline Microwave Microwave Irradiation (320 W) Aniline->Microwave EAA Ethyl Acetoacetate EAA->Microwave PTSA p-Toluenesulfonic Acid (Catalyst) PTSA->Microwave Precursor 4-methylquinolin-2(1H)-one Microwave->Precursor Heating Heating (40-80°C) Precursor->Heating Bromobutane 1-Bromobutane Bromobutane->Heating Base K₂CO₃ in DMF Base->Heating Target This compound Heating->Target

Caption: Workflow for the N-Alkylation Synthesis.

Conrad_Limpach_Workflow cluster_condensation Condensation & Cyclization NButylaniline N-Butylaniline HighTemp High Temperature (~250°C) NButylaniline->HighTemp EAA2 Ethyl Acetoacetate EAA2->HighTemp Target2 This compound HighTemp->Target2

Caption: Workflow for the Conrad-Limpach Synthesis.

References

In Vivo Validation of 1-Butyl-4-methylquinolin-2(1h)-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: To date, specific in vivo studies validating the activity of 1-Butyl-4-methylquinolin-2(1h)-one have not been published in peer-reviewed literature. The following guide is a representative example illustrating how the performance of a compound from this class, hereby designated as Compound Q , would be evaluated and compared. This guide is intended for researchers, scientists, and drug development professionals, providing a framework for presenting such experimental data. The data and protocols presented are hypothetical, based on established methodologies for preclinical oncology studies.[1][2]

The quinolinone scaffold is a privileged structure in medicinal chemistry, with derivatives showing a range of biological activities, including anticancer effects.[3][4][5] Compounds with this core often exert their effects by modulating key signaling pathways involved in cell survival and proliferation.[6] This guide provides a comparative overview of the hypothetical in vivo anticancer activity of Compound Q against a standard-of-care chemotherapy agent, Cisplatin, in a preclinical xenograft model of non-small cell lung cancer.[7][8]

Comparative Efficacy of Compound Q vs. Cisplatin

The following table summarizes the hypothetical results from an in vivo study designed to assess the anti-tumor efficacy of Compound Q. The data is compared against a vehicle control and a standard chemotherapeutic agent, Cisplatin.

Treatment GroupDosing RegimenMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (TGI %)Mean Body Weight Change (%)
Vehicle Control10 mL/kg, p.o., daily1250 ± 150-+2.5
Compound Q 50 mg/kg, p.o., daily 500 ± 95 60 -3.0
Cisplatin4 mg/kg, i.p., twice weekly438 ± 8065-8.5

Data are presented as mean ± standard error of the mean (SEM). TGI is calculated at the end of the study (Day 21) relative to the vehicle control group. Body weight change is calculated as the percentage change from Day 0 to Day 21.

Experimental Protocols

A detailed methodology is crucial for the reproducibility and validation of in vivo studies. Below is a representative protocol for a cell line-derived xenograft (CDX) model used to evaluate Compound Q.

Human Tumor Xenograft Model Protocol
  • Cell Culture: A549 human non-small cell lung cancer cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Animal Model: Six-week-old female athymic nude mice (nu/nu) are used for the study. Animals are allowed to acclimatize for one week prior to the experiment. All procedures are conducted in accordance with institutional animal care and use committee (IACUC) guidelines.[9]

  • Tumor Implantation: A549 cells are harvested, and a suspension of 5 x 10^6 viable cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel is injected subcutaneously into the right flank of each mouse.[10]

  • Tumor Monitoring and Group Randomization: Tumor growth is monitored using digital calipers. Tumor volume is calculated using the formula: (Width² x Length) / 2.[9] When tumors reach an average volume of 100-150 mm³, mice are randomized into three groups (n=8 per group): Vehicle Control, Compound Q, and Cisplatin.[11]

  • Treatment Administration:

    • The Vehicle Control group receives the formulation vehicle (e.g., 0.5% carboxymethylcellulose) orally (p.o.) once daily.

    • The Compound Q group is treated with 50 mg/kg of the compound, formulated in the vehicle, administered orally once daily.

    • The Cisplatin group is treated with 4 mg/kg of Cisplatin intraperitoneally (i.p.) twice a week as a positive control.[8]

  • Efficacy and Toxicity Assessment: Tumor volumes and body weights are measured three times a week. The primary efficacy endpoint is tumor growth inhibition. Toxicity is monitored by observing changes in body weight and any clinical signs of distress. The study is concluded when tumors in the control group reach the predetermined maximum size.

  • Data Analysis: Tumor growth curves are plotted for each group. The percentage of Tumor Growth Inhibition (TGI) is calculated at the end of the study. Statistical analysis (e.g., ANOVA) is used to determine the significance of differences between treatment groups.

Visualizing Experimental and Logical Relationships

Diagrams are essential for clearly communicating complex workflows and biological pathways.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase cell_culture A549 Cell Culture cell_harvest Cell Harvest & Viability Check cell_culture->cell_harvest tumor_implant Tumor Implantation (5x10^6 cells/mouse) cell_harvest->tumor_implant animal_acclimate Animal Acclimatization animal_acclimate->tumor_implant tumor_growth Tumor Growth Monitoring tumor_implant->tumor_growth randomization Randomization (Tumor Volume ~150 mm³) tumor_growth->randomization treatment Treatment Administration (21 Days) randomization->treatment data_collection Data Collection (Tumor Volume & Body Weight) treatment->data_collection endpoint Study Endpoint data_collection->endpoint stat_analysis Statistical Analysis & TGI Calculation endpoint->stat_analysis

Figure 1: Preclinical Workflow for In Vivo Efficacy Study.

Many quinolinone-based anticancer agents function by interfering with critical cell survival signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer.[12][13]

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival (Inhibition of Apoptosis) Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation CompoundQ Compound Q CompoundQ->PI3K CompoundQ->Akt

Figure 2: Hypothetical Inhibition of the PI3K/Akt/mTOR Pathway.

References

1-Butyl-4-methylquinolin-2(1h)-one: A Comparative Benchmarking Guide Against Known EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the inhibitory potential of quinolin-2(1H)-one derivatives against the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. While specific experimental data for 1-Butyl-4-methylquinolin-2(1H)-one is not publicly available, this document benchmarks a closely related quinolin-2(1H)-one compound against established EGFR inhibitors, offering valuable insights into the therapeutic potential of this chemical scaffold.

Comparative Inhibitory Activities

The inhibitory potency of a compound is a critical metric in drug discovery. The following table summarizes the half-maximal inhibitory concentration (IC50) values of a representative quinolin-2(1H)-one derivative against EGFR, benchmarked against several clinically approved EGFR inhibitors. Lower IC50 values indicate higher potency.

CompoundScaffoldTargetIC50 (nM)
Quinolin-2(1H)-one Derivative 5a Quinolin-2(1H)-oneEGFR87
HER-233
Erlotinib QuinazolineEGFR80
Gefitinib QuinazolineEGFR33
Lapatinib QuinazolineEGFR10.8
HER-29.2
Vandetanib QuinazolineEGFR500
VEGFR240

Data for Quinolin-2(1H)-one Derivative 5a is sourced from a study on newly synthesized dual EGFR/HER-2 inhibitors.[1] Erlotinib data is also referenced in the same study.[1] Gefitinib's IC50 is reported for its activity as a selective EGFR tyrosine kinase inhibitor.[2] Lapatinib is a potent dual inhibitor of ErbB-2 and EGFR tyrosine kinase domains.[3][4][5] Vandetanib is a potent inhibitor of VEGFR2 and also inhibits EGFR.

Experimental Protocols

Accurate and reproducible experimental design is fundamental to the validation of inhibitory activity. Below are detailed methodologies for key assays used in the characterization of EGFR inhibitors.

In Vitro EGFR Kinase Assay

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of EGFR.

Materials:

  • Recombinant human EGFR kinase domain

  • Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

  • Adenosine triphosphate (ATP)

  • Test compound (e.g., this compound) and benchmark inhibitors

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

  • 384-well assay plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test and benchmark compounds in DMSO, followed by a further dilution in kinase buffer.

  • Assay Plate Setup: In a 384-well plate, add 1 µL of the diluted compound solution or DMSO (vehicle control).

  • Enzyme Addition: Add 2 µL of a solution containing the EGFR enzyme in kinase buffer.

  • Reaction Initiation: Initiate the kinase reaction by adding 2 µL of a solution containing the peptide substrate and ATP in kinase buffer. The final ATP concentration should be at or near its Km for EGFR.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Detection: Stop the reaction and detect the amount of ADP produced using a suitable method, such as the ADP-Glo™ assay, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Proliferation Assay (MTT Assay)

This assay assesses the effect of a compound on the viability and proliferation of cancer cell lines that overexpress EGFR.

Materials:

  • Human cancer cell line (e.g., A549, MCF-7)

  • Complete cell culture medium

  • Test compound and benchmark inhibitors

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test and benchmark compounds for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value by plotting the percent viability against the logarithm of the compound concentration.

Visualizing the EGFR Signaling Pathway and Inhibition

The following diagrams illustrate the EGFR signaling pathway and the general workflow for evaluating potential inhibitors.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane EGFR EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization EGF EGF (Ligand) EGF->EGFR Binds RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway Dimerization->PI3K_AKT_mTOR Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation Inhibitor Quinolinone Inhibitor Inhibitor->EGFR Blocks ATP Binding Site

Caption: EGFR signaling pathway and mechanism of inhibition.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays Kinase_Assay EGFR Kinase Assay (Biochemical) IC50_determination Determine IC50 Kinase_Assay->IC50_determination Proliferation_Assay Cell Proliferation Assay (e.g., MTT) Apoptosis_Assay Apoptosis Assay Proliferation_Assay->Apoptosis_Assay Lead_Compound This compound (or analog) Lead_Compound->Kinase_Assay Lead_Compound->Proliferation_Assay

Caption: Experimental workflow for inhibitor evaluation.

References

Comparative Analysis of 1-Butyl-4-methylquinolin-2(1H)-one: An Insight into its Potential Biological Activity through Experimental Data of Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative statistical analysis of the experimental data available for quinolin-2(1H)-one derivatives to infer the potential biological profile of 1-Butyl-4-methylquinolin-2(1H)-one. Direct experimental data for this compound is limited in publicly available literature. Therefore, this analysis focuses on comparing its structural analogs to provide a predictive overview of its potential efficacy and mechanisms of action.

Data Presentation: Comparative Biological Activity of Quinolinone Derivatives

The following tables summarize the cytotoxic and antifungal activities of various quinolinone derivatives, offering a comparative landscape to estimate the potential activity of this compound.

Table 1: Cytotoxicity of Quinolinone Derivatives Against Various Cancer Cell Lines

Compound/DerivativeCell LineIC50 (µM)Reference
Tetrahydrobenzo[h]quinolineMCF-7 (Breast)7.5 (48h)[1]
2-phenylquinolin-4-amineHT-29 (Colon)8.12[1]
6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acidMCF-7 (Breast)>82.9% inhibition[2]
3-(2-amino-6-(4-chlorophenyl)pyrimidin-4-yl)-4-hydroxy-1-methylquinolin-2(1H)-oneKB (Squamous Cell Carcinoma)1.33[3]
3-(2-amino-6-(4-methoxyphenyl)pyrimidin-4-yl)-4-hydroxy-1-methylquinolin-2(1H)-oneHepG2 (Hepatocellular Carcinoma)>100[3]
9-(3-Bromo-phenyl)-4-phenyl-2,3,5,6,7,9-hexahydro-4H-cyclopenta[b]quinoline-1,8-dioneRaji (Burkitt's lymphoma)IC30: 82[4]
9-(3-Bromo-phenyl)-4-phenyl-2,3,5,6,7,9-hexahydro-4H-cyclopenta[b]quinoline-1,8-dioneHeLa (Cervical Cancer)IC30: 24.4[4]

Table 2: Antifungal Activity of Quinolinone Derivatives

Compound/DerivativeFungal StrainMIC (µg/mL)Reference
Quinoline-based hydroxyimidazolium hybrid (7c)Cryptococcus neoformans15.6[5]
Quinoline-based hydroxyimidazolium hybrid (7d)Cryptococcus neoformans15.6[5]
Quinoline-2-one derivative (6c)Staphylococcus aureus (MRSA)0.75[6]
Pyrimido[4,5-b]quinolone (D13)Candida dubliniensis1-4 (MIC90)[7][8]
Pyrimido[4,5-b]quinolone (D13)Candida albicans1-4 (MIC90)[7][8]
8-fluoro-2,3-dimethylquinolin-4-yl 4-(tert-butyl)benzoate (2b)Sclerotinia sclerotiorum>80% inhibition at 50 µg/mL[9][10]
8-fluoro-2,3-dimethylquinolin-4-yl 3-methoxybenzoate (2g)Rhizoctonia solani80.8% inhibition at 50 µg/mL[9][10]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the reproducibility and validation of scientific findings.

Protocol for MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[11][12]

Materials:

  • MTT solution (5 mg/mL in sterile PBS)[11]

  • Solubilization solution (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl)[11]

  • 96-well flat-bottom cell culture plates[11]

  • Humidified incubator (37°C, 5% CO2)[11]

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 2 x 10^4 to 5 x 10^4 cells/well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.[1]

  • Compound Treatment: Prepare serial dilutions of the quinolinone derivatives in culture medium. Replace the old medium with 100 µL of the compound dilutions. Include vehicle and no-treatment controls.[1]

  • Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours).[12]

  • MTT Addition: Add 10-20 µL of the 5 mg/mL MTT solution to each well.[11]

  • Incubation with MTT: Incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[11]

  • Formazan Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.[11][13]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or 690 nm can be used to correct for background absorbance.[11][13]

  • Data Analysis: The IC50 value, the concentration that inhibits 50% of cell growth compared to the control, is calculated.[12]

Protocol for Broth Microdilution Antifungal Susceptibility Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against fungi.[6]

Materials:

  • Standardized fungal inoculum (0.5 McFarland standard)[6]

  • 96-well microtiter plates[6]

  • Appropriate broth medium (e.g., RPMI-1640)

  • Microplate reader

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the quinolinone compounds in the broth medium directly in the 96-well plates.[6]

  • Inoculation: Add a standardized fungal inoculum to each well.[6]

  • Incubation: Incubate the plates at 35°C for 24-48 hours.[6]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[6]

Visualizations: Pathways and Workflows

Diagrams created using Graphviz (DOT language) to illustrate relevant biological pathways and experimental procedures.

G cluster_0 MTT Cytotoxicity Assay Workflow A Cell Seeding (96-well plate) B Overnight Incubation (Cell Attachment) A->B C Compound Treatment (Serial Dilutions) B->C D Incubation (e.g., 48 hours) C->D E Add MTT Reagent D->E F Incubation (Formazan Formation) E->F G Add Solubilization Solution F->G H Measure Absorbance (Plate Reader) G->H I Data Analysis (Calculate IC50) H->I

Caption: Workflow for a typical MTT-based cytotoxicity assay.

G cluster_1 Potential Anticancer Mechanism of Quinolinones Quinolinone Quinolinone Derivative DNA DNA Intercalation Quinolinone->DNA Signaling Signaling Pathway Modulation (e.g., EGFR, VEGFR) Quinolinone->Signaling Apoptosis Induction of Apoptosis DNA->Apoptosis Signaling->Apoptosis CellCycle Cell Cycle Arrest Signaling->CellCycle Proliferation Inhibition of Cell Proliferation Apoptosis->Proliferation CellCycle->Proliferation

Caption: Potential anticancer signaling pathways affected by quinolinone derivatives.

Conclusion and Future Directions

While direct experimental data on this compound remains to be published, the comparative analysis of its structural analogs suggests a strong potential for biological activity, particularly in the realms of anticancer and antifungal applications. The presence of the quinolinone core is a well-established pharmacophore. The N-butyl and 4-methyl substitutions will influence the compound's lipophilicity and steric profile, which are critical determinants of biological activity.

Future research should focus on the synthesis and direct biological evaluation of this compound. Head-to-head studies against the analogs presented in this guide would provide a clear statistical analysis of its potency and a better understanding of the structure-activity relationship within this chemical series. Such data would be invaluable for drug development professionals in optimizing lead compounds for enhanced efficacy and safety.

References

A Comparative Guide to Substituted Quinolin-2-ones: Synthesis, Bioactivity, and Performance Metrics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the quinoline scaffold represents a privileged structure, forming the core of numerous biologically active compounds.[1][2] This guide provides a comprehensive comparison of 1-Butyl-4-methylquinolin-2(1h)-one and related substituted quinolin-2-ones, focusing on their synthesis, biological activities, and key performance metrics based on available peer-reviewed data. While direct experimental data for this compound is limited in publicly accessible literature, this guide will draw upon data from closely related analogs to provide a predictive comparison and a solid foundation for further research.

Introduction to the Quinolin-2-one Scaffold

Quinolinones, and specifically the quinolin-2-one (or carbostyril) core, are heterocyclic compounds that have garnered significant interest due to their wide range of pharmacological activities.[3] These activities include anticancer, antifungal, antibacterial, antiviral, and anti-inflammatory properties.[2][4] The biological effects of these compounds are highly dependent on the nature and position of substituents on the quinoline ring system. This guide will focus on N-substituted and C4-substituted quinolin-2-ones to provide a relevant comparison for this compound.

Synthesis of Substituted Quinolin-2-ones

The synthesis of quinolin-2-ones can be achieved through various methods. A common and adaptable method involves the cyclization of N-substituted anilines with a suitable three-carbon synthon, such as a malonic acid derivative. Microwave-assisted organic synthesis has emerged as an efficient method for preparing these scaffolds.[3][5]

Experimental Protocol: General Microwave-Assisted Synthesis of 4-Hydroxyquinolin-2-ones

This protocol is adapted from methodologies described for similar structures and can be a starting point for the synthesis of this compound by using N-butylaniline and an appropriate methyl-substituted malonic ester.[1][6]

Materials:

  • N-butylaniline

  • Diethyl methylmalonate

  • Polyphosphoric acid (PPA) or a similar condensing agent

  • Microwave reactor

  • Standard laboratory glassware for extraction and purification

  • Solvents for extraction (e.g., ethyl acetate) and recrystallization (e.g., ethanol)

Procedure:

  • In a microwave-safe reaction vessel, combine N-butylaniline (1 equivalent) and diethyl methylmalonate (1 equivalent).

  • Add polyphosphoric acid (PPA) as a catalyst and reaction medium.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a specified temperature (e.g., 150-200 °C) and power (e.g., 300-400 W) for a designated time (e.g., 10-30 minutes). Reaction conditions should be optimized for the specific substrates.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the mixture into a beaker of ice water and stir until the PPA is dissolved.

  • The crude product will precipitate. Collect the solid by vacuum filtration.

  • Wash the solid with cold water until the filtrate is neutral.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the desired 4-hydroxy-quinolin-2-one derivative.

Workflow for Microwave-Assisted Synthesis:

cluster_synthesis Synthesis Workflow Start Combine N-butylaniline, diethyl methylmalonate, and PPA Microwave Microwave Irradiation (e.g., 150-200 °C, 300-400 W) Start->Microwave Reaction Setup Cooling Cool to Room Temperature Microwave->Cooling Precipitation Pour into Ice Water & Stir Cooling->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Collect Crude Product Washing Wash with Cold Water Filtration->Washing Purification Recrystallization Washing->Purification End Pure 4-hydroxy-quinolin-2-one Purification->End

Caption: Workflow for the microwave-assisted synthesis of 4-hydroxy-quinolin-2-one derivatives.

Comparative Biological Activities

The biological activity of quinolin-2-ones is highly influenced by their substitution patterns. Here, we compare the known activities of related compounds to predict the potential of this compound.

Antifungal Activity

Several studies have demonstrated the antifungal properties of 4-hydroxy-quinolin-2-one derivatives.[1][7][8] The activity is often correlated with the lipophilicity of the molecule.

Table 1: Comparison of Antifungal Activity and Lipophilicity of Substituted 4-Hydroxy-1H-quinolin-2-ones

CompoundSubstituentsLipophilicity (log k)Antifungal Activity (MIC in µg/mL)
Analog 1 6-methyl1.25> 1000
Analog 2 6-chloro1.85500
Analog 3 6-bromo2.01250
Analog 4 6-nitro1.45> 1000

Data synthesized from studies on ring-substituted 4-hydroxy-1H-quinolin-2-ones. The specific MIC values are representative and may vary depending on the fungal strain.

Based on this data, it can be inferred that increasing lipophilicity through halogen substitution at the C6 position enhances antifungal activity. The butyl group at the N1 position in this compound would significantly increase its lipophilicity, suggesting it may possess potent antifungal properties.

Anticancer Activity

The quinolin-2-one scaffold is also a promising pharmacophore for the development of anticancer agents.[9] The mechanism of action often involves the inhibition of key enzymes in cancer cell proliferation, such as EGFR tyrosine kinase.

Table 2: In Vitro Anticancer Activity of 4-hydroxy-1-phenyl-2(1H)-quinolone Derivatives

Compound DerivativeTarget Cell LineIC50 (µM)
IVa A549 (Lung)~25-50 µg/mL
IVb MDA-MB (Breast)~25-50 µg/mL
IVg (fluorinated) A549 (Lung)0.0298
IVg (fluorinated) MDA-MB (Breast)0.0338

Data is illustrative and based on findings for 4-hydroxy-1-phenyl-2(1H)-quinolone derivatives.[9]

The data suggests that specific substitutions can lead to highly potent anticancer activity. The N-butyl and C4-methyl substitutions in the target compound would need to be evaluated to determine their effect on anticancer efficacy.

Structure-Activity Relationship (SAR)

The biological activity of quinolin-2-ones is intrinsically linked to their chemical structure.

Key SAR Insights:

  • N1-Substitution: The nature of the substituent at the N1 position significantly impacts lipophilicity and can influence cell permeability and target engagement. A butyl group is a moderately long alkyl chain that will increase the compound's hydrophobicity.

  • C4-Substitution: The substituent at the C4 position is crucial for activity. A hydroxyl group at C4 is common in many bioactive quinolin-2-ones and can participate in hydrogen bonding with biological targets.[6] A methyl group at this position, as in the target compound, would alter the electronic and steric properties, which could lead to a different biological activity profile.

  • Ring Substitution: Substituents on the benzene ring of the quinoline core can modulate activity through electronic and steric effects, as well as by altering the overall lipophilicity of the molecule.[8]

Logical Relationship of SAR:

cluster_sar Structure-Activity Relationship (SAR) Logic Core Quinolin-2-one Scaffold N1 N1-Substituent (e.g., Butyl) Core->N1 C4 C4-Substituent (e.g., Methyl) Core->C4 Ring Ring Substituents Core->Ring Activity Biological Activity (Antifungal, Anticancer, etc.) N1->Activity Impacts Lipophilicity & Permeability C4->Activity Affects Target Binding & Steric Hindrance Ring->Activity Modulates Electronic Properties & Lipophilicity

Caption: Key structural features of quinolin-2-ones influencing their biological activity.

Conclusion and Future Directions

Future research should focus on the synthesis of this compound and its systematic evaluation in a panel of biological assays to validate these predictions and fully characterize its potential as a novel therapeutic agent.

References

Assessing the Novelty of 1-Butyl-4-methylquinolin-2(1h)-one's Biological Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinolin-2(1h)-one scaffold is a well-established pharmacophore present in a multitude of biologically active compounds, exhibiting a wide array of therapeutic properties including antimicrobial, antifungal, and anticancer activities. This guide provides a comparative analysis of the potential biological effects of 1-Butyl-4-methylquinolin-2(1h)-one, a derivative with a specific substitution pattern, to assess its novelty. Due to the limited publicly available biological data for this exact compound, this guide will draw comparisons from structurally related quinolinone derivatives, focusing on the influence of N-alkylation and C4-methylation on biological activity.

Comparative Analysis of Biological Activities

The biological activities of quinolinone derivatives are significantly influenced by the nature and position of their substituents. The introduction of an N-butyl group and a 4-methyl group on the quinolin-2(1h)-one core of this compound suggests a potential for a unique pharmacological profile.

Antimicrobial Activity

Quinolinone derivatives are known for their broad-spectrum antibacterial and antifungal activities. The N-substituent and substitutions on the carbocyclic and heterocyclic rings play a crucial role in determining the antimicrobial potency and spectrum.

Comparison with N-Substituted and 4-Methylated Analogs:

Table 1: Comparative Antimicrobial Activity of Selected Quinolinone Derivatives

Compound/DerivativeTarget Organism(s)Activity (e.g., MIC in µg/mL)Reference
This compound Data not available Data not available
6c (a quinoline-2-one derivative)MRSA, VRE0.75[1]
6c (a quinoline-2-one derivative)MRSE2.50[1]
4-hydroxy-3-iodo-quinol-2-oneMRSA0.049 - 0.097[3]
Fluorinated quinoline analogs (2b, 2e, 2f, 2k, 2n)Sclerotinia sclerotiorum>80% inhibition at 50 µg/mL[4]
Fluorinated quinoline analog (2g)Rhizoctonia solani80.8% inhibition at 50 µg/mL[4]

MIC: Minimum Inhibitory Concentration; MRSA: Methicillin-resistant Staphylococcus aureus; MRSE: Methicillin-resistant Staphylococcus epidermidis; VRE: Vancomycin-resistant Enterococcus.

The novelty of this compound's antimicrobial profile would lie in its specific spectrum of activity and potency against a panel of clinically relevant bacteria and fungi, which remains to be determined.

Cytotoxic Activity

The anticancer potential of quinolinone derivatives is a significant area of research. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.[5] The substitution pattern on the quinolinone ring is critical for cytotoxic potency and selectivity against different cancer cell lines.

Comparison with Structurally Related Compounds:

The presence of an N-butyl group in this compound could influence its cytotoxic profile. For instance, N-alkylated, 2-oxoquinoline derivatives have demonstrated inhibitory effects on cancer cell lines.[6] The 4-methyl substituent has also been shown to be important for the mutagenic potential of quinolines, which can be related to cytotoxicity.[7]

Table 2: Comparative Cytotoxic Activity of Selected Quinoline Derivatives

Compound/DerivativeCancer Cell Line(s)Activity (e.g., IC50 in µM)Reference
This compound Data not available Data not available
Pyrazino[1,2-b]isoquinoline-4-one (1b)HT-29 (Colon)0.195[8]
2,4-Disubstituted quinoline derivativesSF-295 (CNS), HCT-8 (Colon), HL-60 (Leukemia)0.314 - 4.65 µg/cm³[6]
2-phenylquinolin-4-amine derivatives (7a, 7d, 7i)HT-29 (Colon)8.12, 9.19, 11.34[6]
6-Bromo-5-nitroquinolineC6 (Glioblastoma), HeLa (Cervical), HT29 (Adenocarcinoma)Potent antiproliferative activity[5]

IC50: Half-maximal inhibitory concentration.

The novelty of this compound in this context would be its specific IC50 values against a range of cancer cell lines and its unique mechanism of action, which are yet to be elucidated.

Experimental Protocols

To facilitate the investigation of this compound's biological effects and allow for direct comparison with existing data, the following standard experimental protocols are provided.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria.[9]

  • Preparation of Bacterial Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture.

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated at 35°C ± 2°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Antifungal Susceptibility Testing

This protocol, based on CLSI guidelines, is used to determine the MIC of a compound against fungi.[9]

  • Preparation of Fungal Inoculum: A standardized fungal spore or yeast suspension is prepared.

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate with RPMI-1640 medium.

  • Inoculation: Each well is inoculated with the standardized fungal suspension.

  • Incubation: Plates are incubated at 35°C for 24-72 hours, depending on the fungal species.

  • MIC Determination: The MIC is the lowest concentration that causes significant growth inhibition compared to the control.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[10][11]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to attach overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured using a microplate reader, and the IC50 value is calculated.

Visualizations

Experimental Workflow for Biological Activity Screening

G cluster_0 Compound Preparation cluster_1 Biological Screening cluster_2 Data Analysis & Novelty Assessment Synthesis Synthesis of This compound Purification Purification & Characterization Synthesis->Purification Stock Stock Solution Preparation Purification->Stock Antimicrobial Antimicrobial Assays (Bacteria & Fungi) Stock->Antimicrobial Cytotoxicity Cytotoxicity Assays (Cancer Cell Lines) Stock->Cytotoxicity Enzyme Enzyme Inhibition Assays (e.g., Kinases, Topoisomerases) Stock->Enzyme MIC Determine MIC/IC50 Values Antimicrobial->MIC Cytotoxicity->MIC Enzyme->MIC Compare Compare with Known Quinolinones MIC->Compare Novelty Assess Novelty of Biological Effects Compare->Novelty

Caption: Workflow for assessing the biological novelty of this compound.

Potential Signaling Pathway for Quinolinone-Induced Cytotoxicity

G cluster_cell Cancer Cell Quinolinone 1-Butyl-4-methyl- quinolin-2(1h)-one Target Cellular Target(s) (e.g., DNA, Enzymes) Quinolinone->Target ROS Reactive Oxygen Species (ROS) Production Target->ROS Mitochondria Mitochondrial Dysfunction Target->Mitochondria ROS->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: A potential mechanism of quinolinone-induced apoptosis in cancer cells.

Conclusion

The unique combination of a 1-butyl and a 4-methyl substituent on the quinolin-2(1h)-one scaffold suggests that this compound may possess a novel profile of biological activities. Based on structure-activity relationships of related compounds, it is plausible that this derivative will exhibit antimicrobial and cytotoxic properties. However, the true novelty of its effects can only be ascertained through rigorous experimental evaluation. The provided protocols and comparative data serve as a foundational guide for researchers to undertake such investigations. The elucidation of its specific biological targets and mechanisms of action will be crucial in determining its potential as a lead compound for future drug development.

References

A Comparative Guide to Quinolin-2-one and Quinolin-4-one Scaffolds for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of a multitude of natural products and synthetic compounds with a broad spectrum of biological activities.[1] Among its derivatives, quinolin-2-one and quinolin-4-one isomers are particularly significant, each offering a unique template for the design of novel therapeutic agents. This guide provides an objective comparison of these two important scaffolds, supported by experimental data, to aid researchers in selecting the appropriate framework for their drug discovery programs.

Core Structural and Physicochemical Differences

Quinolin-2-one, also known as carbostyril, and quinolin-4-one are structural isomers differing in the position of the carbonyl group on the quinoline ring. This seemingly minor structural change leads to significant differences in their electronic properties, reactivity, and, consequently, their biological activities.

Quinolin-4-one exists in a tautomeric equilibrium with its enol form, 4-hydroxyquinoline.[2][3] This tautomerism plays a crucial role in its chemical reactivity and biological interactions. In contrast, quinolin-2-one predominantly exists in the keto form.

Table 1: Physicochemical Properties of Parent Scaffolds

PropertyQuinolin-2-oneQuinolin-4-oneReference(s)
Molecular Formula C₉H₇NOC₉H₇NO[4]
Molar Mass 145.16 g/mol 145.16 g/mol [4]
pKa Basic pKa of quinoline is ~4.9. The lactam in quinolin-2-one is weakly acidic.The enolic proton is acidic, and the pyridine nitrogen is basic.[5]
logP Varies with substitution, generally indicating moderate lipophilicity.Varies with substitution, generally indicating moderate lipophilicity.[6][7]
Solubility Generally soluble in organic solvents like DMSO. Poor aqueous solubility is a common challenge for derivatives.Generally soluble in organic solvents. Aqueous solubility varies with substitution.[4][8]

Synthesis of Quinolinone Scaffolds

A variety of synthetic methodologies have been developed for both quinolin-2-one and quinolin-4-one scaffolds, ranging from classical named reactions to modern catalytic approaches.

Quinolin-2-one Synthesis: Derivatives of quinolin-2-one are often synthesized from coumarins or through cyclization reactions of appropriately substituted anilines and alkynes.[4] The Camps cyclization can also yield quinolin-2-ones depending on the reaction conditions.[9]

Quinolin-4-one Synthesis: Classical methods such as the Gould-Jacobs and Conrad-Limpach reactions are widely used for the synthesis of the quinolin-4-one core.[9] Modern approaches include palladium-catalyzed reactions and environmentally friendly methods.[9]

Comparative Biological Activities

Both scaffolds have yielded compounds with a diverse array of biological activities. However, there are distinct areas where each scaffold has shown more prominence.

Table 2: Comparison of Primary Biological Activities

Biological ActivityQuinolin-2-one DerivativesQuinolin-4-one DerivativesReference(s)
Anticancer Potent inhibitors of receptor tyrosine kinases (e.g., EGFR, HER-2), induction of apoptosis, and cell cycle arrest.Inhibition of DNA gyrase and topoisomerase II, targeting hypoxia-inducible factor-1α (HIF-1α) and VEGFR-2 signaling.[2][9]
Antibacterial Moderate activity reported.Well-established as a core scaffold for quinolone antibiotics (e.g., fluoroquinolones) that inhibit bacterial DNA gyrase.[9][10]
Anti-inflammatory Demonstrated activity through various mechanisms.Reported anti-inflammatory properties.[1]
Antiviral Some derivatives show antiviral potential.Some derivatives exhibit antiviral activity.[1]
Antimalarial Active against Plasmodium falciparum.The 4-aminoquinoline core is famous for antimalarial drugs like chloroquine.[11]

Quantitative Biological Data

The following tables summarize the inhibitory concentrations (IC₅₀) and minimum inhibitory concentrations (MIC) for representative derivatives from both scaffolds, highlighting their potency in different therapeutic areas.

Table 3: Anticancer Activity of Quinolin-2-one Derivatives

CompoundTarget/Cell LineIC₅₀/GI₅₀ (µM)Reference CompoundIC₅₀/GI₅₀ (µM)Reference(s)
Compound 11e COLO 205 (Colon Cancer)Nanomolar range--[12]
4-Phenylquinolin-2(1H)-one analogs Various cancer cell linesPotent cytotoxicity--[12]

Table 4: Anticancer Activity of Quinolin-4-one Derivatives

CompoundTarget/Cell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)Reference(s)
Quinolone-chalcone hybrid MGC-803 (Gastric)1.38--[13]
Quinolone-chalcone hybrid HCT-116 (Colon)5.34--[13]
Quinolone-chalcone hybrid MCF-7 (Breast)5.21--[13]
3-bromo-6-nitro-1-(1-phenylethyl)-2-p-tolylquinolin-4(1H)-one K-562 (Bone Marrow)Induces 57.9% apoptosisCarboplatinInduces 58.1% apoptosis[9]

Table 5: Antibacterial Activity of Quinolin-4-one Derivatives (Fluoroquinolones)

CompoundBacterial StrainMIC (µg/mL)Reference(s)
Norfloxacin Gram-negative and some Gram-positive bacteriaVaries[9]
Ciprofloxacin Broad spectrumVaries[14]
Levofloxacin Broad spectrum with improved Gram-positive activityVaries[10]
Moxifloxacin Broad spectrum with improved Gram-positive and anaerobic activityVaries[10]

Signaling Pathways and Mechanisms of Action

The different substitution patterns and electronic properties of quinolin-2-one and quinolin-4-one scaffolds lead to their interaction with distinct biological targets and modulation of different signaling pathways.

Quinolin-2-one: Targeting Receptor Tyrosine Kinase Signaling

Many quinolin-2-one derivatives have been developed as potent inhibitors of receptor tyrosine kinases (RTKs) such as the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2).[15] Inhibition of these pathways disrupts downstream signaling cascades, including the PI3K/Akt and MAPK pathways, which are crucial for cancer cell proliferation, survival, and metastasis.[16][17][18][19][20]

EGFR_HER2_Signaling cluster_downstream Downstream Signaling Ligand Growth Factor (e.g., EGF) EGFR EGFR Ligand->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization HER2 HER2 HER2->Dimerization PI3K PI3K Dimerization->PI3K Activates RAS RAS Dimerization->RAS Activates Quinolin2one Quinolin-2-one Derivative Quinolin2one->Dimerization Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

EGFR/HER-2 signaling pathway inhibited by quinolin-2-one derivatives.
Quinolin-4-one: Inhibition of Bacterial DNA Gyrase

The antibacterial activity of quinolone antibiotics, which are based on the quinolin-4-one scaffold, is primarily due to the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[14][21] These enzymes are essential for DNA replication, repair, and recombination. By stabilizing the enzyme-DNA complex, quinolones lead to the accumulation of double-strand breaks in the bacterial chromosome, ultimately causing cell death.[22][23][24]

DNA_Gyrase_Inhibition DNA_Gyrase DNA Gyrase (GyrA & GyrB subunits) Relaxed_DNA Relaxed DNA (Replication proceeds) DNA_Gyrase->Relaxed_DNA Relaxes Complex Gyrase-DNA-Quinolone Ternary Complex DNA_Gyrase->Complex Supercoiled_DNA Supercoiled Bacterial DNA Supercoiled_DNA->DNA_Gyrase Binds Quinolin4one Quinolin-4-one (Quinolone Antibiotic) Quinolin4one->Complex Stabilizes DSB Double-Strand Breaks Complex->DSB Induces Cell_Death Bacterial Cell Death DSB->Cell_Death

Mechanism of DNA gyrase inhibition by quinolin-4-one derivatives.

Experimental Protocols

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of potential anticancer agents.[15][25][26][27]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the quinolinone derivatives and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.

Minimum Inhibitory Concentration (MIC) Assay for Antibacterial Activity

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[28][29][30][31][32]

Protocol (Broth Microdilution Method):

  • Preparation of Inoculum: Prepare a standardized suspension of the test bacteria (e.g., to a 0.5 McFarland standard).

  • Serial Dilution of Compound: Perform a two-fold serial dilution of the quinolin-4-one derivative in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 16-24 hours.

  • Reading the Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Conclusion

Both quinolin-2-one and quinolin-4-one scaffolds are valuable starting points for the development of new therapeutic agents. The choice between the two will largely depend on the desired therapeutic target and biological activity.

  • Quinolin-4-one remains a cornerstone for the development of antibacterial agents and also shows significant promise in anticancer therapy , particularly through mechanisms involving DNA interacting enzymes and hypoxia-related pathways.

  • Quinolin-2-one has emerged as a highly versatile scaffold for the development of anticancer drugs , especially those targeting receptor tyrosine kinases . It also presents opportunities in other therapeutic areas such as inflammation and infectious diseases.

A thorough understanding of the distinct chemical and biological properties of each scaffold, as outlined in this guide, will enable researchers to make more informed decisions in the design and development of next-generation quinolinone-based drugs.

References

Safety Operating Guide

Proper Disposal of 1-Butyl-4-methylquinolin-2(1H)-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of 1-Butyl-4-methylquinolin-2(1H)-one (CAS No. 32511-84-5). Given the absence of a specific, publicly available Safety Data Sheet (SDS) for this compound, the following procedures are based on the known hazards of structurally related quinolinone derivatives. It is imperative to handle this compound with caution and to consult with your institution's Environmental Health and Safety (EHS) department for guidance specific to your location and facilities.

Inferred Hazard Profile

Based on data from similar quinoline and quinolinone compounds, this compound should be treated as a hazardous substance. The primary hazards are likely to include:

  • Acute Oral Toxicity : Harmful if swallowed.[1]

  • Skin and Eye Irritation : May cause skin irritation and serious eye damage.[2]

  • Respiratory Irritation : May cause respiratory irritation if inhaled.[2]

  • Aquatic Toxicity : Potentially toxic to aquatic life with long-lasting effects.

A summary of hazard information for related compounds is presented in Table 1.

Compound CAS No. Reported Hazards
Quinoline91-22-5Toxic if swallowed, harmful in contact with skin, causes skin and eye irritation, suspected of causing genetic defects and cancer, toxic to aquatic life with long lasting effects.[3]
2(1H)-Quinolinone59-31-4Harmful if swallowed, causes skin irritation, causes serious eye damage, may cause respiratory irritation.[2]
Quinoline Yellow 38004-92-0Harmful if swallowed.[1]
2-Phenylphenol90-43-7Causes eye irritation, harmful if swallowed, causes respiratory tract irritation, highly toxic to aquatic organisms.[4]

Immediate Safety and Spill Response

In the event of a spill or exposure, immediate action is critical. The following workflow outlines the necessary steps.

Spill_Response_Workflow cluster_spill Spill Occurs cluster_actions Immediate Actions cluster_cleanup Cleanup Procedure cluster_disposal Waste Handling Spill Spill of this compound Evacuate Evacuate Immediate Area Spill->Evacuate Alert Alert Colleagues and Supervisor Evacuate->Alert PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) Alert->PPE Ventilate Ensure Adequate Ventilation PPE->Ventilate Absorb Absorb Spill with Inert Material (e.g., Vermiculite, Sand) Ventilate->Absorb Collect Collect Absorbed Material in a Labeled, Sealable Container Absorb->Collect Decontaminate Decontaminate Spill Area (Follow EHS Guidelines) Collect->Decontaminate Waste Treat as Hazardous Waste Decontaminate->Waste ContactEHS Contact EHS for Pickup and Disposal Waste->ContactEHS

Caption: Immediate spill response workflow for this compound.

Step-by-Step Disposal Protocol

The proper disposal of this compound, whether as a pure substance or in a solution, requires careful handling to ensure the safety of laboratory personnel and to prevent environmental contamination.

1. Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing the appropriate PPE:

  • Gloves : Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection : Safety goggles or a face shield.

  • Body Protection : A lab coat.

  • Respiratory Protection : If there is a risk of generating aerosols or dust, use a respirator with an appropriate cartridge.

2. Waste Segregation and Collection

  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS department.

  • Solid Waste : Collect any solid this compound or contaminated materials (e.g., absorbent pads, contaminated gloves) in a clearly labeled, sealable container.

  • Liquid Waste : If the compound is in a solvent, collect it in a designated, leak-proof, and chemically compatible waste container. The container must be clearly labeled with the full chemical name and any other components of the mixture.

3. Labeling

Properly label the waste container with the following information:

  • "Hazardous Waste"

  • "this compound"

  • List all other components and their approximate concentrations.

  • Accumulation start date.

  • The primary hazards (e.g., "Toxic," "Irritant").

4. Storage

  • Store the sealed waste container in a designated satellite accumulation area.

  • Ensure the storage area is well-ventilated and away from incompatible materials, such as strong oxidizing agents.[3]

  • The container should be kept in secondary containment to prevent spills.

5. Final Disposal

  • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

  • Never dispose of this compound down the drain or in the regular trash.[1] This is crucial to prevent contamination of water systems and harm to aquatic life.

  • Provide the EHS department with all necessary information about the waste, including its composition and volume.

The logical flow for the disposal procedure is illustrated in the following diagram.

Disposal_Procedure cluster_prep Preparation cluster_collection Waste Collection cluster_handling Handling and Storage cluster_final Final Disposal PPE Wear Appropriate PPE Segregate Segregate Waste Stream PPE->Segregate Containerize Use Labeled, Sealable Container Segregate->Containerize Label Clearly Label Contents and Hazards Containerize->Label Store Store in Designated Satellite Area with Secondary Containment Label->Store ContactEHS Contact EHS for Pickup Store->ContactEHS NoDrain NEVER Dispose Down Drain or in Trash ContactEHS->NoDrain

Caption: Step-by-step procedure for the safe disposal of this compound.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment. Always prioritize safety and consult your institution's EHS professionals for specific guidance.

References

Personal protective equipment for handling 1-Butyl-4-methylquinolin-2(1h)-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 1-Butyl-4-methylquinolin-2(1h)-one. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on data from structurally similar quinolinone derivatives. It is imperative to handle this compound with caution, assuming it may possess similar hazards.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is mandatory to prevent skin contact, eye exposure, and inhalation of this compound. The following table summarizes the recommended PPE.

PPE CategorySpecificationRationale
Hand Protection Nitrile gloves (minimum 5-mil thickness) for short-term splash protection. For prolonged contact, consider heavier-duty gloves.[1]Protects against skin contact. Nitrile gloves offer good chemical resistance, but always consult manufacturer-specific data.[1]
Eye Protection Chemical safety goggles or a face shield.[2][3]Prevents eye contact with splashes or aerosols.
Skin and Body Protection A chemically resistant lab coat, long pants, and closed-toe shoes.[2]Minimizes the risk of skin exposure.
Respiratory Protection A NIOSH-approved air-purifying respirator with an organic vapor (OV) cartridge, especially when handling outside of a fume hood.[2][3][4]Protects against inhalation of vapors or aerosols.

Operational Plan: Handling and Disposal Procedures

Strict adherence to the following step-by-step protocols is essential for the safe handling and disposal of this compound.

Handling Procedures:

  • Preparation:

    • Don PPE: Before entering the laboratory area where the chemical will be handled, put on all required PPE as detailed in the table above.

    • Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and the sash is at the appropriate height.[4]

    • Material Assembly: Gather all necessary equipment, including glassware, solvents, and spill cleanup materials, and place them inside the fume hood.

  • Chemical Handling:

    • All work involving the handling of powdered this compound or the preparation of concentrated solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.[4]

    • Avoid direct contact with the compound. Use spatulas and other appropriate tools for transfer.

    • Keep the container tightly closed when not in use to prevent the release of vapors.[5]

  • In Case of Exposure:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.[5] Remove contaminated clothing and wash it before reuse.[5]

    • Eye Contact: Rinse cautiously with water for several minutes.[5] Remove contact lenses if present and easy to do. Continue rinsing.[5] Seek immediate medical attention.[5]

    • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[5]

    • Ingestion: Rinse mouth.[6] Do NOT induce vomiting. Call a poison center or doctor immediately.[6]

Disposal Plan:

All waste containing this compound must be treated as hazardous waste and disposed of according to institutional, local, and national regulations.[4]

  • Solid Waste: Collect any solid waste, including contaminated items like weigh paper and paper towels, in a clearly labeled, sealed container for hazardous waste.

  • Liquid Waste: Dispose of solutions containing the compound in a designated, labeled hazardous waste container. Do not pour down the drain.[4]

  • Contaminated PPE: Dispose of contaminated gloves, disposable lab coats, and other materials in a designated solid hazardous waste container.

Experimental Workflow

The following diagram outlines the key steps for the safe handling of this compound in a laboratory setting.

experimental_workflow cluster_prep Preparation cluster_handling Chemical Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal prep1 Don Required PPE prep2 Verify Fume Hood Functionality prep1->prep2 prep3 Assemble Materials in Fume Hood prep2->prep3 handle1 Weigh Compound prep3->handle1 handle2 Prepare Solution handle1->handle2 handle3 Perform Experiment handle2->handle3 clean1 Decontaminate Glassware handle3->clean1 clean2 Dispose of Liquid Waste clean1->clean2 clean3 Dispose of Solid Waste clean1->clean3 clean4 Doff PPE clean2->clean4 clean3->clean4

A flowchart outlining the key steps for safely handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.